Salvinone
Description
structure given in first source; MF C18-H20-O2
Structure
2D Structure
3D Structure
Properties
CAS No. |
124681-15-8 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-(3-hydroxy-8,8-dimethyl-6,7-dihydro-5H-phenanthren-2-yl)ethanone |
InChI |
InChI=1S/C18H20O2/c1-11(19)14-9-12-6-7-16-13(15(12)10-17(14)20)5-4-8-18(16,2)3/h6-7,9-10,20H,4-5,8H2,1-3H3 |
InChI Key |
ABHIZICAJIIGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C3=C(C=CC2=C1)C(CCC3)(C)C)O |
Appearance |
Solid powder |
Other CAS No. |
124681-15-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
12-hydroxy-16-oxo-20-nor-5(10),6,8,11,13-abietapentaene salvinone |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Bioactive Compounds from Salvia Species
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Salvinone" is not widely used in scientific literature to refer to a single, well-characterized bioactive compound. It appears in some contexts as a component of Salvia miltiorrhiza extracts alongside other well-defined molecules. This guide will therefore focus on the extensively researched, primary bioactive constituents of Salvia species: Salvinorin A from Salvia divinorum, and Salvianolic Acids and Tanshinones from Salvia miltiorrhiza (Danshen). These compounds represent the core of scientific investigation into the pharmacological effects of Salvia.
Part 1: Salvinorin A - A Potent Kappa-Opioid Receptor Agonist
Salvinorin A, a neoclerodane diterpene, is the principal active component of Salvia divinorum. It is distinguished as the most potent naturally occurring hallucinogen and is a highly selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike typical opioids, Salvinorin A is non-nitrogenous, making its structure a unique scaffold for drug design.[2]
Molecular Target and Binding Affinity
The primary molecular target of Salvinorin A is the KOR. It exhibits high affinity and selectivity for the KOR with little to no significant binding to mu-opioid (MOR) or delta-opioid (DOR) receptors, nor to the 5-HT2A serotonin receptor commonly targeted by classic hallucinogens.[3][4] The binding of Salvinorin A to the KOR is proposed to occur above the traditional morphinan binding site, with its furan moiety pointing towards the intracellular core and the C2-acetoxy group oriented towards the extracellular loop 2 (ECL2).[3] The interaction is stabilized by hydrogen bonds and hydrophobic contacts with specific residues within the KOR binding pocket (V118, I139, I294, Y312, Y313, I316), and the non-conserved nature of these residues across opioid receptor subtypes likely contributes to Salvinorin A's high selectivity.[3]
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy | Reference |
| Salvinorin A (1) | KOR | 6.2 | 40 ± 10 | Full Agonist | |
| Methyl Malonyl (4) | KOR | 2 | - | - | |
| Ethyl Malonyl (5) | KOR | 21.0 | - | - | [1] |
| Methyl Succinyl (7) | KOR | 36 | - | - | [1] |
| Methyl Fumaryl (14) | KOR | 39 | - | - | [1] |
| Mesyl Sal B | KOR | 2.3 ± 0.1 | 30 ± 5 | - | |
| SalA-VS-07 | KOR | - | 1274 ± 334 (IC50) | Partial Agonist | [5] |
| SalA-VS-08 | KOR | - | - | Full Agonist | [5] |
G-Protein Coupling and Downstream Signaling
As a KOR agonist, Salvinorin A initiates intracellular signaling cascades upon receptor binding. The activation of the KOR, a G-protein coupled receptor (GPCR), leads to the coupling of inhibitory G-proteins (Gi/o). This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The primary downstream signaling pathway involves the regulation of dopamine. KOR activation by Salvinorin A has been shown to decrease dopamine levels in the striatum, an effect thought to underlie its dysphoric and pro-depressant-like effects.[4][6] This is achieved, in part, by the inhibition of dopamine release.[6] Furthermore, Salvinorin A can regulate the function of the dopamine transporter (DAT) through a KOR and ERK1/2-dependent mechanism.[6]
In addition to its effects on dopamine, Salvinorin A has been shown to induce noradrenaline overflow and inhibit serotonin release in mouse striatal and prefrontal cortex synaptosomes.[4] Some studies also suggest a potential interaction with cannabinoid CB1 receptors, as the anti-inflammatory effects of Salvinorin A in macrophages were sensitive to both KOR and CB1 antagonists.[7]
Caption: Salvinorin A binds to and activates the KOR, leading to Gi/o protein-mediated signaling.
β-Arrestin Recruitment
While not extensively detailed for Salvinorin A in the provided search results, GPCRs, including KOR, can also signal through a G-protein-independent pathway involving β-arrestins. Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of MAP kinases. The balance between G-protein and β-arrestin signaling (biased agonism) is a key area of modern pharmacology. Some synthetic KOR agonists have been characterized as G-protein biased, a desirable profile for therapeutic development.[5]
Experimental Protocols
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Preparation of Membranes: Membranes are prepared from cells stably expressing the receptor of interest (e.g., CHO-hKOR cells).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]U69,593 for KOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Salvinorin A).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
This assay measures the functional activation of G-proteins by an agonist.
-
Membrane Preparation: As in the binding assay, membranes from cells expressing the receptor are used.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the agonist (e.g., Salvinorin A).
-
Reaction: Agonist binding activates the G-protein, causing it to release GDP and bind [³⁵S]GTPγS.
-
Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation proximity assay or filtration.
-
Data Analysis: The concentration of agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined from concentration-response curves.
Caption: Workflow for characterizing KOR ligands, from initial compound to functional profile.
Part 2: Salvianolic Acids and Tanshinones - Multi-Target Modulators
Derived from the medicinal plant Salvia miltiorrhiza (Danshen), Salvianolic Acids (water-soluble phenolic compounds) and Tanshinones (lipophilic diterpenoids) possess a broad range of pharmacological activities, particularly in the context of cardiovascular disease and cancer.[8][9][10] Unlike Salvinorin A's specific action on a single receptor, these compounds exert their effects by modulating multiple signaling pathways.[11][12]
Core Signaling Pathways
The therapeutic effects of Salvianolic Acids and Tanshinones are often attributed to their ability to interfere with key signaling cascades involved in cell proliferation, inflammation, apoptosis, and oxidative stress.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Salvianolic Acid A (SAA) has been shown to inhibit tumor cell growth by downregulating the expression of PI3K and Akt, leading to cell cycle arrest.[11] In contrast, in the context of cardioprotection, Tanshinone IIA can activate the PI3K/Akt pathway to protect myocardial cells from ischemia/reperfusion injury.[12]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli. SAA can regulate the c-Raf/MEK/ERK pathway, which is essential for cell survival.[11] Tanshinone IIA also modulates the MAPK pathway as part of its anti-cancer and cardioprotective effects.[12]
-
NF-κB Pathway: This pathway is a key regulator of inflammation. Tanshinone IIA can attenuate myocardial injury by inhibiting the TLR/NF-κB p65 signaling pathway.[13]
Therapeutic Effects
-
Cardiovascular Protection: Salvianolic acids and tanshinones have demonstrated effects such as inhibiting platelet aggregation, providing anti-myocardial ischemia benefits, and preventing atherosclerosis.[8][9] They can improve myocardial function, reduce apoptosis in myocardial cells, and modulate inflammatory cytokines and oxidative stress.[8]
-
Anti-Cancer Activity: These compounds can inhibit tumor cell proliferation, migration, and invasion, and promote apoptosis by targeting multiple signaling pathways.[11] For instance, SAA may inhibit the c-mesenchymal-to-epithelial transition factor (c-MET) and reduce the activity of matrix metalloproteinases (MMPs).[11]
Caption: Multi-target signaling modulation by Salvianolic Acids and Tanshinones.
Conclusion
The bioactive compounds derived from Salvia species exhibit distinct and complex mechanisms of action. Salvinorin A acts as a highly specific and potent agonist at the kappa-opioid receptor, initiating a well-defined signaling cascade that modulates neurotransmitter systems and produces its characteristic psychoactive effects. In contrast, Salvianolic Acids and Tanshinones from Salvia miltiorrhiza function as multi-target agents, modulating a network of interconnected signaling pathways (PI3K/Akt, MAPK, NF-κB) to exert broad therapeutic effects in cardiovascular disease and oncology. Understanding these distinct mechanisms is crucial for the continued development of novel therapeutics based on these natural product scaffolds. Future research will likely focus on elucidating the potential for biased agonism in new Salvinorin A analogs and further deconstructing the complex polypharmacology of Salvianolic Acids and Tanshinones to optimize their therapeutic potential.
References
- 1. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrapotent effects of salvinorin A, a hallucinogenic compound from Salvia divinorum, on LPS-stimulated murine macrophages and its anti-inflammatory action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and safety of eight types Salvia miltiorrhiza injections in the treatment of unstable angina pectoris: A network meta-analysis [frontiersin.org]
- 9. Efficacy and safety of eight types Salvia miltiorrhiza injections in the treatment of unstable angina pectoris: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atheroprotective Effects and Molecular Targets of Tanshinones Derived From Herbal Medicine Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salvia miltiorrhiza: insights on the protective effect and mechanism of myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Provenance and Isolation of Salvinorin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor agonist, stands as a unique natural product with significant interest in neuroscience and drug development.[1][2] Unlike classical hallucinogens, it is not an alkaloid but a neoclerodane diterpenoid, distinguished by its nitrogen-free structure.[3][4][5] This guide provides a comprehensive overview of the natural sources of Salvinorin A and the detailed methodologies for its extraction and purification, tailored for a scientific audience.
Natural Sources of Salvinorin A
The primary and most well-documented natural source of Salvinorin A is the perennial herb Salvia divinorum, a member of the mint family (Lamiaceae).[3] Native to the cloud forests of the Sierra Mazateca in Oaxaca, Mexico, this plant has a long history of use in traditional Mazatec rituals.[3][5][6] Salvinorin A is predominantly found in the leaves of the plant, specifically within the glandular trichomes on the abaxial (lower) side of the leaves.[2][6] While Salvia divinorum is the most prominent source, studies have also detected Salvinorin A in other Salvia species, albeit at significantly lower concentrations.
The concentration of Salvinorin A in dried Salvia divinorum leaves can vary, typically ranging from 0.89 mg/g to 3.70 mg/g.[4] One study reported a Salvinorin A content of 84.10 ± 3.06 μ g/100 mg in dried leaves.[7] Commercially available "fortified" or "enhanced" leaf extracts, often sold online, can contain significantly higher and variable concentrations, ranging from 12.6 to 113.7 μ g/100 mg for products labeled 5x to 20x potency, and between 13.0 and 53.2 mg/g in other enhanced extracts.[7][8]
Isolation and Purification of Salvinorin A
The isolation of Salvinorin A from Salvia divinorum leaves involves a multi-step process of extraction, purification, and in some cases, recrystallization. The lipophilic nature of Salvinorin A dictates the use of organic solvents for efficient extraction.
Table 1: Quantitative Data on Salvinorin A Content in Salvia Species
| Plant Species | Part | Concentration Range | Reference |
| Salvia divinorum | Dried Leaves | 0.89 mg/g - 3.70 mg/g | [4] |
| Salvia divinorum | Dried Leaves | 84.10 ± 3.06 μ g/100 mg | [7] |
| Salvia recognita | Not Specified | 212.9 μg/g | [4] |
| Salvia cryptantha | Not Specified | 51.5 μg/g | [4] |
| Salvia glutinosa | Not Specified | 38.9 μg/g | [4] |
| S. divinorum (Enhanced Extracts) | Dried Leaves | 13.0 - 53.2 mg/g | [8] |
Experimental Protocols
This protocol is a common method for obtaining crystalline Salvinorin A.
1. Plant Material Preparation:
-
Dried leaves of Salvia divinorum are pulverized into a fine powder (approximately 1 mm particle size).[9][10] One study utilized 224 grams of dried leaves.[9][11]
2. Extraction:
-
The powdered leaf material is subjected to repeated extraction with an organic solvent. Acetone is a frequently used solvent for this purpose.[9][10][11] The extraction is typically performed three times to ensure maximum yield.[9][10] Methanol has also been shown to be an efficient extraction solvent, with a 3-day steeping period yielding optimal results.[12]
3. Filtration and Concentration:
-
The combined solvent extracts are filtered to remove solid plant debris.[9][10]
-
The filtrate is then evaporated to dryness, often using a rotary evaporator, to yield a crude extract.[9][10]
4. Purification:
-
The crude extract is dissolved in a solvent mixture, such as ethyl acetate-heptane (50:40 v/v).[9]
-
To remove pigments and other colored impurities, the solution is passed through a layer of activated carbon.[9][13]
-
The decolorized solution is again evaporated to dryness.[9]
5. Recrystallization:
-
The resulting residue is recrystallized multiple times (e.g., three times) from methanol to obtain pure Salvinorin A crystals.[9][10] Pure Salvinorin A forms colorless crystals with a melting point of 242–244 °C.[5]
This protocol is employed for the quantitative analysis of Salvinorin A in plant extracts.
1. Sample Preparation:
-
A known weight of dried and powdered leaf material (e.g., 100 mg) is steeped in methanol for a defined period (e.g., 3 days).[14]
2. Chromatographic Conditions:
-
The analysis is performed on a C-18 column.[7]
-
An isocratic mobile phase of acetonitrile and water is used.[7] The exact ratio can be optimized, with one study using a 35:65 (v/v) mixture at a flow rate of 1.5 mL/min.[14]
-
Detection is carried out using a UV detector at a wavelength of 208 nm.[14]
3. Quantification:
-
A standard curve is generated using a certified reference standard of Salvinorin A at various concentrations.[14]
-
The concentration of Salvinorin A in the plant extract is determined by comparing its peak area to the standard curve.
Table 2: Summary of Key Experimental Parameters for Salvinorin A Isolation
| Step | Parameter | Value/Solvent | Reference |
| Extraction | Solvent | Acetone, Methanol | [9][12] |
| Duration (Methanol) | 3 days | [12] | |
| Purification | Adsorbent | Activated Carbon | [9][13] |
| Solvent System | Ethyl acetate-heptane (50:40 v/v) | [9] | |
| Recrystallization | Solvent | Methanol | [9] |
| HPLC Analysis | Column | C-18 | [7] |
| Mobile Phase | Acetonitrile-Water | [7] | |
| Detection Wavelength | 208 nm | [14] |
Visualizing the Process and Pathway
To further elucidate the experimental workflow and the known signaling pathway of Salvinorin A, the following diagrams are provided.
Conclusion
The isolation of Salvinorin A from its primary natural source, Salvia divinorum, is a well-established process involving solvent extraction, chromatographic purification, and recrystallization. The methodologies outlined in this guide provide a solid foundation for researchers to obtain this unique diterpenoid for further investigation into its pharmacological properties and potential therapeutic applications. The potent and selective agonism of Salvinorin A at the kappa-opioid receptor continues to make it a valuable tool in neuroscience research and a lead compound in the development of novel therapeutics for a range of disorders, including addiction, depression, and pain.
References
- 1. Biosynthesis of salvinorin A proceeds via the deoxyxylulose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the psychotropic plant diterpene salvinorin A: Discovery and characterization of the Salvia divinorum clerodienyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvia divinorum - Wikipedia [en.wikipedia.org]
- 4. Salvinorin A - Wikipedia [en.wikipedia.org]
- 5. Salvia divinorum drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. Quantitative determination of salvinorin A, a natural hallucinogen with abuse liability, in Internet-available Salvia divinorum and endemic species of Salvia in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. researchgate.net [researchgate.net]
- 11. extractionmagazine.com [extractionmagazine.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Biological Activity of Salvinone Derivatives: A Technical Guide
An In-depth Examination of Anticancer and Neuromodulatory Properties for Researchers and Drug Development Professionals
Salvinone derivatives, a class of compounds originating from Salvia miltiorrhiza and other related species, have garnered significant scientific interest due to their diverse and potent biological activities. These activities primarily encompass two key areas: anticancer effects, largely mediated through the disruption of microtubule dynamics, and neuromodulatory effects, driven by their agonistic activity at the kappa-opioid receptor (KOR). This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
I. Anticancer Activity of this compound Derivatives
This compound and its synthetic derivatives have demonstrated significant anti-proliferative activity in a range of cancer cell lines, including those resistant to conventional chemotherapeutics. The primary mechanism of this anticancer action is the inhibition of microtubule polymerization, which disrupts cell division and leads to apoptotic cell death.
Quantitative Data: Anti-proliferative Activity
The anticancer efficacy of various this compound derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. These values provide a standardized measure for comparing the potency of different derivatives. A selection of reported IC50 values is presented in Table 1.
Table 1: Anti-proliferative Activity (IC50) of this compound Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Salvinal (4) | KB | 5.0 | [1] |
| Compound 19 | KB | 0.4 - 5.0 | [1] |
| Compound 20 | KB | 0.4 - 5.0 | [1] |
| Compound 25 | KB | 0.137 | [1] |
| KB-Vin10 (MDR/Pgp overexpressing) | 0.13 - 0.14 | [1] | |
| KB-7D (MRP overexpressing) | 0.13 - 0.14 | [1] | |
| Compound 26 | KB | < 0.4 | [1] |
| Salvicine | A549 (Lung Carcinoma) | Not specified | [2] |
| HL-60 (Promyelocytic Leukemia) | Not specified | [2] | |
| MCF-7 (Breast Cancer) | Not specified | [2] |
Note: Lower IC50 values indicate greater potency.
Experimental Protocol: Microtubule Depolymerization Assay
The ability of this compound derivatives to interfere with microtubule dynamics is a key indicator of their anticancer potential. The following is a generalized protocol for an in vitro microtubule depolymerization assay.
Objective: To determine the effect of this compound derivatives on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Guanosine-5'-triphosphate (GTP)
-
Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM EGTA, 4 mM MgCl2, pH 6.9)
-
Taxol (microtubule stabilizing agent, as a control)
-
Test this compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340 nm
Procedure:
-
Tubulin Preparation: Reconstitute purified tubulin in ice-cold polymerization buffer. Keep on ice to prevent spontaneous polymerization.
-
Reaction Setup: In a 96-well plate or cuvettes, add the polymerization buffer, GTP, and the test this compound derivative at various concentrations. Include a positive control (e.g., nocodazole) and a negative control (vehicle).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance or fluorescence at 340 nm at a constant temperature (e.g., 37°C). An increase in absorbance/fluorescence indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance/fluorescence against time for each concentration of the test compound. The rate of polymerization and the maximum polymer mass can be calculated from these curves to determine the inhibitory effect of the derivatives.
Signaling Pathway: Microtubule Disruption and Apoptosis
This compound derivatives exert their anticancer effects by binding to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic equilibrium between tubulin polymerization and depolymerization, which is crucial for the formation and function of the mitotic spindle during cell division. The disruption of the mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers the intrinsic apoptotic pathway.
II. Neuromodulatory Activity of this compound Derivatives
A distinct class of this compound derivatives, particularly those related to Salvinorin A, exhibits potent and selective agonist activity at the kappa-opioid receptor (KOR). The KOR is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including pain perception, mood, and addiction.
Quantitative Data: Kappa-Opioid Receptor Binding and Activation
The interaction of this compound derivatives with the KOR is characterized by their binding affinity (Ki) and their functional potency (EC50) and efficacy in activating G-protein signaling.
Table 2: Kappa-Opioid Receptor (KOR) Binding Affinity (Ki) and Functional Activity (EC50) of Salvinorin A Derivatives
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy | Reference |
| Salvinorin A | 0.6 - 6.2 | ~1 | Full Agonist | [3][4] |
| Salvinorin B | 111 - >10,000 | 2.4 - 492 | Inactive/Weak Partial Agonist | [5] |
| Methyl malonyl derivative (4) | 2.0 | Not specified | Not specified | [3] |
| Ethyl malonyl ligand (5) | 21.0 | Not specified | Not specified | [3] |
| Methyl succinyl ligand (7) | 36.0 | Not specified | Not specified | [3] |
| Methyl fumaryl ligand (14) | 39.0 | Not specified | Not specified | [3] |
| 20-nor-salvinorin A | ~5-fold lower than SalA | ~5-fold lower than SalA | Not specified | [4] |
Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay used to measure the activation of G-protein coupled receptors. Agonist binding to the KOR promotes the exchange of GDP for GTP on the associated Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
Objective: To determine the potency and efficacy of this compound derivatives in activating KOR-mediated G-protein signaling.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (hKOR)
-
[³⁵S]GTPγS (radiolabeled GTP analog)
-
Guanosine-5'-diphosphate (GDP)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Test this compound derivatives
-
Reference KOR agonist (e.g., U-69,593)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw hKOR-expressing cell membranes on ice.
-
Reaction Setup: In a 96-well plate, add the assay buffer, GDP, and the test this compound derivative at various concentrations.
-
Membrane Addition: Add the diluted cell membranes to each well.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates to separate bound from unbound [³⁵S]GTPγS.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Signaling Pathway: KOR Activation and Downstream Effects
This compound derivatives, acting as KOR agonists, bind to the receptor and induce a conformational change. This leads to the activation of the associated heterotrimeric G-protein (typically Gi/o). The activated Gα-GTP subunit dissociates from the Gβγ dimer and proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, both Gα-GTP and Gβγ can modulate other downstream effectors, including the activation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway. Some KOR agonists may also trigger β-arrestin-mediated signaling, which can lead to receptor internalization and desensitization.
III. Conclusion
This compound derivatives represent a versatile class of bioactive molecules with significant therapeutic potential in oncology and neurology. Their distinct mechanisms of action—disruption of microtubule dynamics for anticancer effects and potent agonism at the kappa-opioid receptor for neuromodulatory effects—provide a rich area for further research and drug development. The quantitative data and experimental protocols presented in this guide offer a foundational resource for scientists and researchers working to unlock the full therapeutic potential of these promising compounds. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives for clinical applications.
References
- 1. Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Anticancer Potential of Salvicine as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Salvinorin A: A Technical Guide for Drug Development Professionals
An in-depth exploration of the structural modifications of Salvinorin A and their impact on opioid receptor binding and functional activity.
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist. As the only known non-nitrogenous opioid receptor agonist, Salvinorin A presents a unique scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.[1][2] This document summarizes key quantitative data, details common experimental methodologies, and visualizes important concepts to aid researchers in the rational design of next-generation Salvinorin A analogs.
Core Structure and Key Modification Points
Salvinorin A is a neoclerodane diterpene isolated from the plant Salvia divinorum.[3] Its rigid structure provides a unique framework for interacting with the KOR. Structure-activity relationship studies have primarily focused on modifications at several key positions, most notably the C-2 acetoxy group, the C-4 carbomethoxy group, the C-17 furan ring, and the C-1 carbonyl group.[4] Modifications at the C-2 position have been particularly fruitful in modulating the potency and efficacy of Salvinorin A analogs.[1][5]
Caption: General structure of Salvinorin A highlighting key positions for chemical modification.
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various Salvinorin A analogs at the kappa (κ), mu (μ), and delta (δ) opioid receptors. These data are crucial for understanding how specific structural changes influence receptor interaction.
Table 1: C-2 Position Modifications of Salvinorin A and Opioid Receptor Binding Affinity
| Compound | C-2 Substituent | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Reference |
| Salvinorin A | -OCOCH₃ | 6.2 | >10,000 | >10,000 | [3] |
| Salvinorin B | -OH | >10,000 | >10,000 | >10,000 | [3] |
| 4 | Methyl malonyl | 2 | >10,000 | >10,000 | [3] |
| 5 | 21 | >10,000 | >10,000 | [3] | |
| 7 | 36 | >10,000 | >10,000 | [3] | |
| 14 | Methyl fumaryl | 39 | >10,000 | >10,000 | [3] |
| 6 | 148 | >10,000 | >10,000 | [3] | |
| 8 | 437 | >10,000 | >10,000 | [3] | |
| 9 | 302 | >10,000 | >10,000 | [3] | |
| 10 | 575 | >10,000 | >10,000 | [3] | |
| 12 | 263 | >10,000 | >10,000 | [3] | |
| 15 | 427 | >10,000 | >10,000 | [3] | |
| 11 | 4070 | >10,000 | >10,000 | [3] | |
| 16 | 2291 | >10,000 | >10,000 | [3] | |
| 13 | No Affinity | No Affinity | No Affinity | [3] | |
| 12 (with Val) | Valine | High Affinity | - | - | [1][6] |
Table 2: Functional Activity of C-2 Modified Salvinorin A Analogs at the Kappa-Opioid Receptor
| Compound | KOR EC50 (nM) | % Emax (relative to U-50,488H) | Reference |
| Salvinorin A | - | - | [3] |
| 4 | - | - | [3] |
| 5 | - | - | [3] |
| 7 | - | - | [3] |
| 14 | - | - | [3] |
| 12 (with Val) | Full Agonist | - | [1][6] |
Note: Specific EC50 and Emax values for compounds 4, 5, 7, and 14 were determined but not explicitly stated in the provided abstract.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in Salvinorin A SAR studies.
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity (Ki) of a test compound for a receptor.[7]
Objective: To determine the binding affinity of Salvinorin A analogs for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).
-
Radiolabeled ligand (e.g., [³H]diprenorphine).
-
Unlabeled competing ligand (the Salvinorin A analog being tested).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[7]
-
Non-specific binding control (e.g., 10 µM Naloxone).[7]
-
96-well plates.[7]
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.[7]
-
Scintillation vials and cocktail.[7]
-
Liquid scintillation counter.[7]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.[7]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled, high-affinity ligand (e.g., naloxone).
-
Competitive Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[7] Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
[³⁵S]GTPγS Functional Assay
The [³⁵S]GTPγS binding assay is a functional assay used to determine the potency (EC50) and efficacy (%Emax) of a compound as an agonist or antagonist at a G-protein coupled receptor (GPCR) like the opioid receptors.
Objective: To measure the ability of Salvinorin A analogs to activate G-protein signaling through the kappa-opioid receptor.
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 100 mM NaCl).[8]
-
Varying concentrations of the test compound.
-
Reference agonist (e.g., U-50,488H).[8]
-
Glass fiber filters.[8]
-
Cell harvester.[8]
-
Scintillation counter.[8]
Procedure:
-
Assay Setup: In tubes or a 96-well plate, combine cell membranes, GDP, [³⁵S]GTPγS, and either buffer (for basal binding), a reference agonist, or varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[8]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.[8]
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Normalize the data to the basal binding and the maximal stimulation achieved with the reference agonist. Calculate the EC50 and %Emax values by nonlinear regression analysis.[8]
Kappa-Opioid Receptor Signaling Pathway
Salvinorin A and its analogs exert their effects by activating the kappa-opioid receptor, a Gi/o-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer and subsequent downstream signaling events, including the inhibition of adenylyl cyclase and modulation of ion channels.
Caption: Simplified signaling pathway of the kappa-opioid receptor upon agonist binding.
Conclusion
The structure-activity relationship of Salvinorin A is a rich and evolving field. Modifications at the C-2 position have proven to be a particularly effective strategy for fine-tuning the pharmacological profile of these compounds. The data and protocols presented in this guide offer a solid foundation for researchers aiming to design and evaluate novel Salvinorin A analogs with improved therapeutic potential. Further exploration of other modification sites and the use of advanced techniques such as computational modeling will undoubtedly continue to advance our understanding of this unique class of opioid receptor modulators.
References
- 1. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A Analogs as Probes in Opioid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubcompare.ai [pubcompare.ai]
The In Vitro Effects of Salvinone: A Technical Guide for Researchers
Disclaimer: Direct in vitro studies, quantitative data, and detailed experimental protocols specifically for the compound "Salvinone" are limited in publicly available scientific literature. This compound is identified as a diterpenoid compound isolated from Salvia miltiorrhiza and has been noted as a platelet aggregation inhibitor.[1] Its chemical formula is C18H20O2.[2][3] Due to the scarcity of specific data on this compound, this guide provides a comprehensive overview of the in vitro effects of other major bioactive components isolated from Salvia miltiorrhiza, namely tanshinones (including Tanshinone I, Tanshinone IIA, and Cryptotanshinone) and salvianolic acids (Salvianolic Acid A and Salvianolic Acid B). These compounds have been extensively studied and their documented in vitro effects may provide valuable insights for researchers interested in the therapeutic potential of constituents from Salvia miltiorrhiza.
Anticancer Effects of Salvia miltiorrhiza Components
The lipophilic tanshinones and hydrophilic phenolic acids from Salvia miltiorrhiza have demonstrated significant anticancer activities in a variety of cancer cell lines.[4][5][6] These effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.[5]
Quantitative Data: Cytotoxicity of Salvia miltiorrhiza Components
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various tanshinones and salvianolic acids against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Tanshinone I | Human endometrial cancer | [5] | |
| Colon cancer | [5] | ||
| Breast cancer | [5] | ||
| Liver cancer | [5] | ||
| Gastric cancer | [5] | ||
| Cervical cancer | [5] | ||
| Tanshinone IIA | Colorectal cancer | [5] | |
| Gastric cancer | [5] | ||
| Cervical cancer | [5] | ||
| Laryngeal cancer | [5] | ||
| Nasopharyngeal cancer | [5] | ||
| Ovarian cancer | [5] | ||
| Dihydrotanshinone I | Breast adenocarcinoma | [5] | |
| Alcohol Extract of S. miltiorrhiza | Oral squamous carcinoma (HSC-3, OC-2) | Significant inhibition | [6] |
Note: Specific IC50 values were not consistently provided in the source documents in a format suitable for direct inclusion in this table, but the compounds were reported to have significant inhibitory effects.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., tanshinones, salvianolic acids) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
DNA Fragmentation Assay (DNA Ladder): This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
-
DNA Extraction: DNA is extracted from both treated and untreated cells.
-
Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.
-
Visualization: The DNA is visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). A ladder-like pattern indicates apoptosis.
Signaling Pathways in Anticancer Effects
The anticancer effects of Salvia miltiorrhiza components involve the modulation of several key signaling pathways.
Caption: Anticancer signaling pathways modulated by Salvia miltiorrhiza components.
Anti-inflammatory Effects of Salvia miltiorrhiza Components
Components of Salvia miltiorrhiza have demonstrated potent anti-inflammatory properties in various in vitro models.[7][8] These effects are largely attributed to the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.
Quantitative Data: Inhibition of Inflammatory Mediators
| Compound | Cell Line | Inflammatory Mediator | Inhibition | Reference |
| Salvianolic Acid B | UVB-irradiated HaCaT cells | TNF-α, IL-1, IL-6 | Significant decrease | [9] |
| Rosmarinic Acid | UVB-irradiated HaCaT cells | TNF-α, IL-1, IL-6 | Significant decrease | [9] |
| S. miltiorrhiza Extract | LPS-induced mouse model | IL-1β, TNF, IL-6 | Decreased levels | [10] |
Experimental Protocols
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the levels of cytokines.
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) or other relevant cell types are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA Procedure: The supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal.
-
Quantification: The absorbance is measured, and the concentration of the cytokine is determined by comparison to a standard curve.
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated as described above.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The nucleus is counterstained with a fluorescent dye (e.g., DAPI).
-
Microscopy: The cellular localization of NF-κB p65 is observed using a fluorescence microscope.
Signaling Pathways in Anti-inflammatory Effects
The anti-inflammatory actions of Salvia miltiorrhiza components are often mediated through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Salvia miltiorrhiza components.
Cardiovascular Effects of Salvia miltiorrhiza Components
The components of Salvia miltiorrhiza are well-known for their cardiovascular protective effects, which have been demonstrated in various in vitro models.[7][11] These effects include antioxidant, anti-platelet aggregation, and protection of endothelial cells.
Quantitative Data: Cardiovascular Protective Effects
| Compound | In Vitro Model | Effect | Observation | Reference |
| This compound | Rabbit Platelets | Platelet Aggregation | IC50 = 2.40 x 10^-5 M | [1] |
| Miltirone | Rabbit Platelets | Platelet Aggregation | IC50 = 5.76 x 10^-6 M | [1] |
| Ro 09-6680 | Rabbit Platelets | Platelet Aggregation | IC50 = 2.14 x 10^-5 M | [1] |
| Salvianolate | Endothelial Protection | [11] | ||
| Tanshinone IIA | Vasodilation | [11] |
Experimental Protocols
This assay measures the ability of a compound to inhibit platelet aggregation in vitro.
-
Platelet-Rich Plasma (PRP) Preparation: Blood is collected from a healthy donor, and PRP is prepared by centrifugation.
-
Aggregation Measurement: PRP is placed in an aggregometer, and a baseline is established.
-
Agonist and Compound Addition: A platelet aggregation agonist (e.g., collagen, ADP, or thrombin) is added to induce aggregation. The test compound is added before the agonist to assess its inhibitory effect.
-
Data Analysis: The percentage of aggregation is recorded over time, and the inhibitory effect of the compound is calculated.
This assay assesses the ability of a compound to protect endothelial cells from injury.
-
Cell Culture and Injury Induction: Human umbilical vein endothelial cells (HUVECs) are cultured and then exposed to an injurious stimulus, such as oxidized low-density lipoprotein (ox-LDL) or hydrogen peroxide (H2O2).
-
Compound Treatment: Cells are co-treated with the test compound.
-
Viability and Apoptosis Assessment: Cell viability is measured using the MTT assay, and apoptosis is assessed using Annexin V/PI staining as described previously.
-
Measurement of Endothelial Function Markers: Levels of markers such as nitric oxide (NO) and endothelin-1 (ET-1) can be measured in the cell culture supernatant.
Signaling Pathways in Cardiovascular Effects
The cardiovascular protective effects of Salvia miltiorrhiza components are mediated by multiple signaling pathways that reduce oxidative stress and inflammation and improve endothelial function.
Caption: Mechanisms of cardiovascular protection by Salvia miltiorrhiza components.
References
- 1. dokumen.pub [dokumen.pub]
- 2. This compound | C18H20O2 | CID 130233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PhytoBank: Showing this compound (PHY0073434) [phytobank.ca]
- 4. The anticancer properties of Salvia miltiorrhiza Bunge (Danshen): a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Salvia miltiorrhiza in Breast Cancer Treatment: A Review of Its Phytochemistry, Derivatives, Nanoparticles, and Potential Mechanisms [frontiersin.org]
- 6. Anticancer Effects of Salvia miltiorrhiza Alcohol Extract on Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications [frontiersin.org]
- 8. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Screening of Chemical Components in Salvia miltiorrhiza with the Potential to Inhibit Skin Inflammation [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Salvinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinone, a diterpenoid compound isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen), has been identified as a noteworthy inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of this compound. It details the seminal findings from the late 1980s and early 1990s that first described its isolation, structure elucidation, and synthesis. This document collates the available information on its biological activity, focusing on its antiplatelet effects, and presents the foundational experimental methodologies. Furthermore, this guide illustrates the key chemical and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in pharmacology and drug development.
Introduction
Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial plant in the mint family, Lamiaceae, and its root has been a cornerstone of traditional Chinese medicine for centuries. It is utilized in the treatment of a variety of ailments, particularly cardiovascular and cerebrovascular diseases.[1] The therapeutic efficacy of Danshen is attributed to a rich diversity of bioactive compounds, which are broadly categorized into two major groups: water-soluble phenolic acids and lipophilic diterpenoid quinones, known as tanshinones.[1]
In the late 1980s, amidst intensive research into the chemical constituents of Salvia miltiorrhiza, a novel diterpene with potent biological activity was isolated. This compound was named this compound and was identified as a significant inhibitor of platelet aggregation.[2] This discovery added a new dimension to the understanding of Danshen's pharmacological profile, highlighting a specific molecule with potential antithrombotic applications. This guide will delve into the initial discovery and subsequent characterization of this compound.
Discovery and Initial Characterization
The first report of this compound emerged in 1989 from a study by Wang et al., who successfully isolated the compound from the roots of Salvia miltiorrhiza.[2] Their work identified this compound as a new diterpene and, crucially, as a potent inhibitor of platelet aggregation.[2]
Subsequent research by Chang et al. in 1990 provided a detailed structural elucidation and the first total synthesis of new tanshinones isolated from Salvia miltiorrhiza, which are structurally related to this compound.[3] These foundational studies established the chemical identity of this compound and paved the way for further investigation into its biological activities.
Chemical Structure
This compound is a diterpenoid compound with the molecular formula C₁₈H₂₀O₂. Its structure was elucidated through spectroscopic methods, including magnetic resonance spectroscopy.[2]
-
IUPAC Name: 1-(3-hydroxy-8,8-dimethyl-6,7-dihydro-5H-phenanthren-2-yl)ethanone
-
Molecular Formula: C₁₈H₂₀O₂
Biological Activity: Platelet Aggregation Inhibition
The primary biological activity attributed to this compound upon its discovery was the inhibition of platelet aggregation.[2] Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key therapeutic strategy for the prevention and treatment of cardiovascular diseases. While the initial 1989 publication by Wang et al. established this activity, specific quantitative data such as IC₅₀ values were not detailed in the abstract.[2] Further research is required to quantify the potency of this compound's antiplatelet effects.
At present, the precise signaling pathways through which this compound exerts its anti-aggregatory effect on platelets remain to be fully elucidated. Research on other constituents of Salvia miltiorrhiza, such as salvianolic acid A, has shown inhibition of platelet activation through pathways involving phosphoinositide 3-kinase (PI3K).[4] It is plausible that this compound may act through similar or distinct pathways to modulate platelet function.
Experimental Protocols
The following sections describe the general methodologies that would have been employed in the initial discovery and characterization of this compound, based on standard practices of the time and information from related studies.
Isolation of this compound from Salvia miltiorrhiza
The isolation of this compound from the dried roots of Salvia miltiorrhiza would have involved a multi-step extraction and chromatographic purification process.
Experimental Workflow for Isolation:
Methodology:
-
Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.
-
Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common method involves partitioning between an aqueous phase and an immiscible organic solvent like ethyl acetate to isolate lipophilic compounds such as diterpenes.
-
Chromatography: The resulting lipophilic fraction is then subjected to a series of chromatographic techniques for further purification. This typically involves column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure this compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.
Platelet Aggregation Assay
The inhibitory effect of this compound on platelet aggregation would have been assessed using an in vitro platelet aggregometry assay.
Experimental Workflow for Platelet Aggregation Assay:
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain platelet-rich plasma (PRP). A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Incubation: The PRP is pre-incubated with various concentrations of this compound or a vehicle control for a specified period at 37°C.
-
Aggregation Induction: Platelet aggregation is induced by adding a known platelet agonist, such as adenosine diphosphate (ADP), collagen, or thrombin.
-
Measurement: The change in light transmittance through the PRP suspension is monitored over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: The extent of platelet aggregation is quantified, and the percentage of inhibition by this compound is calculated by comparing the aggregation in the presence of this compound to that of the vehicle control.
Signaling Pathways in Platelet Aggregation
While the specific signaling pathway of this compound is yet to be determined, a general overview of platelet activation signaling is relevant for contextual understanding and to guide future research. Platelet activation is a complex process involving multiple interconnected signaling pathways initiated by the binding of agonists to their respective receptors on the platelet surface.
Generalized Platelet Activation Signaling Pathway:
Future research should focus on investigating the interaction of this compound with key components of these pathways, such as phospholipases, protein kinases, and calcium signaling, to elucidate its precise mechanism of action.
Conclusion and Future Directions
The discovery of this compound as a platelet aggregation inhibitor from Salvia miltiorrhiza marked a significant step in understanding the plant's diverse pharmacology. The initial studies in the late 1980s and early 1990s laid the groundwork for its chemical identification and synthesis. However, to fully realize the therapeutic potential of this compound, further in-depth research is imperative.
Future investigations should prioritize:
-
Quantitative analysis of its antiplatelet activity to determine its potency (e.g., IC₅₀ values) against various agonists.
-
Elucidation of the specific signaling pathway(s) through which this compound exerts its inhibitory effects on platelets.
-
In vivo studies to assess its antithrombotic efficacy and safety profile in animal models.
-
Structure-activity relationship (SAR) studies to potentially design and synthesize more potent and selective analogs.
By addressing these research gaps, the scientific community can build upon the foundational discovery of this compound and explore its viability as a novel antiplatelet therapeutic agent.
References
- 1. Frontiers | Efficacy and safety of eight types Salvia miltiorrhiza injections in the treatment of unstable angina pectoris: A network meta-analysis [frontiersin.org]
- 2. A new platelet aggregation inhibitor from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. <i>Salvia miltiorrhiza</i>:Traditional medicinal uses, chemistry, and pharmacology [cjnmcpu.com]
- 4. Salvianolic acid A inhibits platelet activation and arterial thrombosis via inhibition of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Salvinone and Bioactive Compounds from Salvia miltiorrhiza: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia miltiorrhiza, also known as Danshen, is a traditional Chinese medicinal herb with a rich history of use in treating cardiovascular and cerebrovascular diseases. Its therapeutic effects are attributed to a diverse array of bioactive compounds, broadly classified into water-soluble phenolic acids (salvianolic acids) and lipophilic diterpenoid quinones (tanshinones). This technical guide provides an in-depth overview of the pharmacological profile of Salvinone, a lesser-known constituent, and the major, well-characterized bioactive compounds from Salvia miltiorrhiza, including salvianolic acid A, salvianolic acid B, tanshinone IIA, and cryptotanshinone. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
This compound
This compound is a diterpene isolated from Salvia miltiorrhiza.[1] Early research identified it as a platelet aggregation inhibitor.[1] However, detailed pharmacological data, such as its mechanism of action, receptor binding affinities, and quantitative inhibitory concentrations, are not extensively documented in publicly available scientific literature. Further research is required to fully elucidate the pharmacological profile and therapeutic potential of this compound.
Major Bioactive Compounds from Salvia miltiorrhiza
The primary pharmacological activities of Salvia miltiorrhiza are attributed to its more abundant and well-studied constituents: salvianolic acids and tanshinones.
Salvianolic Acids
Salvianolic acids are potent water-soluble antioxidants. Salvianolic acid A (SAA) and salvianolic acid B (SAB) are the most abundant and pharmacologically significant among them.
-
Anti-platelet Aggregation: Both SAA and SAB exhibit significant anti-platelet activity.[2][3] SAA has been shown to inhibit platelet aggregation induced by various agonists, including ADP, thrombin, and collagen.[2] SAB has been identified as a P2Y12 receptor antagonist and a phosphodiesterase (PDE) inhibitor, contributing to its anti-platelet effects.[3][4]
-
Cardioprotective Effects: Salvianolic acids have demonstrated protective effects against myocardial ischemia-reperfusion injury.[5]
-
Anti-inflammatory and Antioxidant Activity: These compounds are potent scavengers of reactive oxygen species and have been shown to possess anti-inflammatory properties.[6][7]
| Compound | Assay | Agonist | IC50 | Reference |
| Salvianolic Acids (mixed) | Platelet Aggregation | Collagen | 0.197 mg/L | [5] |
| ADP | 2.22 mg/L | [5] | ||
| Arachidonic Acid | 3.29 mg/L | [5] | ||
| Qishen Yiqi (containing SAA) | Platelet Aggregation | ADP | 2.065 mg/mL | [8] |
| Thrombin | 4.205 mg/mL | [8] | ||
| TXA2 | 0.643 mg/mL | [8] |
Tanshinones
Tanshinones are the major lipophilic constituents of Salvia miltiorrhiza. Tanshinone I, tanshinone IIA, and cryptotanshinone are among the most pharmacologically active.
-
Anti-cancer Activity: Tanshinones have been extensively studied for their anti-tumor effects. They have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and suppress tumor growth in vivo.[9][10][11][12]
-
Cardiovascular Effects: Tanshinone IIA is used in the treatment of cardiovascular diseases and has been shown to have protective effects against myocardial ischemia.[13]
-
Anti-inflammatory Effects: Cryptotanshinone has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory signaling pathways.[14]
| Compound | Target/Assay | Cell Line | IC50 | Reference |
| Cryptotanshinone | Cell Proliferation | Rh30 | ~5.1 µM | [9] |
| DU145 | ~3.5 µM | [9] | ||
| Tanshinone I | Cell Proliferation | Rh30, DU145 | > 20 µM | [9] |
| Tanshinone IIA | Cell Proliferation | Rh30, DU145 | > 20 µM | [9] |
| Cell Proliferation | 5637 (Bladder Cancer) | 2.6 µg/mL | [10] | |
| BFTC (Bladder Cancer) | 2 µg/mL | [10] | ||
| T24 (Bladder Cancer) | 2.7 µg/mL | [10] | ||
| Cell Viability | HepG2 | 4.17 ± 0.27 µM | [11] | |
| Cryptotanshinone | CD4+ Cell Damage | - | 485.1 µg/mL | [15] |
Signaling Pathways
The pharmacological effects of the bioactive compounds from Salvia miltiorrhiza are mediated through the modulation of several key signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Cryptotanshinone has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[2][16]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Salvianolic acid B inhibits platelets as a P2Y12 antagonist and PDE inhibitor: evidence from clinic to laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of salvianolic acids from Radix Salviae miltiorrhizae on regional cerebral blood flow ans platelet aggregation in rats - ProQuest [proquest.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Identification of salvianolic acid A as an ADP receptor-selective and Gq/IP3 pathway-mediated anti-platelet component in Qishen Yiqi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA Inhibits Epithelial-Mesenchymal Transition in Bladder Cancer Cells via Modulation of STAT3-CCL2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Cryptotanshinone Inhibites Bladder Cancer Cell Proliferation and Promotes Apoptosis via the PTEN/PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Salvinone and Kappa-Opioid Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the principal psychoactive compound found in the plant Salvia divinorum.[1][2] Unlike classical opioid alkaloids, Salvinorin A is a non-nitrogenous diterpene, making it a unique pharmacological tool for studying the KOR system.[1][2] The KOR is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including pain, mood, and addiction.[3][4] Consequently, ligands that modulate KOR activity, such as Salvinorin A and its derivatives (collectively referred to herein as Salvinones), are of significant interest for therapeutic development.[1][4] This guide provides an in-depth technical overview of the interaction between Salvinones and the KOR, focusing on quantitative pharmacological data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Pharmacological Data
The pharmacological activity of Salvinones at the kappa-opioid receptor is characterized by their binding affinity (Ki) and functional efficacy (EC50 and Emax). These parameters are crucial for understanding the structure-activity relationships (SAR) and for the rational design of novel KOR ligands.
Binding Affinity of Salvinorin A and its Derivatives at the Kappa-Opioid Receptor
The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with lower Ki values indicating higher affinity. The following table summarizes the binding affinities of Salvinorin A and several of its dicarboxylic ester derivatives for the human kappa-opioid receptor.
| Compound | Ki (nM) at KOR | Reference |
| Salvinorin A | 6.2 | [5] |
| Methyl malonyl derivative (4) | 2 | [5][6][7] |
| Ethyl malonyl derivative (5) | 21 | [5][6][7] |
| Methyl succinyl derivative (7) | 36 | [5][6][7] |
| Methyl fumaryl derivative (14) | 39 | [5][6][7] |
| Derivative 6 | 148 | [5] |
| Derivative 8 | 437 | [5] |
| Derivative 9 | 302 | [5] |
| Derivative 10 | 575 | [5] |
| Derivative 12 | 263 | [5] |
| Derivative 15 | 427 | [5] |
Functional Efficacy of Salvinorin A and its Derivatives at the Kappa-Opioid Receptor
Functional efficacy describes the ability of a ligand to activate its receptor and elicit a biological response. It is often quantified by the half-maximal effective concentration (EC50) and the maximum effect (Emax). The [³⁵S]GTPγS binding assay is a common method to determine the functional efficacy of KOR agonists by measuring G-protein activation.
| Compound | EC50 (nM) in [³⁵S]GTPγS Assay | Emax (%) relative to U-69,593 | Reference |
| Salvinorin A | - | - | [8] |
| SalA-VS-07 | - | 48 | [4] |
| SalA-VS-08 | - | 108 | [4] |
| Mesyl Sal B | Similar to Salvinorin A and U69,593 | - | [9] |
Note: Specific EC50 and Emax values for Salvinorin A were not explicitly detailed in the provided search results in a comparable format, though it is consistently referred to as a potent, full agonist.[2][8]
Experimental Protocols
Accurate and reproducible pharmacological data are contingent on well-defined experimental protocols. The following sections detail the methodologies for the key assays used to characterize the interaction of Salvinones with the KOR.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[10]
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.[3][11]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Non-specific Binding Control: 10 µM unlabeled U69,593 or Naloxone.[10][11]
-
Test Compounds: Salvinone derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C).[10]
-
Scintillation Cocktail and Counter. [10]
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (15-20 µg protein), the radioligand (e.g., 0.4 nM [³H]U69,593), and varying concentrations of the test compound in the binding buffer.[11] For determining non-specific binding, a high concentration of an unlabeled ligand is used instead of the test compound.[11]
-
Incubate the mixture at 25°C for 60 minutes.[11]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]
-
Wash the filters multiple times with ice-cold wash buffer.[3]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]
3. Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
[³⁵S]GTPγS Binding Assay for Determining Functional Efficacy (EC50, Emax)
This functional assay measures the activation of G-proteins upon agonist binding to the KOR by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[3][12]
1. Materials and Reagents:
-
Cell Membranes: Membranes from cells stably expressing the human KOR (15 µg protein per well).[11]
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.[11]
-
[³⁵S]GTPγS: Final concentration of approximately 0.05 nM.[11]
-
Test Compounds: Agonists of interest (e.g., this compound derivatives).
-
Filtration Apparatus and Scintillation Counter.
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound in the assay buffer.[3][11] Basal binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of excess unlabeled GTPγS.[11]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters.[3]
-
Wash the filters with ice-cold wash buffer.[3]
-
Scintillation Counting: Measure the radioactivity on the filters.[3]
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the agonist concentration to generate a dose-response curve.
-
The EC50 (potency) and Emax (efficacy) values are determined from this curve.[12]
Signaling Pathways
Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and G-protein independent pathways.
G-Protein Dependent Signaling
Upon agonist binding, the KOR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.[3] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors.[3]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[14]
G-Protein Independent Signaling and Biased Agonism
In addition to the classical G-protein signaling, KOR activation can also trigger G-protein independent pathways, often involving β-arrestin.[13]
-
MAP Kinase Activation: KOR agonists can activate members of the mitogen-activated protein kinase (MAPK) family, including ERK1/2 and p38.[14][15] The activation of p38 MAPK has been linked to the aversive effects of KOR agonists and is dependent on β-arrestin recruitment.[14]
-
Biased Agonism: The concept of biased agonism suggests that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of a subset of signaling pathways.[13] For instance, some Salvinorin A analogs are being investigated for their potential to be "unbiased" or to preferentially activate G-protein signaling over β-arrestin pathways, which may offer therapeutic benefits with fewer side effects.[2]
Visualizations
KOR Signaling Pathway
Caption: Overview of this compound-induced KOR signaling pathways.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining ligand binding affinity.
Experimental Workflow for [³⁵S]GTPγS Functional Assay
Caption: Workflow for assessing agonist functional efficacy.
References
- 1. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa-opioid receptor-selective dicarboxylic ester-derived salvinorin A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholarly Article or Book Chapter | Kappa-opioid receptor-selective dicarboxylic ester-derived salvinorin A ligands | ID: nv935885j | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. Role of kappa-opioid receptors in the effects of salvinorin A and ketamine on attention in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Salvinone and Major Bioactive Tanshinones from Salvia miltiorrhiza: A Technical Guide for Researchers
An In-depth Examination of the Core Bioactive Diterpenoid Quinones of Danshen for Drug Discovery and Development
Introduction
Salvia miltiorrhiza Bunge (丹参, Danshen) is a cornerstone of traditional Chinese medicine, revered for centuries for its efficacy in treating a wide range of ailments, particularly cardiovascular diseases. The therapeutic properties of Danshen are largely attributed to a class of lipophilic diterpenoid quinones known as tanshinones. While numerous tanshinones have been isolated, this guide focuses on the identified compound Salvinone and the three most extensively researched tanshinones: Tanshinone IIA, Cryptotanshinone, and Tanshinone I. This document provides a technical overview of their biological activities, mechanisms of action, and experimental methodologies for an audience of researchers, scientists, and drug development professionals.
Initial interest in "this compound" (CAS 124681-15-8), a specific diterpenoid isolated from Salvia miltiorrhiza, has been noted for its activity as a platelet aggregation inhibitor. However, the body of scientific literature dedicated specifically to this compound is limited. In contrast, Tanshinone IIA, Cryptotanshinone, and Tanshinone I have been the subject of extensive pharmacological investigation, elucidating their significant anti-inflammatory, anticancer, and cardioprotective effects. This guide will therefore provide a detailed analysis of these three major tanshinones as representative bioactive compounds of Danshen, while acknowledging the identified role of this compound.
Chemical Structures
The core chemical structures of this compound, Tanshinone IIA, Cryptotanshinone, and Tanshinone I are presented below. These compounds share a characteristic diterpenoid quinone framework which is fundamental to their biological activities.
| Compound | Chemical Structure |
| This compound |
|
| Tanshinone IIA |
|
| Cryptotanshinone |
|
| Tanshinone I |
|
Quantitative Biological Activity
The following tables summarize the quantitative data on the biological activities of the major tanshinones, providing a comparative overview of their potency in various experimental models.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Tanshinone IIA | Human Breast Cancer | MTT Assay | 0.25 µg/mL | [1][2] |
| Tanshinone IIA | Human Neuroblastoma (SHSY-5Y) | MTT Assay | 34.98 µmol/L | [3] |
| Tanshinone IIA | Human Cervical Carcinoma (C4-1) | MTT Assay | Time- and dose-dependent inhibition | [4] |
| Cryptotanshinone | STAT3 Inhibition | - | 4.6 µM | [5] |
| Tanshinone I | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 3.3 µM | [6] |
| Tanshinone I | MDA-231 (Breast Cancer) | Cytotoxicity Assay | 6.5 µM | [6] |
| Tanshinone I | A549 (Lung Cancer) | Cytotoxicity Assay | 17.9 µM | [6] |
Table 2: Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Cryptotanshinone | LPS-stimulated RAW264.7 Macrophages | Significant reduction of TNF-α and IL-6 production. | [7] |
| Cryptotanshinone | oxLDL-induced HUVECs | Inhibition of adhesion molecule expression (ICAM-1, VCAM-1, E-selectin). | [8] |
| Tanshinone I | t-BHP-stimulated H9c2 cells | Attenuated necroptosis and oxidative stress. | [9] |
Table 3: Cardiovascular Effects
| Compound | Model | Key Findings | Reference |
| This compound | Human Platelets | Platelet aggregation inhibitor. | [10] |
| Tanshinone I | Myocardial Ischemia/Reperfusion (in vivo) | Improved ECG recovery and reduced myocardial tissue damage. | [9] |
| Tanshinones (general) | Various animal models | Improve cardiac function, reduce oxidative stress, and inhibit inflammation. | [11] |
Pharmacokinetics and Bioavailability
The clinical application of tanshinones is often challenged by their poor water solubility and low oral bioavailability. The following table summarizes key pharmacokinetic parameters.
Table 4: Pharmacokinetic Parameters
| Compound | Subject | Key Findings | Reference |
| Tanshinone IIA | Rats | Absolute bioavailability < 3.5%; Highly bound to plasma proteins (99.2%). | [12][13] |
| Tanshinone IIA | Rats with blood stasis | Detected in liver, lung, heart, and brain after oral administration. | [14] |
| Cryptotanshinone | Rats | Oral bioavailability of 2.05%; Primarily distributed to the liver, lung, brain, and heart. | [15][16] |
| Cryptotanshinone | Healthy Chinese Volunteers | Plasma levels below 88 ng/mL after 24h of oral administration. | [17] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and further investigation of the biological activities of tanshinones.
Isolation and Purification of Tanshinones
A common method for the isolation and purification of tanshinones from Salvia miltiorrhiza involves a multi-step process:
-
Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with a solvent such as 95% ethanol or ethyl acetate under reflux.[18][19]
-
Fractionation: The crude extract is then subjected to fractionation using techniques like macroporous adsorption resins. For instance, a 95% alcohol extract can be passed through a D101 column and eluted with different concentrations of alcohol (e.g., 0%, 45%, and 90%) to separate fractions based on polarity.[20]
-
Purification: The tanshinone-rich fractions are further purified using methods such as semi-preparative High-Performance Liquid Chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) to yield individual tanshinones with high purity.[18][20]
In Vitro Anticancer Activity Assessment (MTT Assay)
The cytotoxicity of tanshinones against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells (e.g., human breast cancer cells) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the tanshinone compound for specific durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated relative to untreated control cells.
In Vitro Anti-inflammatory Activity Assessment (LPS-stimulated Macrophages)
The anti-inflammatory effects of tanshinones are often investigated using a lipopolysaccharide (LPS)-stimulated macrophage model.
-
Cell Culture: Murine macrophage-like RAW264.7 cells are cultured.
-
Pre-treatment: Cells are pre-treated with various concentrations of the tanshinone for a defined period (e.g., 1 hour).
-
LPS Stimulation: Cells are then stimulated with LPS to induce an inflammatory response.
-
Cytokine Measurement: The production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant is quantified using Griess reagent and ELISA kits, respectively.[7]
-
Protein Expression Analysis: The expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and signaling molecules are determined by Western blot analysis.
Signaling Pathways
The multifaceted pharmacological effects of tanshinones are mediated through their interaction with various cellular signaling pathways. This section provides an overview of the key pathways modulated by these compounds.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Several studies have demonstrated that tanshinones, particularly Tanshinone IIA, exert their anticancer and cardioprotective effects by inhibiting this pathway.[21][22][23][24][25][26]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Cryptotanshinone has been shown to exert potent anti-inflammatory effects by inhibiting the activation of NF-κB.[7][8][27] This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing the production of inflammatory cytokines.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in a wide range of cellular processes such as inflammation, proliferation, and apoptosis. Tanshinones have been shown to modulate MAPK signaling, contributing to their diverse pharmacological effects.[11][28] For instance, Cryptotanshinone has been observed to inhibit the phosphorylation of ERK1/2, p38, and JNK in LPS-stimulated macrophages.[7]
Conclusion
The tanshinones, particularly Tanshinone IIA, Cryptotanshinone, and Tanshinone I, are the major lipophilic bioactive constituents of Salvia miltiorrhiza with well-documented pharmacological activities. Their ability to modulate key signaling pathways such as PI3K/Akt, NF-κB, and MAPK underscores their therapeutic potential in oncology, inflammatory diseases, and cardiovascular disorders. While this compound has been identified as a platelet aggregation inhibitor, further research is required to fully elucidate its pharmacological profile and mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic applications of these potent natural products from a cornerstone of traditional Chinese medicine. Future research should focus on improving the bioavailability of these compounds to enhance their clinical utility.
References
- 1. Potential anticancer activity of tanshinone IIA against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cryptotanshinone suppressed inflammatory cytokines secretion in RAW264.7 macrophages through inhibition of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cryptotanshinone inhibits oxidized LDL-induced adhesion molecule expression via ROS dependent NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tanshinone I exerts cardiovascular protective effects in vivo and in vitro through inhibiting necroptosis via Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new platelet aggregation inhibitor from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unveiling the Mechanism of Protective Effects of Tanshinone as a New Fighter Against Cardiovascular Diseases: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 14. phcog.com [phcog.com]
- 15. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A mechanistic study of the intestinal absorption of cryptotanshinone, the major active constituent of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peerj.com [peerj.com]
- 20. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Tanshinone IIA Attenuates Insulin Like Growth Factor 1 -Induced Cell Proliferation in PC12 Cells through the PI3K/Akt and MEK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tanshinone ⅡA participates in the treatment of endometriosis by regulating adhesion, invasion, angiogenesis and inhibition of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway [frontiersin.org]
- 28. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Salvinorin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of Salvinorin A, a potent and selective kappa-opioid receptor agonist isolated from the plant Salvia divinorum. Note that the user request specified "Salvinone," a term not commonly found in the scientific literature concerning this compound. This document proceeds under the assumption that the user is referring to the well-documented Salvinorin A. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative spectroscopic data, experimental protocols, and relevant biological pathways. The information is presented to facilitate research and development efforts related to this unique, non-nitrogenous hallucinogen.
Introduction
Salvinorin A is a trans-neoclerodane diterpenoid renowned for its potent psychoactive effects, which are mediated through its selective agonism of the kappa-opioid receptor (KOPr).[1] Unlike classical hallucinogens that primarily act on serotonin receptors, Salvinorin A's unique mechanism of action makes it a subject of significant interest for neuroscience research and as a potential scaffold for the development of novel therapeutics for a range of neuropsychiatric disorders. A thorough understanding of its chemical structure, confirmed through various spectroscopic techniques, is fundamental to its study and application. This guide synthesizes the key spectroscopic data and methodologies for the analysis of Salvinorin A.
Spectroscopic Data
The following sections present quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for Salvinorin A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complete ¹H and ¹³C NMR spectral assignments for Salvinorin A have been determined in various deuterated solvents, with Chloroform-d (CDCl₃) being commonly used.[2][3]
Table 1: ¹H NMR Spectroscopic Data for Salvinorin A (800 MHz, CDCl₃)
| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-16 | 7.41 | dt | 1.7, 0.9 |
| H-15 | 7.38 | t | 1.7 |
| H-14 | 6.37 | dd | 1.9, 0.9 |
| H-12 | 5.52 | ddd | 11.7, 5.2, 0.8 |
| H-2 | 5.14 | ~ddt | ≈ 11.9, 9.0, 0.9 |
| CO₂CH₃ | 3.72 | s | |
| H-4 | 2.74 | ~dd | ≈ 11.3, 5.6 |
| H-11α | 2.50 | dd | 13.5, 5.2 |
| H-3 | 2.31-2.28 | m | |
| H-10 | 2.18 | br s | |
| H-7β | 2.17-2.14 | m | |
| OCOCH₃ | 2.16 | s | |
| H-8 | 2.07 | dd | 12.0, 3.1 |
| H-6α | 1.79 | dt | 13.4, 3.1 |
| H-7α | 1.64 | tdd | 13.5, 12.1, 3.4 |
| H-6β | 1.58 | td | 13.5, 0.9 |
| H-11β | 1.57 | ddd | 13.5, 11.7, 0.8 |
| H-20 | 1.45 | s | |
| H-19 | 1.11 | s | |
| Data sourced from "The Chemistry of Salvia divinorum". |
Table 2: ¹³C NMR Spectroscopic Data for Salvinorin A (CDCl₃)
The complete ¹³C NMR assignments for Salvinorin A have been published and are widely referenced in the literature.[2]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and quantification of Salvinorin A. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods have been developed.
Table 3: Mass Spectrometry Data for Salvinorin A
| Ionization Method | m/z | Assignment |
| DART-HRMS | 433.1857 | [M+H]⁺ (Calculated for C₂₃H₂₈O₈+H) |
| DART-HRMS | 373.1651 | [M+H - C₂H₄O₂]⁺ (Loss of acetate) |
| Electron Ionization | 432, 404, 359, 318, 273, 252, 234, 220, 166, 121, 107, 94, 55 | Molecular Ion and Fragments |
| Data sourced from multiple studies.[2][4] |
Infrared (IR) Spectroscopy
The IR spectrum of Salvinorin A provides key information about its functional groups.
Table 4: Infrared (IR) Absorption Data for Salvinorin A (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3220 | O-H Stretch (likely trace moisture) |
| 1745 | C=O Stretch (Ester) |
| 1735 | C=O Stretch (γ-Lactone) |
| 1240 | C-O Stretch |
| 875 | Furan Ring |
| Data sourced from "Extraction and analytical study of salvinorin a from leaves of salvia divinorum".[4] |
For the related compound, Salvinorin C, the IR spectrum suggests the presence of an α,β-unsaturated ester (1715 cm⁻¹), another ester, and a γ-lactone (1755 and 1735 cm⁻¹, respectively).[5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Salvinorin A exhibits absorption in the ultraviolet region.
Table 5: UV-Vis Spectroscopic Data for Salvinorin A
| Solvent | λmax (nm) |
| Methanol | 211 |
| Data sourced from "Extraction and analytical study of salvinorin a from leaves of salvia divinorum".[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible spectroscopic analysis of Salvinorin A.
NMR Spectroscopy Protocol (General)
-
Sample Preparation: Dissolve 5-20 mg of purified Salvinorin A in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, high-quality 5 mm NMR tube.[7] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[7]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[7]
-
¹H NMR: Acquire a one-dimensional proton spectrum.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum.
-
2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete and unambiguous assignment of all proton and carbon signals.[2]
-
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
UPLC-MS/MS Protocol
-
Sample Preparation (Extraction from Plant Material):
-
Chromatography (UPLC):
-
System: ACQUITY UPLC System or equivalent.
-
Column: ACQUITY UPLC HSS T3 2.1 x 30 mm, 1.8 µm column or similar.
-
Mobile Phase: A gradient of water and methanol, both with 0.1% formic acid.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
MRM Transitions: Monitor at least two transitions for Salvinorin A, for example, 433.4 > 373.2 (for quantification) and 433.4 > 323.2 (for confirmation).
-
Data Analysis: Quantify using a calibration curve prepared with an authentic Salvinorin A standard.
-
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove moisture.
-
In an agate mortar and pestle, grind 0.5 to 1 mg of purified Salvinorin A with approximately 100 mg of the dried KBr until a fine, homogeneous powder is obtained.[8]
-
-
Pellet Formation:
-
Place the powder mixture into a pellet-forming die.
-
Apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the IR spectrometer and acquire the sample spectrum.
-
The final spectrum should be baseline-corrected against the background.
-
UV-Vis Spectroscopy Protocol (General)
-
Sample Preparation:
-
Prepare a stock solution of purified Salvinorin A of known concentration in a UV-grade solvent (e.g., methanol).
-
Prepare a series of dilutions from the stock solution to create standards for a calibration curve if quantitative analysis is desired.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Rinse and fill a second quartz cuvette with the sample solution.
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 190-400 nm) to obtain the absorption spectrum and identify the λmax.
-
Signaling Pathway and Experimental Workflow Visualizations
Salvinorin A-Induced Kappa-Opioid Receptor Signaling
Salvinorin A is a selective agonist at the kappa-opioid receptor (KOPr), which is a G-protein coupled receptor (GPCR). Upon binding, Salvinorin A induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gαi/o).[4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4] Additionally, the dissociated Gβγ subunits can modulate ion channels. KOPr activation can also trigger other signaling pathways, including those involving β-arrestin and the activation of mitogen-activated protein kinase (MAPK) cascades such as ERK1/2, p38, and JNK.[4]
Caption: Salvinorin A signaling at the kappa-opioid receptor.
Experimental Workflow for UPLC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of Salvinorin A from a plant matrix using UPLC-MS/MS.
Caption: UPLC-MS/MS analysis workflow for Salvinorin A.
Conclusion
The spectroscopic analysis of Salvinorin A is well-established, with a wealth of data available from NMR, MS, IR, and UV-Vis techniques. These analytical methods are essential for the unambiguous identification, structural elucidation, and quantification of this potent kappa-opioid receptor agonist. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and professionals, enabling further investigation into the pharmacology of Salvinorin A and its potential as a lead compound in drug discovery. The provided visualizations of the primary signaling pathway and a common analytical workflow offer a clear conceptual framework for understanding its biological action and methods of analysis.
References
Salvinone: A Technical Review of Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinone, a diterpenoid compound isolated from Salvia miltiorrhiza, is a subject of interest within natural product chemistry. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of experimental data regarding its core physicochemical properties, namely solubility and stability. This technical guide addresses this information gap by presenting the available predicted data for this compound and offering a detailed examination of the experimentally determined solubility and stability of the closely related and more extensively studied compound, Salvinorin A. Furthermore, this document outlines general experimental protocols for determining these critical parameters and explores the known signaling pathways of other bioactive compounds from the Salvia genus to provide a broader context for researchers.
Introduction to this compound
This compound is a natural product found in the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Its chemical structure is characterized by a phenanthrene ring system. While other constituents of Salvia miltiorrhiza, such as tanshinones and salvianolic acids, have been extensively studied for their biological activities, this compound remains a comparatively under-researched molecule. Understanding the solubility and stability of this compound is a critical prerequisite for its potential future investigation as a therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.
Solubility Profile
This compound Solubility
| Property | Value | Source |
| Predicted Water Solubility | 0.0013 g/L | ALOGPS |
| Predicted logP | 5.01 | ALOGPS |
| Predicted logS | -5.3 | ALOGPS |
Table 1: Predicted Solubility Properties of this compound.
Salvinorin A Solubility: An Analog Case Study
In contrast to this compound, the solubility of Salvinorin A, the principal psychoactive compound from Salvia divinorum, has been qualitatively and quantitatively described. This information can serve as a useful, albeit indirect, reference for researchers investigating this compound.
| Solvent | Solubility | Compound |
| Acetonitrile | ~1 mg/mL | Salvinorin A Propionate |
| DMSO | ~1 mg/mL | Salvinorin A Propionate |
| Dimethylformamide (DMF) | ~2 mg/mL | Salvinorin A Propionate |
| Ethanol | Soluble to 10 mM | Salvinorin A |
| Methanol | Soluble | Salvinorin A |
| Pyridine | Soluble | Salvinorin A |
| Chloroform | Soluble | Salvinorin A |
| Aqueous Buffers | Sparingly soluble | Salvinorin A Propionate |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Salvinorin A Propionate |
Table 2: Solubility of Salvinorin A and its Propionate Derivative in Various Solvents.[1][2][3]
Stability Profile
This compound Stability
There are no specific experimental studies on the stability of this compound, its degradation pathways, or degradation kinetics available in the peer-reviewed literature. To assess the stability of this compound, forced degradation studies under various stress conditions would be required.
Stability of Related Compounds from the Salvia Genus
Studies on other compounds from the Salvia genus provide insights into the potential stability challenges and degradation mechanisms that might be relevant for this compound.
Salvinorin A:
The stability of Salvinorin A has been investigated in rat plasma. Its degradation is temperature-dependent and primarily enzymatic.
| Temperature | Apparent First-Order Rate Constant (h⁻¹) |
| 37°C | 3.8 x 10⁻¹ |
| 25°C | 1.1 x 10⁻¹ |
| 4°C | < 6.0 x 10⁻³ |
Table 3: Apparent First-Order Degradation Rate Constants of Salvinorin A in Rat Plasma.[4]
The degradation of Salvinorin A in rat plasma is significantly inhibited by the esterase inhibitor sodium fluoride, with carboxylesterases identified as the primary enzymes responsible for its hydrolysis[4]. The main degradation products are its deacetylated form, salvinorin B, and the lactone-ring-opened forms of both salvinorin A and B[4]. As a solid, Salvinorin A propionate is stable for at least four years when stored at -20°C[1].
Salvianolic Acid B:
The stability of salvianolic acid B, a major water-soluble compound in Salvia miltiorrhiza, is pH- and temperature-dependent. It is stable at 4°C in aqueous solution for at least 30 hours.
Experimental Protocols
The following sections describe general methodologies for determining the solubility and stability of a compound like this compound.
Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method, followed by quantification of the dissolved solute.
References
- 1. A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A (NPI-0052), a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel process related impurity and forced degradation study of synthetic wogonin: development of a liquid chromatographic method for purity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Salvinone from Salvia miltiorrhiza
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salvia miltiorrhiza, also known as Danshen, is a traditional Chinese medicinal herb renowned for its therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases.[1][2] The medicinal efficacy of Salvia miltiorrhiza is attributed to its bioactive constituents, which are broadly classified into two categories: hydrophilic phenolic acids and lipophilic tanshinones.[3] Salvinone belongs to the tanshinone group, which are diterpenoid compounds. This document provides detailed protocols for the extraction of this compound and other major tanshinones such as tanshinone I, tanshinone IIA, and cryptotanshinone from the roots of Salvia miltiorrhiza.
The protocols outlined below cover several common and efficient extraction techniques, including conventional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). The choice of method often depends on factors such as desired yield, purity, cost, and environmental considerations. For the purposes of these protocols, it is assumed that the extraction conditions for this compound are comparable to those of other major tanshinones due to their structural similarities as liposoluble compounds.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of major tanshinones from Salvia miltiorrhiza. This data can help researchers compare the efficiency of different extraction methods and conditions.
Table 1: Comparison of Tanshinone Content in Salvia miltiorrhiza Extracts
| Analyte | Content in Raw Material (μg/g) | Reference |
| Tanshinone I | 1346.56 | [4] |
| Tanshinone IIA | 999.16 | [4] |
| Cryptotanshinone | Not specified | |
| Dihydrotanshinone | 856.92 (isomer) | [4] |
Table 2: Efficiency of Different Extraction Methods
| Extraction Method | Key Parameters | Compound(s) | Yield/Efficiency | Reference |
| Ethanol Reflux | 95% Ethanol | Total Tanshinones | Content increased from 18.23% to 57.29% after purification | [2] |
| Supercritical CO2 Extraction | 20 MPa, 45°C, 95% ethanol co-solvent | Tanshinone IIA, Tanshinone I, Cryptotanshinone | Optimized for high yield | [5] |
| Ultrasound-Assisted Extraction (UAE) | 60% aqueous ethanol, 30°C, 25 min | Salvianolic Acid B | 33.93 mg/g (higher than reflux) | [6] |
| UAE with Natural Deep Eutectic Solvents (NaDES) | L-proline-lactic acid | Tanshinone IIA, Cryptotanshinone | 1.485 mg/g, 0.839 mg/g | [7] |
| Cloud Point Extraction (CPE) | 3% lecithin, 2% NaCl, 25°C | Dihydrotanshinone I, Cryptotanshinone, Tanshinone I, Tanshinone IIA | 4.55%, 8.32%, 15.77%, 6.81% increase over water extraction | [8] |
| Subcritical Water Extraction (SBWE) | 150°C | Tanshinone I | 370-fold higher than traditional decoction | [9][10] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction
This protocol describes a standard method for extracting tanshinones using an organic solvent.
Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza
-
95% Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Rotary evaporator
-
Filter paper or vacuum filtration system
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Preparation: Weigh 100 g of dried, powdered Salvia miltiorrhiza root and place it into a 1 L round-bottom flask.
-
Extraction: Add 500 mL of 95% ethanol to the flask. Set up the reflux apparatus and heat the mixture to boiling using a heating mantle. Maintain the reflux for 2 hours.
-
Filtration: Allow the mixture to cool to room temperature. Filter the extract through filter paper to separate the solid plant material from the liquid extract. For higher efficiency, use a vacuum filtration system.
-
Re-extraction (Optional): The solid residue can be re-extracted with another 300 mL of 95% ethanol under the same conditions to maximize the yield.
-
Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 50°C until the ethanol is removed. The resulting product is a concentrated crude extract rich in tanshinones.
-
Purification (Optional): The crude extract can be further purified using techniques like silica gel column chromatography or preparative HPLC to isolate individual tanshinones.[11]
-
Analysis: Quantify the this compound and other tanshinone content in the extract using a validated HPLC method.[1][12]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a more efficient and faster method compared to conventional solvent extraction.[13]
Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza
-
60% Aqueous Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Centrifuge
-
Filter (e.g., 0.45 µm syringe filter)
-
HPLC system for analysis
Procedure:
-
Preparation: Weigh 10 g of dried, powdered Salvia miltiorrhiza root and place it into a 250 mL beaker.
-
Extraction: Add 200 mL of 60% aqueous ethanol to the beaker (solvent to material ratio of 20:1 v/w).[6]
-
Sonication: Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate at a frequency of 45 Hz for 25 minutes at a controlled temperature of 30°C.[6] The cavitation, mechanical, and thermal effects of ultrasound will rupture the plant cell walls, facilitating the release of bioactive compounds.[13]
-
Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Decant the supernatant and filter it through a 0.45 µm syringe filter to obtain a clear extract.
-
Analysis: Analyze the filtered extract directly or after appropriate dilution using HPLC to determine the concentration of this compound and other tanshinones.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (CO2) is a green technology that offers high selectivity and efficiency.[2][5]
Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza
-
Supercritical fluid extractor
-
High-purity CO2
-
Co-solvent (e.g., 95% Ethanol)
-
HPLC system for analysis
Procedure:
-
Preparation: Place a known amount of dried, powdered Salvia miltiorrhiza root into the extraction vessel of the SFE system.
-
Setting Parameters: Set the SFE system to the optimized conditions:
-
Extraction: Start the extraction process. The supercritical CO2, modified with the ethanol co-solvent, will pass through the plant material, dissolving the lipophilic tanshinones.
-
Separation: The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature are changed, causing the CO2 to return to its gaseous state and the extract to precipitate.
-
Collection: Collect the precipitated extract from the separator.
-
Analysis: Dissolve a known amount of the extract in a suitable solvent and analyze it using HPLC to quantify the this compound and other tanshinones.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Generalized signaling pathway for tanshinone bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 3. Frontiers | Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications [frontiersin.org]
- 4. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green and Efficient Ultrasonic-Assisted Extraction of Bioactive Components from Salvia miltiorrhiza by Natural Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Subcritical Water Extraction of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subcritical Water Extraction of Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of the marker compounds in Salvia miltiorrihiza root and its phytomedicinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Salvinone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinone, a diterpenoid compound found in plants of the Salvia genus, has garnered interest within the scientific community for its potential pharmacological activities. As research into its therapeutic applications progresses, the need for accurate and reliable quantitative analysis methods becomes paramount. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the determination of this compound in various matrices, including plant extracts and pharmaceutical formulations.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using HPLC. The methodologies described are based on established analytical principles for the separation and quantification of related diterpenoids from Salvia species.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate HPLC analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Protocol for Extraction from Plant Material:
-
Grinding: Grind dried plant material (e.g., leaves, roots) into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction Solvent: Use a suitable organic solvent such as methanol or a mixture of methanol and water (e.g., 80% methanol).
-
Extraction Procedure:
-
Weigh approximately 1 gram of the powdered plant material into a flask.
-
Add 20 mL of the extraction solvent.
-
Sonication or maceration can be employed to enhance extraction efficiency. For maceration, allow the mixture to stand for 24 hours at room temperature. For sonication, use an ultrasonic bath for 30-60 minutes.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range of the HPLC method.
HPLC Method
The following HPLC parameters are recommended for the quantitative analysis of this compound. Method optimization may be necessary to achieve optimal separation and sensitivity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile or Methanol |
| Gradient Elution | 0-10 min: 50% B10-25 min: 50-90% B25-30 min: 90% B30-35 min: 90-50% B35-40 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm or a wavelength determined by the UV spectrum of this compound |
| Injection Volume | 10 µL |
Method Validation
To ensure the reliability of the quantitative results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Analyze a series of standard solutions of this compound at different concentrations (e.g., 5-100 µg/mL) to establish a linear relationship between concentration and peak area. The correlation coefficient (r²) should be >0.999.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Determine the recovery of this compound by spiking a blank matrix with a known amount of the standard. The recovery should be within an acceptable range (e.g., 98-102%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified. These are typically calculated from the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the HPLC analysis of diterpenoids from Salvia species, which can be used as a reference for the analysis of this compound.[1][2]
| Parameter | Typical Value |
| Retention Time (min) | Dependent on the specific compound and chromatographic conditions |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 3.0 - 16 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.25 - 1.50 µg/mL[2] |
| Intra-day Precision (RSD) | < 3%[1] |
| Inter-day Precision (RSD) | < 3%[1] |
| Recovery (%) | 96.2 - 108.1%[1][2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound using HPLC.
Caption: Workflow for the quantitative analysis of this compound.
Representative Signaling Pathway
While the specific signaling pathway of this compound is a subject of ongoing research, the closely related and well-studied diterpenoid, Salvinorin A, is known to be a potent and selective agonist of the kappa-opioid receptor (KOR).[3][4] The following diagram illustrates a simplified representation of the KOR signaling pathway.
Caption: Simplified Kappa-Opioid Receptor signaling pathway.
References
- 1. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activity of salvinorin A, the major component of Salvia divinorum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Salvinorin A Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of Salvinorin A analogues, potent and selective kappa-opioid receptor (KOR) agonists. The following protocols and data are intended to guide researchers in the development of novel KOR ligands with potentially improved therapeutic profiles for various neurological and psychiatric disorders.
Introduction
Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen and a highly selective kappa-opioid receptor (KOR) agonist.[1] Its unique non-nitrogenous structure distinguishes it from classical opioid alkaloids.[2][3] The therapeutic potential of Salvinorin A is significant; however, its clinical utility is hampered by its hallucinogenic effects and rapid in vivo metabolism.[1] Consequently, extensive research has focused on the synthesis of Salvinorin A analogues to dissociate the therapeutic effects from the undesirable side effects and to improve pharmacokinetic properties. Structure-activity relationship (SAR) studies have revealed that modifications at the C(2) position and the furan ring of the Salvinorin A scaffold are particularly important for modulating affinity and efficacy at the KOR.[3][4][5]
Key Synthetic Strategies and Structure-Activity Relationships (SAR)
The primary starting material for the semi-synthesis of many Salvinorin A analogues is Salvinorin B, which is readily obtained by the deacetylation of Salvinorin A.[4]
C(2) Position Modifications
The C(2) position of the Salvinorin A scaffold has been a major focus for modification to explore the binding pocket of the KOR and to enhance metabolic stability.
-
Amino Acid Analogues: The introduction of amino acid moieties at the C(2) position has been explored to create novel analogues. Studies have shown that small, non-aromatic amino acids can be well-tolerated, with a valine-substituted derivative displaying high affinity and full agonist activity at the KOR.[4][6][7] In contrast, analogues with bulky or aromatic residues were found to be inactive, highlighting the steric and electronic constraints of the KOR binding pocket at this position.[4][6][7]
-
Halogenated Analogues: Halogenation at the C(2) position serves as a valuable tool to probe the electronic environment of the KOR binding pocket.[5][8] SAR studies of C(2)-halogenated analogues have shown that the affinity for the KOR increases with the atomic radius of the halogen (I > Br > Cl > F).[5][8] Generally, the β-isomers exhibit better binding affinity than the α-isomers, with the exception of the iodinated analogues.[5]
Furan Ring Modifications
The furan ring of Salvinorin A is another critical pharmacophore for KOR activity. Modifications to this ring have been shown to significantly impact potency and efficacy.
-
Substitutions at C-16: Selective bromination at the C-16 position of the furan ring, followed by Suzuki-Miyaura or Sonogashira couplings, allows for the introduction of a variety of aryl, heteroaryl, alkenyl, and alkyl groups.[2][3] Studies have indicated that sterically less demanding substitutions at this position are generally preferred, suggesting that the furan ring binds in a congested area of the KOR binding pocket.[2][3][9] For instance, a methyl group at C-16 leads to a reduction in potency, whereas an ethynyl group results in a slightly more potent analogue than Salvinorin A.[2][3]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of selected Salvinorin A analogues at the kappa-opioid receptor.
Table 1: Biological Activity of C(2)-Modified Salvinorin A Analogues
| Compound | C(2) Substituent | KOR Ki (nM) | KOR EC50 (nM) | Emax (%) | Reference |
| Salvinorin A | -OCOCH3 | 0.75 ± 0.62 | 0.030 ± 0.004 | 100 | [2][4] |
| Salvinorin B | -OH | >1000 | - | - | [10] |
| 12 | -Valine | 42.0 ± 2.05 | - | Full Agonist | [4] |
| 3b (β-fluoro) | -F | 14.3 ± 2.1 | - | - | [5] |
| 4b (β-chloro) | -Cl | 8.9 ± 1.2 | - | - | [5] |
| 5b (β-bromo) | -Br | 6.2 ± 0.9 | - | - | [5] |
| 6b (β-iodo) | -I | 3.5 ± 0.5 | 250 | 46 (Partial Agonist) | [5] |
Table 2: Biological Activity of Furan-Modified Salvinorin A Analogues
| Compound | Furan Modification | KOR EC50 (nM) | Reference |
| Salvinorin A | Unsubstituted | 0.030 ± 0.004 | [2] |
| 2 | C-16 Bromo | 0.040 ± 0.010 | [2] |
| 24 | C-16 Methyl | 0.41 ± 0.15 | [2] |
| 36 | C-16 Ethynyl | 0.019 ± 0.004 | [2] |
Experimental Protocols
General Starting Material Preparation: Synthesis of Salvinorin B
Salvinorin B is a common precursor for the synthesis of many Salvinorin A analogues and is prepared by the deacetylation of Salvinorin A.
Procedure:
-
Dissolve Salvinorin A in methanol.
-
Add a catalytic amount of sodium carbonate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a mild acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1: Synthesis of C(2) Amino Acid Analogues of Salvinorin A
This protocol describes a general two-step procedure for the synthesis of C(2) amino acid analogues, involving the coupling of an N-Fmoc-protected amino acid to Salvinorin B, followed by deprotection.[4]
Step 1: Synthesis of N-Fmoc-amino acid analogues of Salvinorin A
-
To a stirred solution of Salvinorin B (1 equiv) in dichloromethane (CH2Cl2), add the N-Fmoc-protected amino acid (3 equiv) and N-methylmorpholine (3 equiv).
-
Add TBTU (3 equiv) to the solution.
-
Stir the solution at 50°C for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., hexane:EtOAc, 2:1) to yield the desired N-Fmoc-protected amino acid analogue.[4]
Step 2: Deprotection of N-Fmoc-amino acid analogues
-
Dissolve the N-Fmoc-amino acid derivative of Salvinorin A (1 equiv) in CH2Cl2.
-
Add piperidine (3 equiv) to the solution.
-
Stir the solution at room temperature for 1.5 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., hexane:EtOAc, 2:1) to obtain the final amino acid analogue.[4]
Protocol 2: Synthesis of C(2) Halogenated Analogues of Salvinorin A
This protocol outlines the synthesis of C(2) fluoro and chloro analogues from Salvinorin B and its epimer.[5]
Synthesis of C-2 Fluoro Analogues:
-
React Salvinorin B (or its C-2 epimer) with Deoxo-Fluor reagent in a suitable solvent.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and work up appropriately.
-
Purify the crude product by column chromatography to isolate the C-2 fluoro analogue.
Synthesis of C-2 Chloro Analogues:
-
Treat Salvinorin B (or its C-2 epimer) with TCT and DMF.
-
Heat the reaction mixture to 35°C to ensure the formation of the chlorinated product and avoid the formation of the C-2 formate byproduct.[5]
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous workup.
-
Purify the crude product by column chromatography.
Protocol 3: Modification of the Furan Ring via Suzuki-Miyaura Coupling
This protocol describes the introduction of aryl or alkyl groups at the C-16 position of the furan ring.[2][3]
Step 1: Bromination of Salvinorin A at C-16
-
Dissolve Salvinorin A in CH2Cl2.
-
Add N-bromosuccinimide (NBS) (1.4 equiv) and a catalytic amount of Br2.
-
Stir the reaction at room temperature until completion.
-
Purify the product by column chromatography to yield C-16 bromo-Salvinorin A.[3]
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vial, combine C-16 bromo-Salvinorin A (1.0 equiv), the desired boronic acid (2.0 equiv), Pd2dba3 (0.04 equiv), SPhos (0.16 equiv), and K3PO4 (3.0 equiv).
-
Add toluene as the solvent.
-
Heat the reaction mixture at 60°C until the starting material is consumed.
-
Cool the reaction to room temperature and purify by column chromatography to obtain the C-16 substituted analogue.[3]
Protocol 4: Radioligand Binding Assay for Opioid Receptors
This protocol is a general method to determine the binding affinity (Ki) of the synthesized analogues for the kappa, mu, and delta opioid receptors.[5][11][12]
Materials:
-
Cell membranes from CHO cells stably expressing the human kappa (hKOR), mu (hMOR), or delta (hDOR) opioid receptors.
-
Radioligand: [3H]diprenorphine (a non-selective opioid antagonist) or a selective radioligand like [3H]U-69,593 for KOR.
-
Test compounds (synthesized Salvinorin A analogues).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled universal opioid ligand (e.g., naloxone).
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[12]
Protocol 5: [35S]GTPγS Binding Assay for Functional Activity
This assay measures the G-protein activation upon agonist binding to the KOR, determining the potency (EC50) and efficacy (Emax) of the analogues.[11]
Materials:
-
Cell membranes from cells expressing the KOR.
-
[35S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Scintillation counter or filter-based detection system.
Procedure:
-
Incubate the cell membranes with varying concentrations of the test compound, a fixed concentration of [35S]GTPγS, and GDP in the assay buffer.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Plot the amount of bound [35S]GTPγS against the log of the agonist concentration to determine EC50 and Emax values.
Visualizations
Synthetic Workflow for C(2) Amino Acid Analogues
Caption: General synthetic scheme for C(2) amino acid analogues of Salvinorin A.
Kappa-Opioid Receptor Signaling Pathway
Caption: Simplified KOR signaling cascade initiated by agonist binding.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand displacement.
References
- 1. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and κ-opioid receptor activity of furan-substituted salvinorin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Salvianolic Acids in In Vivo Animal Studies
A Note to Researchers: While the initial request specified information on "Salvinone," a thorough review of the scientific literature did not yield specific in vivo animal study data for a compound explicitly named this compound. The term appears in literature concerning Salvia miltiorrhiza injections, where it is listed as a pharmacological component alongside other well-researched compounds. This document, therefore, focuses on Salvianolic Acid A (SAA) and Salvianolic Acid B (Sal B) , the major water-soluble bioactive components of Salvia miltiorrhiza, for which substantial in vivo data in animal models of cardiovascular disease exists. These compounds are often implicated in the therapeutic effects of Salvia miltiorrhiza preparations.
Introduction
Salvianolic acids, particularly Salvianolic Acid A and B, are phenolic compounds extracted from the root of Salvia miltiorrhiza (Danshen). They are known for their potent antioxidant and cardioprotective properties.[1][2] In vivo animal studies have demonstrated their efficacy in models of myocardial infarction and ischemia-reperfusion injury.[1][2][3] These notes provide an overview of their application in such studies, including pharmacokinetic data, established protocols, and associated signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo animal studies involving Salvianolic Acid A and B.
Table 1: Pharmacokinetic Parameters of Salvianolic Acids in Rats
| Compound | Dosage and Route | Cmax | Tmax | t1/2 | Absolute Bioavailability (F) | Reference |
| Salvianolic Acid A | 5 mg/kg, oral | 31.53 µg/L | ~1 h | 1.72–1.96 h | Not specified | [4] |
| 10 mg/kg, oral | 57.39 µg/L | ~1 h | 1.72–1.96 h | Not specified | [4] | |
| 20 mg/kg, oral | 111.91 µg/L | ~1 h | 1.72–1.96 h | Not specified | [4] | |
| Salvianolic Acid D | 4 mg/kg, oral | 333.08 ± 61.21 ng/mL | 1.133 ± 0.689 h | Not specified | 4.159% ± 0.517% | [5][6][7] |
| 0.25 mg/kg, i.v. | 5756.06 ± 719.61 µg/L (at 2 min) | - | - | - | [5][7] | |
| 0.5 mg/kg, i.v. | 11073.01 ± 1783.46 µg/L (at 2 min) | - | - | - | [5][7] | |
| 1 mg/kg, i.v. | 21077.58 ± 5581.97 µg/L (at 2 min) | - | - | - | [5][7] |
Table 2: Efficacy of Salvianolic Acids in Animal Models of Myocardial Infarction
| Compound | Animal Model | Dosage | Outcome Measure | Result | Reference |
| Salvianolic Acid A & B | Rat, Myocardial Infarction | Not specified | Myocardial Infarct Size | Significantly decreased | [1] |
| Blood Vessel Density (BVD) | Significantly improved | [1] | |||
| Vascular Endothelium Growth Factor (VEGF) | Significantly increased | [1] | |||
| Salvianolic Acid A | Rat, Isoproterenol-induced Myocardial Infarction | Not specified | Cardiac dysfunction and myocardial injury | Significantly attenuated | [2] |
| Salvianolic Acid B | Rat, Myocardial Ischemia/Reperfusion | 3 to 120 mg/kg (i.v., i.p., gavage) | Myocardial Infarct Size | Significantly reduced | [3] |
| CK-MB, CK, LDH, cTnI levels | Significantly reduced | [3] | |||
| LVFS, -dp/dt max, +dp/dt max, Cardiac Output | Significantly increased | [3] |
Experimental Protocols
Myocardial Infarction Model in Rats Induced by Isoproterenol
This protocol is based on studies evaluating the cardioprotective effects of Salvianolic Acid A.[2]
Objective: To induce myocardial infarction in rats to test the efficacy of cardioprotective agents.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Isoproterenol hydrochloride
-
Salvianolic Acid A
-
Anesthetic (e.g., pentobarbital sodium)
-
ECG machine
-
Hemodynamic monitoring equipment
-
Materials for blood and tissue collection
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Administer Salvianolic Acid A or vehicle control to the respective groups of rats daily for a predefined period (e.g., 8 days). Administration can be via oral gavage or intraperitoneal injection.
-
Induction of Myocardial Infarction: On the last two days of the treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (e.g., 85 mg/kg) at a 24-hour interval.
-
Monitoring: After the second isoproterenol injection, monitor hemodynamic parameters and lead II electrocardiograph continuously.
-
Sample Collection: At the end of the experiment, collect blood samples for biochemical analysis (e.g., LDH, AST, CK, MDA). Euthanize the animals and harvest the hearts for histopathological examination and measurement of antioxidant enzyme activities (SOD, CAT, GPx).
Myocardial Ischemia/Reperfusion (I/R) Injury Model in Rats
This protocol is a general representation of methods used in studies assessing the effects of Salvianolic Acid B.[3]
Objective: To create a model of myocardial ischemia followed by reperfusion to study the mechanisms of I/R injury and the effects of therapeutic interventions.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Salvianolic Acid B
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Rodent ventilator
-
Surgical instruments
-
Suture for coronary artery ligation
-
ECG monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the rat and intubate for mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.
-
Ischemia: Induce ischemia by tightening the suture to occlude the LAD artery. Successful occlusion is often confirmed by ST-segment elevation on the ECG. The duration of ischemia is typically 30-45 minutes.
-
Drug Administration: Administer Salvianolic Acid B or vehicle control. The timing can be before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion. Routes of administration can be intravenous or intraperitoneal. Dosages can range from 3 to 120 mg/kg.[3]
-
Reperfusion: Release the suture to allow blood flow to return to the myocardium. The reperfusion period is typically 2-24 hours.
-
Outcome Assessment: At the end of the reperfusion period, assess cardiac function (e.g., via echocardiography), measure infarct size (e.g., using TTC staining), and collect blood and tissue for biochemical and molecular analyses.
Signaling Pathways and Mechanisms of Action
Salvianolic acids exert their cardioprotective effects through multiple signaling pathways.
-
Antioxidant Effects: Salvianolic acids are potent scavengers of reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to ischemia-reperfusion injury.[8]
-
Anti-inflammatory Effects: Salvianolic Acid B can attenuate inflammation in endothelial cells by inhibiting NF-κB activation.[8]
-
Anti-apoptotic Effects: Salvianolic Acid B has been shown to protect myocardial cells from apoptosis.[9]
-
Pro-angiogenic Effects: Salvianolic acids can promote angiogenesis (the formation of new blood vessels) in ischemic myocardium, which helps to restore blood flow. This is mediated in part by increasing the expression of Vascular Endothelial Growth Factor (VEGF).[1]
Below are diagrams illustrating a simplified experimental workflow and a key signaling pathway.
References
- 1. Salvianolic Acid Exerts Cardioprotection through Promoting Angiogenesis in Animal Models of Acute Myocardial Infarction: Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective effect of salvianolic acid A on isoproterenol-induced myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some pharmacokinetic parameters of salvianolic acid A following single-dose oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of salvianolic acid D after oral and intravenous administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Salvinone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinone is a bioactive diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular diseases.[1][2] Emerging evidence suggests that components of Salvia miltiorrhiza possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and antiplatelet activities.[1][3] These application notes provide detailed protocols for a panel of cell-based assays to investigate the biological activity of this compound, with a focus on its potential cardiovascular and anti-inflammatory effects. While specific quantitative data for this compound is limited in publicly available literature, the provided assays are standard methods to characterize the activity of novel compounds in these areas. The data presented for related compounds from Salvia miltiorrhiza can serve as a benchmark for comparative analysis.
I. Cytotoxicity Assessment of this compound
Prior to evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent experiments. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay for Cell Viability
1. Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
4. Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
The IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve of this compound concentration versus percentage of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
II. Anti-Inflammatory Activity of this compound
Chronic inflammation is a key contributor to the pathogenesis of cardiovascular diseases. The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
1. Principle: The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo derivative that can be measured spectrophotometrically.
2. Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
3. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with LPS only).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, followed by a 5-10 minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 5-10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
4. Data Analysis: Calculate the percentage of NO inhibition using the following formula: % NO Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100
Experimental Protocol: ELISA for TNF-α and IL-6
1. Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between two layers of antibodies (capture and detection antibodies). The detection antibody is conjugated to an enzyme, and in the final step, a substrate is added that is converted by the enzyme into a detectable signal.
2. Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
Human TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer
-
96-well ELISA plates
3. Procedure:
-
Cell Culture and Treatment: Follow the same cell seeding, pre-treatment with this compound, and LPS stimulation protocol as described for the Griess assay.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Protocol: Follow the manufacturer's instructions provided with the ELISA kit. A general procedure is as follows: a. Coat the 96-well plate with the capture antibody and incubate overnight. b. Wash the plate and block non-specific binding sites. c. Add the collected cell culture supernatants and standards to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash and add streptavidin-HRP. f. Wash and add the TMB substrate. g. Stop the reaction with the stop solution and measure the absorbance at 450 nm.
4. Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition for each cytokine.
Potential Signaling Pathway: NF-κB Pathway in Inflammation
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. This compound may potentially inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6.
References
- 1. Efficacy and safety of eight types Salvia miltiorrhiza injections in the treatment of unstable angina pectoris: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and safety of eight types Salvia miltiorrhiza injections in the treatment of unstable angina pectoris: A network meta-analysis [frontiersin.org]
- 3. Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Salvinone as a Therapeutic Agent for Angina: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Salvinone as a therapeutic agent for angina pectoris. This document details its proposed mechanisms of action, protocols for key validation experiments, and illustrative quantitative data.
Introduction
Angina pectoris, characterized by chest pain due to myocardial ischemia, is a primary symptom of coronary artery disease. Standard therapies aim to rebalance myocardial oxygen supply and demand.[1] this compound, a diterpenoid quinone isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has emerged as a promising candidate for the treatment of angina.[2][3] The components of Salvia miltiorrhiza have been shown to possess a range of cardiovascular protective effects, including anti-myocardial ischemia, inhibition of platelet aggregation, and vasodilation.[2][3][4] Tanshinones, the class of compounds to which this compound belongs, are believed to exert their effects by inhibiting intracellular calcium influx and modulating cell adhesion pathways.[4][5]
Proposed Mechanisms of Action
The anti-anginal effects of this compound are likely multifactorial, targeting key pathways involved in vasodilation and myocardial protection. The proposed signaling cascade involves both endothelium-dependent and -independent mechanisms. A key action is the potential inhibition of L-type calcium channels in vascular smooth muscle cells (VSMCs), leading to reduced calcium influx and subsequent vasodilation.[6][7] Additionally, evidence suggests that related compounds can stimulate the production of nitric oxide (NO) in endothelial cells, which then activates soluble guanylyl cyclase (sGC) in VSMCs, resulting in cGMP-mediated relaxation.[8][9][10]
Quantitative Data Summary
The following tables present illustrative quantitative data for the therapeutic effects of this compound, based on typical outcomes from preclinical studies of related cardioprotective agents.[11][12]
Table 1: Effect of this compound on Myocardial Infarct Size and Cardiac Biomarkers in a Rat Model of Ischemia/Reperfusion Injury
| Treatment Group | Dose (mg/kg) | Myocardial Infarct Size (% of Area at Risk) | Serum CK-MB (U/L) | Serum cTnI (ng/mL) |
| Sham | - | 0 ± 0 | 150 ± 25 | 0.5 ± 0.1 |
| Vehicle Control | - | 45 ± 5 | 850 ± 90 | 12 ± 2.5 |
| This compound | 10 | 32 ± 4 | 550 ± 60 | 7 ± 1.8 |
| This compound | 20 | 25 ± 3 | 400 ± 50 | 4 ± 1.2 |
| This compound | 40 | 22 ± 3 | 350 ± 45 | 3 ± 0.9 |
| p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD. |
Table 2: Vasorelaxant Effect of this compound on Isolated Rat Aortic Rings Pre-contracted with Phenylephrine
| Concentration (µM) | % Relaxation (mean ± SD) |
| 0.1 | 8 ± 2 |
| 1 | 25 ± 5 |
| 10 | 58 ± 7 |
| 30 | 85 ± 6 |
| 100 | 95 ± 4 |
| IC50 value can be calculated from the dose-response curve. |
Experimental Protocols
Detailed methodologies for key experiments to validate the therapeutic potential of this compound for angina are provided below.
In Vivo Myocardial Ischemia/Reperfusion (I/R) Injury Model
This protocol assesses the cardioprotective effect of this compound in a rat model of myocardial I/R injury.
Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) and place them on a heating pad to maintain body temperature.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
Ischemia and Treatment: Maintain ischemia for 30 minutes. Five minutes before reperfusion, administer this compound (dissolved in a suitable vehicle, e.g., DMSO and saline) or vehicle control intravenously.
-
Reperfusion: Release the ligature to allow for reperfusion of the coronary artery for 24 hours.
-
Sample Collection: After the reperfusion period, collect blood samples via cardiac puncture for analysis of cardiac biomarkers (CK-MB, cTnI).
-
Infarct Size Measurement: Excise the heart and stain with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the ischemic and infarcted areas, respectively.
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk. Analyze serum biomarker levels using ELISA kits.
Ex Vivo Isolated Heart (Langendorff) Perfusion Model
This model evaluates the direct effects of this compound on cardiac function.[13][14]
Methodology:
-
Heart Isolation: Anesthetize a rat and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Setup: Mount the aorta on a cannula of a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Parameter Measurement: Insert a balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
Stabilization and Treatment: Allow the heart to stabilize for 20 minutes. Introduce this compound at various concentrations into the perfusion buffer.
-
Data Recording: Continuously record cardiac parameters before, during, and after this compound administration.
In Vitro Vascular Ring Relaxation Assay
This assay directly measures the vasodilatory properties of this compound.[15]
Methodology:
-
Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.
-
Organ Bath Setup: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Contraction Induction: Pre-contract the aortic rings with phenylephrine (1 µM).
-
This compound Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Measurement of Nitric Oxide (NO) Production in Endothelial Cells
This protocol determines if this compound stimulates the release of the vasodilator NO from endothelial cells.[3][5]
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until confluent.
-
Treatment: Treat the cells with different concentrations of this compound for a specified time period (e.g., 30 minutes).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay: Measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant using a Griess reagent kit.
-
Data Analysis: Calculate the amount of NO produced and compare the results from this compound-treated cells to untreated controls.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for angina pectoris. The proposed mechanisms of action, centered around vasodilation through calcium channel modulation and nitric oxide production, are well-supported by evidence from related compounds. The experimental protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy and mechanism of action. Further research is warranted to fully elucidate its therapeutic profile and advance its development as a novel anti-anginal drug.
References
- 1. mdpi.com [mdpi.com]
- 2. publications.polymtl.ca [publications.polymtl.ca]
- 3. Direct measurement of nitric oxide release from vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid Exerts Cardioprotection through Promoting Angiogenesis in Animal Models of Acute Myocardial Infarction: Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Signaling in Cardiomyocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Efficacy and safety of eight types Salvia miltiorrhiza injections in the treatment of unstable angina pectoris: A network meta-analysis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardioprotective Effects of Salvianolic Acid A on Myocardial Ischemia-Reperfusion Injury In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salvinone-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinone and its derivatives, particularly Tanshinone IIA (TSIIA) and Salvianolic Acids (SAA and Sal B) extracted from Salvia miltiorrhiza, have garnered significant interest for their therapeutic potential in a range of diseases, including cancer and cardiovascular conditions. However, their poor water solubility and limited bioavailability pose considerable challenges to their clinical application. To overcome these limitations, the development of advanced drug delivery systems is crucial. This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound-based nanoparticle and liposomal drug delivery systems.
Nanoparticle-Based Drug Delivery Systems for Tanshinone IIA (TSIIA)
Application Note: TSIIA-Loaded PLGA Nanoparticles for Cancer Therapy
Tanshinone IIA exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Encapsulating TSIIA into biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) can enhance its solubility, provide sustained release, and improve its therapeutic efficacy.
Key Advantages:
-
Improved Bioavailability: Overcomes the poor water solubility of TSIIA.
-
Sustained Release: Allows for prolonged therapeutic effect and reduced dosing frequency.
-
Targeted Delivery: Surface modification of nanoparticles can enable targeted delivery to tumor tissues.
-
Enhanced Efficacy: Increased concentration of TSIIA at the tumor site can lead to improved anti-cancer effects.
Experimental Protocol: Preparation of TSIIA-Loaded PLGA Nanoparticles
This protocol describes the preparation of TSIIA-loaded PLGA nanoparticles using a single oil-in-water (o/w) emulsion-solvent evaporation method.
Materials:
-
Tanshinone IIA (TSIIA)
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 24,000-38,000)
-
Poly(vinyl alcohol) (PVA) or Pluronic F68
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 10 mg of TSIIA in 5 mL of dichloromethane (DCM).
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under vigorous magnetic stirring (900-1000 rpm).
-
Homogenize the mixture at 12,000 rpm for 5 minutes to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Alternatively, use a rotary evaporator for more efficient solvent removal.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and lyophilize.
-
Characterization of TSIIA-Loaded Nanoparticles
| Parameter | Method | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 150 - 250 nm, PDI < 0.2 |
| Zeta Potential | DLS with Electrophoretic Mobility | -20 to -30 mV |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical with a smooth surface |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | UV-Vis Spectrophotometry or HPLC | EE: > 80%, DL: > 5% |
Protocol for Determining Encapsulation Efficiency and Drug Loading:
-
After centrifugation, collect the supernatant to determine the amount of free, unencapsulated TSIIA.
-
Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., DCM) to release the encapsulated drug.
-
Quantify the amount of TSIIA in both the supernatant and the dissolved nanoparticles using a validated UV-Vis or HPLC method.
-
Calculate EE% and DL% using the following formulas:
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
In Vitro Drug Release Study
This protocol assesses the release of TSIIA from PLGA nanoparticles over time.
Materials:
-
TSIIA-loaded nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 12-14 kDa)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of TSIIA-loaded nanoparticles in 5 mL of PBS (pH 7.4).
-
Place the nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in 50 mL of PBS (pH 7.4) in a beaker.
-
Place the beaker in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the collected samples for TSIIA concentration using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released against time.
Liposomal Drug Delivery Systems for Salvianolic Acids (SAA and Sal B)
Application Note: SAA/Sal B-Loaded Liposomes for Cardioprotection and Neuroprotection
Salvianolic acids, particularly SAA and Sal B, exhibit potent antioxidant and anti-inflammatory properties, making them promising agents for treating cardiovascular and neurodegenerative diseases. Their hydrophilic nature makes them suitable for encapsulation within the aqueous core of liposomes. Liposomal formulation can protect them from degradation, prolong their circulation time, and facilitate their delivery to target tissues.
Key Advantages:
-
Protection from Degradation: Shields the hydrophilic salvianolic acids from enzymatic degradation in the bloodstream.
-
Prolonged Circulation: PEGylation of liposomes can reduce clearance by the reticuloendothelial system, leading to a longer half-life.
-
Improved Cellular Uptake: Liposomes can fuse with cell membranes, facilitating the intracellular delivery of their cargo.
Experimental Protocol: Preparation of SAA-Loaded Liposomes
This protocol describes the preparation of SAA-loaded liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Salvianolic Acid A (SAA)
-
Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)
-
Cholesterol (CHOL)
-
DSPE-PEG(2000) (for PEGylated liposomes)
-
Chloroform and Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve SPC/EPC and Cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. For PEGylated liposomes, add DSPE-PEG(2000) at 5 mol% of the total lipid.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of SAA in PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Subject the MLV suspension to probe sonication or bath sonication to reduce the size of the vesicles.
-
For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-15 passes.
-
-
Purification:
-
Remove the unencapsulated SAA by dialysis against PBS or by size exclusion chromatography.
-
Characterization of SAA-Loaded Liposomes
| Parameter | Method | Typical Values |
| Vesicle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.2 |
| Zeta Potential | DLS with Electrophoretic Mobility | -10 to -30 mV (for anionic liposomes) |
| Morphology | Transmission Electron Microscopy (TEM) with negative staining | Spherical, unilamellar vesicles |
| Encapsulation Efficiency (EE%) | UV-Vis Spectrophotometry or HPLC | > 50% |
Protocol for Determining Encapsulation Efficiency:
-
Separate the liposomes from the unencapsulated SAA using dialysis or size exclusion chromatography.
-
Lyse a known amount of the purified liposomes using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated SAA.
-
Quantify the amount of SAA in the lysed liposomes and in the unencapsulated fraction using a validated UV-Vis or HPLC method.
-
Calculate EE% using the formula:
-
EE% = (Amount of Encapsulated Drug) / (Total Initial Amount of Drug) * 100
-
In Vitro and In Vivo Evaluation Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the drug-loaded delivery systems on cancer cells or the protective effects on other cell types.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells) or other relevant cell line
-
Complete cell culture medium
-
96-well plates
-
Drug-loaded nanoparticles/liposomes and empty carriers (placebo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the drug-loaded nanoparticles/liposomes, free drug, and empty carriers for 24, 48, or 72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Efficacy Study in an Animal Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound-based drug delivery systems. The specific animal model will depend on the therapeutic application (e.g., tumor xenograft model for cancer, ischemic stroke model for neuroprotection).
Materials:
-
Appropriate animal model (e.g., nude mice with tumor xenografts, rats with induced ischemic stroke)
-
Drug-loaded nanoparticles/liposomes, free drug, and saline control
-
Syringes and needles for administration (e.g., intravenous, intraperitoneal)
-
Calipers for tumor measurement (for cancer models)
-
Behavioral assessment tools (for neurological models)
-
Anesthesia and surgical equipment (as required by the model)
-
Equipment for tissue collection and processing
Procedure:
-
Acclimate the animals to the laboratory conditions.
-
Induce the disease model (e.g., subcutaneous injection of cancer cells, middle cerebral artery occlusion for stroke).
-
Randomly assign animals to different treatment groups (e.g., saline control, free drug, empty carrier, drug-loaded delivery system).
-
Administer the treatments according to the planned dosing schedule and route.
-
Monitor the animals regularly for signs of toxicity and disease progression.
-
For cancer models: Measure tumor volume with calipers every 2-3 days.
-
For stroke models: Perform neurological scoring and behavioral tests at specified time points.
-
-
At the end of the study, euthanize the animals and collect tumors or relevant tissues for histological and biochemical analysis.
-
Analyze the data to compare the efficacy of the different treatments.
Signaling Pathway and Workflow Diagrams
Signaling Pathways of Tanshinone IIA in Cancer Cells
Tanshinone IIA is known to induce apoptosis in cancer cells through multiple signaling pathways, including the PI3K/Akt and MAPK pathways.
Application Notes and Protocols for High-Throughput Screening for Salvinorin A Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOPr) agonist, is the principal psychoactive molecule isolated from the plant Salvia divinorum.[1][2] Unlike classic hallucinogens, it is a non-nitrogenous diterpenoid.[3] Its unique structure and mechanism of action make it a valuable tool for neuroscience research and a potential scaffold for the development of novel therapeutics for a range of neuropsychiatric disorders.[1] While the primary target of Salvinorin A is the kappa-opioid receptor, identifying other potential cellular targets is crucial for a comprehensive understanding of its biological effects and for the development of safer, more targeted therapeutics. High-throughput screening (HTS) offers a powerful approach to unbiasedly screen large compound libraries to identify novel molecular targets of Salvinorin A or to discover new ligands for its known receptor.
These application notes provide a detailed overview of proposed HTS strategies and experimental protocols to identify and characterize the molecular targets of Salvinorin A.
Proposed High-Throughput Screening Strategies
Two primary HTS strategies are proposed for the identification of Salvinorin A targets: a target-based approach and a phenotypic screening approach.
-
Target-Based Screening: This approach focuses on the known primary target of Salvinorin A, the kappa-opioid receptor. The goal is to identify other compounds that bind to and modulate the receptor, using Salvinorin A as a reference compound. A competitive binding assay is a suitable format for this strategy.
-
Phenotypic Screening: This approach is unbiased and aims to identify novel targets of Salvinorin A by screening for its effects on cellular phenotypes. A cell-based assay measuring a relevant downstream signaling event, such as changes in intracellular calcium levels or gene expression, would be appropriate.
Experimental Protocols
Protocol 1: Target-Based HTS - Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to screen for compounds that displace a radiolabeled ligand from the kappa-opioid receptor.
Objective: To identify compounds that bind to the kappa-opioid receptor.
Principle: A radiolabeled ligand with high affinity for the kappa-opioid receptor is incubated with a cell membrane preparation expressing the receptor. The amount of bound radioactivity is measured in the presence and absence of test compounds. A decrease in bound radioactivity indicates that the test compound has displaced the radioligand and is therefore binding to the receptor.
Materials:
-
HEK293 cells stably expressing the human kappa-opioid receptor (OPRK1)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Radioligand: [3H]-U69,593 (a selective KOPr agonist)
-
Unlabeled Salvinorin A (as a positive control)
-
Test compound library
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-OPRK1 cells to confluence.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane preparation (20-40 µg of protein).
-
Add 25 µL of [3H]-U69,593 to a final concentration of 1 nM.
-
Add 25 µL of test compound or control (unlabeled Salvinorin A for positive control, buffer for negative control).
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each test compound.
-
Plot the percentage of specific binding against the compound concentration to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Protocol 2: Phenotypic HTS - Calcium Mobilization Assay
This protocol describes a cell-based assay to screen for compounds that modulate intracellular calcium levels, a downstream effect of kappa-opioid receptor activation.
Objective: To identify compounds that modulate kappa-opioid receptor signaling.
Principle: Activation of the G-protein coupled kappa-opioid receptor leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. In some cellular contexts, it can also lead to the mobilization of intracellular calcium. This assay uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to test compounds.
Materials:
-
CHO-K1 cells stably co-expressing the human kappa-opioid receptor and a G-protein alpha subunit (e.g., Gαqi5) to couple the receptor to calcium signaling.
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Salvinorin A (as a positive control)
-
Test compound library
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Plate the CHO-K1-OPRK1-Gαqi5 cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM dye (e.g., 2 µM in assay buffer) for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Calcium Flux Measurement:
-
Place the cell plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject the test compound or control (Salvinorin A for positive control, buffer for negative control).
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the positive control (Salvinorin A).
-
Plot the normalized response against the compound concentration to determine the EC50 value (the concentration of compound that produces 50% of the maximal response).
-
Data Presentation
Table 1: Hypothetical HTS Results for Target-Based Screening
| Compound ID | IC50 (nM) | Percent Inhibition at 10 µM |
| Salvinorin A | 2.5 | 98% |
| Compound 1 | 15 | 95% |
| Compound 2 | 500 | 75% |
| Compound 3 | >10,000 | 10% |
Table 2: Hypothetical HTS Results for Phenotypic Screening
| Compound ID | EC50 (nM) | Max Response (% of Salvinorin A) |
| Salvinorin A | 10 | 100% |
| Compound 4 | 8 | 110% |
| Compound 5 | 150 | 85% |
| Compound 6 | >10,000 | 5% |
Visualizations
Caption: High-Throughput Screening Workflow for Salvinorin A Target Identification.
Caption: Simplified Kappa-Opioid Receptor Signaling Pathway.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Salvinorin A and related diterpenes--biological activity and potential therapeutic uses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemogenomics Knowledgebase and Systems Pharmacology for Hallucinogen Target Identification - Salvinorin A as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salvinone Administration in Mice
Disclaimer: Limited direct experimental data exists for the administration of isolated Salvinone in mice. The following protocols are adapted from established methods for the structurally related diterpenoid, Salvinorin A, a potent kappa-opioid receptor agonist. Researchers should use this information as a starting point and conduct pilot studies to determine the optimal dosage, vehicle, and administration route for this compound for their specific experimental needs.
Introduction
This compound is a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. It has been identified as a platelet aggregation inhibitor[1]. Due to the limited availability of in vivo administration data for this compound, these application notes provide adapted protocols based on the well-characterized compound Salvinorin A. Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist[2][3]. The provided methodologies for parenteral administration are based on common practices in rodent research and specific examples from studies with Salvinorin A.
Data Presentation
Table 1: Pharmacokinetic Parameters of Related Diterpenoids in Rodents
| Compound | Animal Model | Dose and Route | Tmax | t½ | Cmax | AUC | Bioavailability | Reference |
| Salvinorin A | Rat | 10 mg/kg, IP | ~10-15 min | 75 min (plasma), 36 min (brain) | 23.9 ng/mL (brain) | N/A | N/A | [4] |
| Delavinone | Mouse | 1.0 mg/kg, IV | N/A | N/A | N/A | Higher than oral | 12.4% (oral) | [1][2] |
| Delavinone | Mouse | 2.5, 10.0 mg/kg, Intragastric | N/A | N/A | N/A | Lower than IV | 12.4% | [1][2] |
Note: N/A indicates data not available in the cited sources.
Table 2: Recommended Starting Doses for Salvinorin A in Mice (Adaptable for this compound Pilot Studies)
| Route of Administration | Dosage Range (mg/kg) | Vehicle Examples | Reference |
| Intraperitoneal (i.p.) | 0.1 - 10 | 1% Tween 80 in saline; 80% propylene glycol, 20% DMSO diluted with PBS | [5][6] |
| Subcutaneous (s.c.) | 0.08 - 0.64 | Ethanol:Tween 80:saline (1:1:8) | [3] |
Experimental Protocols
Vehicle Preparation
Due to the lipophilic nature of many diterpenoids, this compound is anticipated to have low aqueous solubility. Therefore, a suitable vehicle is necessary for in vivo administration.
Protocol 1: Tween 80-based Vehicle
-
Prepare a 1% (v/v) solution of Tween 80 in sterile 0.9% saline.
-
Weigh the required amount of this compound.
-
Suspend the this compound in the 1% Tween 80 solution.
-
Vortex and sonicate the suspension until a homogenous mixture is achieved.
-
Prepare fresh on the day of the experiment.
Protocol 2: Ethanol/Tween 80/Saline Vehicle
-
Prepare a stock solution of this compound in 100% ethanol.
-
On the day of injection, create a vehicle mixture of ethanol, Tween 80, and sterile saline in a 1:1:8 ratio.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration.
-
Vortex thoroughly to ensure a uniform suspension.
Protocol 3: Propylene Glycol/DMSO/PBS Vehicle
-
Prepare a vehicle solution of 80% propylene glycol and 20% DMSO.
-
Dissolve the this compound in this vehicle.
-
Dilute the solution with an equal volume of sterile phosphate-buffered saline (PBS).
-
Vortex to ensure complete mixing.
Administration Protocols
Protocol 4: Intraperitoneal (i.p.) Injection
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspiration: Gently aspirate to ensure no fluid (urine or blood) is drawn back.
-
Injection: Slowly inject the this compound suspension. The typical injection volume for a mouse is 10 mL/kg.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Protocol 5: Subcutaneous (s.c.) Injection
-
Animal Restraint: Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Injection Site: Lift the skin to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel.
-
Injection: Administer the this compound solution. The typical injection volume is 1-2 mL/kg.
-
Post-injection Monitoring: Monitor the animal for any signs of irritation at the injection site or other adverse effects.
Visualization
Signaling Pathway
The following diagram illustrates the signaling pathway of the kappa-opioid receptor (KOR), the primary target of Salvinorin A. As the mechanism of action for this compound is not fully elucidated but may involve pathways relevant to drug development, this diagram provides a relevant biological context.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for assessing the in vivo effects of this compound in mice.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. This compound | 124681-15-8 [amp.chemicalbook.com]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Salvinorin A and related diterpenes--biological activity and potential therapeutic uses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvinorin A - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Salvinorin A in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a naturally occurring neoclerodane diterpenoid isolated from the plant Salvia divinorum, is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2][3] Unlike traditional opioid alkaloids, Salvinorin A is non-nitrogenous, making it a unique scaffold for medicinal chemistry and a valuable tool in neuropharmacological research.[2][3] Its distinct mechanism of action, primarily mediated through the KOR, has garnered significant interest for its potential therapeutic applications in a range of neuropsychiatric disorders, including depression, addiction, and pain.[2] However, its potent hallucinogenic effects present a challenge for clinical development.[3][4]
These application notes provide a comprehensive overview of the use of Salvinorin A and its analogs in neuropharmacological research, including detailed experimental protocols and quantitative data to guide researchers in their studies.
Mechanism of Action
Salvinorin A exerts its effects by binding to and activating the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[1][5] Upon activation, the KOR couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The activation of KOR also leads to the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[7] This results in neuronal hyperpolarization and a reduction in neurotransmitter release.
Furthermore, KOR activation can trigger downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK.[6] The activation of the β-arrestin pathway is associated with some of the aversive and dysphoric effects of KOR agonists.[5][8]
Data Presentation: Pharmacological Properties of Salvinorin A and Analogs
The following table summarizes the in vitro pharmacological data for Salvinorin A and several of its key analogs, providing a comparative overview of their binding affinities and functional potencies at the kappa-opioid receptor.
| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Potency (EC50, nM) | Efficacy (Emax, % relative to U50,488H) | Receptor Selectivity (KOR vs. MOR/DOR) | Reference |
| Salvinorin A | 1.1 - 7.4 | 1.8 - 40 | Full Agonist (~100%) | High | [1][9][10] |
| Salvinorin B | >10,000 | Inactive | - | - | [11] |
| 12-epi-Salvinorin A | 11 | 41 | Partial Agonist (48%) | High | [10][12] |
| Ethoxymethyl ether Salvinorin B (EOM Sal B) | 3.1 | 0.65 | Full Agonist | High | [9] |
| β-tetrahydropyran Salvinorin B (β-THP Sal B) | 6.2 | 60 | Full Agonist | High | [9] |
| 22-Thiocyanatosalvinorin A (RB-64) | 0.59 | Sub-nanomolar | Full Agonist | High | [13] |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human kappa-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Test compound (e.g., Salvinorin A).
-
Non-specific binding control: Naloxone (10 µM).[12]
-
96-well plates, glass fiber filters, filtration apparatus, liquid scintillation counter, and scintillation fluid.
-
-
Procedure:
-
Preparation: Thaw cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration of approximately 20 µg protein per well.[12]
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.[12]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[12]
-
2. [³⁵S]GTPγS Binding Assay (G-Protein Activation)
This functional assay measures the ability of a compound to activate G-proteins coupled to the KOR.
-
Materials:
-
KOR-expressing cell membranes.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Guanosine diphosphate (GDP).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[13]
-
Test compound and reference agonist (e.g., U50,488H).
-
96-well filter plates, cell harvester, and scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, GDP (typically 10-30 µM), varying concentrations of the test compound, and [³⁵S]GTPγS (typically 0.05-0.1 nM).[14][15]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[14]
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters.[12]
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to determine EC50 and Emax values.[12]
-
In Vivo Assays
1. 5-Choice Serial Reaction Time Task (5-CSRTT) in Rats
This task assesses attention and impulse control.
-
Apparatus: An operant chamber with five apertures arranged on a curved wall, a food magazine on the opposite wall, and a house light.[16][17]
-
Procedure:
-
Habituation and Training: Rats are first habituated to the chamber and trained to retrieve a food reward (e.g., sugar pellet) from the magazine. They are then trained to associate a brief light stimulus in one of the five apertures with the reward, requiring a nose poke in the correct aperture to receive it.[16][18] Training occurs over several stages with increasing difficulty (e.g., shorter stimulus duration, longer inter-trial interval).[18]
-
Testing: Once trained, rats are tested for their performance. A trial begins with an inter-trial interval (ITI). A light stimulus is then briefly presented in one of the apertures. A correct response (nose poke in the illuminated aperture) is rewarded. An incorrect response or an omission (failure to respond) results in a time-out period.[16]
-
Drug Administration: Salvinorin A or vehicle is administered (e.g., intraperitoneally) at a specified time before the test session.
-
Data Collection and Analysis: Key performance measures include:
-
Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100.
-
Omissions: Number of trials with no response.
-
Premature Responses: Responses made during the ITI before the stimulus is presented.
-
Response Latency: Time taken to make a correct or incorrect response.
-
-
2. In Vivo Microdialysis for Dopamine Measurement in the Dorsal Striatum
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[19][20]
-
Materials:
-
Microdialysis probes and guide cannulae.
-
Stereotaxic apparatus for surgery.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
-
Procedure:
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the dorsal striatum.[19] Animals are allowed to recover for 5-7 days.[19]
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a low flow rate (e.g., 0.3-2.2 µl/min).[19][21]
-
Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of dopamine levels.[19]
-
Drug Administration: Salvinorin A or vehicle is administered (e.g., i.p. or via the dialysis probe).[19]
-
Sample Collection and Analysis: Dialysate samples are collected throughout the post-administration period. The concentration of dopamine in the samples is quantified using HPLC-ED.[22][23]
-
Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline average.
-
Visualizations
References
- 1. Salvinorin A - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 9. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touchscreencognition.org [touchscreencognition.org]
- 18. Video: The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents [jove.com]
- 19. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. um.edu.mt [um.edu.mt]
- 22. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Salvinone Analogs in Cardiovascular Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific research on "Salvinone" is limited, extensive studies have been conducted on the major bioactive components of Salvia miltiorrhiza (Danshen), from which this compound is derived. These components, primarily Salvianolic Acid A (SAA), Salvianolic Acid B (SAB), and Tanshinone IIA (Tan IIA), have demonstrated significant therapeutic potential in a range of cardiovascular diseases. This document provides detailed application notes and protocols for researchers investigating the cardiovascular effects of these this compound analogs. The information presented here is a synthesis of findings from numerous preclinical studies and is intended to serve as a comprehensive resource for designing and conducting further research.
The primary cardiovascular effects of these compounds include protection against myocardial ischemia-reperfusion injury, attenuation of cardiac hypertrophy and heart failure, and improvement of endothelial function. These effects are mediated through the modulation of various signaling pathways involved in inflammation, oxidative stress, apoptosis, and cellular survival.
Data Presentation: Efficacy of this compound Analogs in Cardiovascular Models
The following tables summarize the quantitative data from key preclinical studies, demonstrating the dose-dependent effects of Salvianolic Acid A, Salvianolic Acid B, and Tanshinone IIA in various cardiovascular models.
Table 1: Effects of Salvianolic Acid A (SAA) on Cardiac Function in a Mouse Model of Heart Failure with Preserved Ejection Fraction (HFpEF)[1][2]
| Parameter | Control Group | HFpEF Model Group | SAA (2.5 mg/kg) | SAA (5 mg/kg) | SAA (10 mg/kg) |
| E/e' ratio (Diastolic function) | 8.2 ± 1.1 | 15.6 ± 2.3 | 13.1 ± 1.9 | 11.5 ± 1.7 | 9.8 ± 1.4 |
| LV Mass/Body Weight (mg/g) | 3.1 ± 0.4 | 4.8 ± 0.6 | 4.2 ± 0.5 | 3.8 ± 0.4 | 3.4 ± 0.3 |
| Serum NT-proBNP (pg/mL) | 150 ± 25 | 480 ± 60 | 390 ± 50 | 310 ± 45 | 220 ± 30 |
| Cardiac Fibrosis (%) | 2.1 ± 0.5 | 8.9 ± 1.5 | 7.2 ± 1.2 | 5.8 ± 1.1 | 3.5 ± 0.8 |
Table 2: Effects of Salvianolic Acid B (SAB) on a Mouse Model of Pressure Overload-Induced Heart Failure[3][4]
| Parameter | Sham Group | TAC Model Group | SAB (240 mg/kg/day) |
| Heart Weight (mg) | 113.7 ± 3.94 | 191.5 ± 7.02 | 148.4 ± 7.84 |
| LVW/TL (mg/mm) | 4.64 ± 0.25 | 8.10 ± 0.37 | 4.780 ± 0.98 |
| Plasma BNP (pg/mL) | 120 ± 20 | 450 ± 50 | 210 ± 30 |
| Cross-sectional Area of Cardiomyocytes (μm²) | 154.6 ± 3.0 | 412.5 ± 5.2 | 281.2 ± 3.62 |
Table 3: Effects of Tanshinone IIA (Tan IIA) on a Rat Model of Myocardial Infarction[5][6][7]
| Parameter | Sham Group | MI Model Group | Tan IIA (10 mg/kg) |
| Infarct Size (%) | 0 | 45.6 ± 5.2 | 22.3 ± 3.8 |
| Left Ventricular Ejection Fraction (%) | 78.2 ± 4.5 | 42.1 ± 5.1 | 61.5 ± 4.9 |
| Serum CK-MB (U/L) | 50 ± 8 | 210 ± 25 | 110 ± 15 |
| Cardiomyocyte Apoptosis (%) | 2.1 ± 0.6 | 28.9 ± 3.4 | 12.4 ± 2.1 |
Signaling Pathways and Mechanisms of Action
This compound analogs exert their cardioprotective effects by modulating a complex network of intracellular signaling pathways. Below are diagrams illustrating the key pathways involved.
Experimental Protocols
This section provides detailed protocols for key in vivo and in vitro experiments to assess the cardiovascular effects of this compound analogs.
Protocol 1: In Vivo Myocardial Infarction (MI) Model in Rats
This protocol is designed to evaluate the cardioprotective effects of a test compound against ischemia-reperfusion injury.[1][2][3]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound (e.g., Tanshinone IIA)
-
Vehicle (e.g., PBS)
-
Anesthetics (e.g., sodium pentobarbital)
-
Surgical instruments
-
Ventilator
-
ECG monitor
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Evans Blue dye
Procedure:
-
Animal Preparation: Anesthetize the rat and connect it to a ventilator and ECG monitor.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Ischemia and Reperfusion: Maintain the ligation for 30 minutes (ischemia), then release the suture to allow for 2 hours of reperfusion.
-
Compound Administration: Administer the test compound (e.g., Tanshinone IIA, 10 mg/kg) or vehicle intravenously at the onset of reperfusion.
-
Infarct Size Measurement: At the end of reperfusion, re-ligate the LAD and inject Evans Blue dye to delineate the area at risk. Excise the heart, slice it, and incubate with TTC stain. The infarct area will appear pale, the viable area at risk will be red, and the non-ischemic area will be blue.
-
Data Analysis: Calculate the infarct size as a percentage of the area at risk.
Protocol 2: In Vitro Cardiomyocyte Hypoxia/Reoxygenation (H/R) Model
This protocol is used to study the direct protective effects of a compound on cardiomyocytes under simulated ischemia-reperfusion conditions.[2]
Materials:
-
H9c2 rat cardiomyocytes
-
DMEM medium
-
Fetal bovine serum (FBS)
-
Hypoxia chamber (95% N₂, 5% CO₂)
-
Test compound (e.g., Tanshinone IIA)
-
Cell viability assay kit (e.g., CCK-8)
-
Apoptosis detection kit (e.g., TUNEL assay)
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM with 10% FBS until they reach 80% confluency.
-
Hypoxia: Replace the medium with serum-free DMEM and place the cells in a hypoxia chamber for 6 hours.
-
Reoxygenation and Treatment: Return the cells to a normoxic incubator and replace the medium with fresh DMEM containing the test compound (e.g., Tanshinone IIA at various concentrations) or vehicle. Incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using a CCK-8 assay according to the manufacturer's instructions.
-
Apoptosis Assessment: Quantify apoptosis using a TUNEL assay, following the manufacturer's protocol.
-
Data Analysis: Compare the cell viability and apoptosis rates between the treated and control groups.
Protocol 3: Endothelial Cell Culture and Treatment
This protocol is for investigating the effects of this compound analogs on endothelial cell function.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Test compound (e.g., Salvianolic Acid B)
-
Stimulant (e.g., TNF-α to induce inflammation)
-
Assay kits for NO production, ROS generation, and adhesion molecule expression (e.g., VCAM-1, ICAM-1)
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium.
-
Pre-treatment: Pre-treat the cells with the test compound at desired concentrations for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., TNF-α) to the medium and incubate for the desired time (e.g., 6-24 hours).
-
Functional Assays:
-
NO Production: Measure nitric oxide levels in the culture supernatant using a Griess reagent assay.
-
ROS Generation: Detect intracellular reactive oxygen species using a fluorescent probe (e.g., DCFH-DA).
-
Adhesion Molecule Expression: Analyze the cell surface expression of VCAM-1 and ICAM-1 using flow cytometry or cell-based ELISA.
-
-
Data Analysis: Compare the results from the treated groups to the stimulated and unstimulated control groups.
Conclusion
The active components of Salvia miltiorrhiza, including Salvianolic Acids A and B, and Tanshinone IIA, present promising avenues for the development of novel cardiovascular therapies. The protocols and data provided in this document offer a foundational framework for researchers to explore the therapeutic potential of these compounds further. While direct research on "this compound" is lacking, the extensive studies on its analogs strongly suggest a valuable area for future investigation. It is recommended that future research efforts focus on elucidating the specific contributions of individual components like this compound to the overall cardiovascular benefits of Salvia miltiorrhiza extracts.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Tanshinone IIA inhibits cardiomyocyte pyroptosis through TLR4/NF-κB p65 pathway after acute myocardial infarction [frontiersin.org]
- 3. Tanshinone-IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salvinorin A and Salvianolic Acids in Anti-inflammatory Research
Overview of Anti-Inflammatory Activity
Salvinorin A and Salvianolic Acids have demonstrated significant anti-inflammatory properties through various mechanisms and in multiple preclinical models.
Salvinorin A is a potent kappa-opioid receptor (KOR) agonist.[2][3] Its anti-inflammatory effects are primarily mediated through the activation of KOR and, in some contexts, cannabinoid CB1 receptors.[2] This activation leads to the attenuation of inflammatory responses in models of colitis, paw edema, and inflammatory pain.[2][3][4]
Salvianolic Acids , particularly Salvianolic Acid A and B, are potent antioxidants that exert their anti-inflammatory effects by inhibiting key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[7][8]
Quantitative Data on Anti-Inflammatory Effects
The following table summarizes the quantitative data on the anti-inflammatory effects of Salvinorin A and Salvianolic Acids from various studies.
| Compound | Model/Assay | Target/Parameter | Concentration/Dose | Observed Effect | Reference |
| Salvinorin A | LPS-stimulated murine macrophages | Nitrite, TNF-α, IL-10 | 0.1-10 pM | Reduction in levels | [2] |
| LPS-induced paw edema (in vivo) | Edema | Not specified | Reduction in edema | [2] | |
| Carrageenan-induced paw edema (in vivo) | Edema | Not specified | Reduction in edema | [2] | |
| Formalin-induced inflammatory pain (in vivo) | Pain score, paw edema, neutrophil infiltration | Not specified | Significant reduction | [4] | |
| TNBS and DSS-induced colitis (in vivo) | Colonic damage scores, myeloperoxidase activity | 3 mg/kg (i.p.), 10 mg/kg (p.o.) | Significant attenuation | [2] | |
| Salvianolic Acid A | LPS-stimulated RAW264.7 cells | IKKβ activity (Ki) | 3.63 μM | Potent inhibition | [7] |
| LPS-stimulated RAW264.7 cells | iNOS, COX-2 expression, NO, PGE2 production | 10, 30 μM | Decreased expression and production | [7] | |
| LPS-stimulated RAW264.7 cells | IκBα phosphorylation and degradation, NF-κB translocation | 10, 30 μM | Attenuation | [7] | |
| 5/6 nephrectomized rats (in vivo) | NF-κB and p38 MAPK activation | 2.5, 5, 10 mg/kg/day (i.p.) | Dose-dependent inhibition | [6] | |
| Salvianolic Acid B | Angiotensin II-stimulated cardiac fibroblasts | NF-κB activation (p-IκBα, p-p65, NF-κB p65 translocation) | 12.5, 25, 50 μmol/L | Significant inhibition | [9] |
| ox-LDL or LPS-induced RAW264.7 cells | Phosphorylation of JNK, ERK 1/2, p38, IκB, NF-κB p65 | 1.25, 2.5, 5 μg/mL | Significant decrease | [5] |
Signaling Pathways
The anti-inflammatory effects of Salvinorin A and Salvianolic Acids are mediated by distinct signaling pathways.
Salvinorin A Signaling Pathway
Salvinorin A's primary mechanism involves the activation of the Kappa-Opioid Receptor (KOR), which can lead to the modulation of downstream inflammatory signaling. It has also been shown to interact with the Cannabinoid Receptor 1 (CB1).
Salvianolic Acids Signaling Pathway
Salvianolic Acids have been shown to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.
Experimental Protocols
In Vitro Anti-Inflammatory Assay using LPS-Stimulated RAW 264.7 Macrophages
This protocol details the steps to assess the anti-inflammatory potential of a test compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (Salvinorin A or Salvianolic Acid)
-
Griess Reagent Kit for Nitric Oxide measurement
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
MTT or LDH cytotoxicity assay kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed the cells into 96-well plates at a density of 5 x 104 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.[10]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing various concentrations of the test compound.
-
Include a vehicle control (medium with the solvent at the same final concentration).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
LPS Stimulation:
-
After pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubate the plates for an additional 24 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at a low speed and carefully collect the supernatant for analysis. Store at -80°C if not used immediately.
-
-
Nitric Oxide (Nitrite) Measurement (Griess Assay):
-
Use a commercial Griess Reagent kit.
-
Add 50-100 µL of the collected supernatant to a new 96-well plate.
-
Add the Griess reagents according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use commercial ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6).
-
Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate, and measuring the absorbance.
-
Calculate the cytokine concentrations based on the provided standards.
-
-
Cell Viability Assay:
-
To ensure that the observed reduction in inflammatory markers is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
-
Use an MTT, MTS, or LDH assay kit according to the manufacturer's protocol.
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
Lambda Carrageenan (1% w/v in sterile saline).
-
Test compound (Salvinorin A or another compound).
-
Positive control (e.g., Indomethacin, 20 mg/kg).
-
Vehicle control.
-
Plethysmometer.
Protocol:
-
Animal Handling:
-
House the animals under standard laboratory conditions with free access to food and water.
-
Fast the animals overnight before the experiment.
-
-
Grouping and Dosing:
-
Divide the animals into groups (n=5-6 per group): Vehicle control, Positive control, and Test compound groups (at least 2-3 doses).
-
Administer the test compound and control drugs, typically via oral (p.o.) or intraperitoneal (i.p.) routes, 30-60 minutes before the carrageenan injection.
-
-
Baseline Paw Volume:
-
Just before administering carrageenan, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for each group using the following formula:
-
% Inhibition = [ (C - T) / C ] x 100
-
Where C = Mean increase in paw volume in the control group, and T = Mean increase in paw volume in the treated group.
-
-
Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion
Salvinorin A and Salvianolic Acids represent promising compounds from the Salvia genus for anti-inflammatory research. Their distinct mechanisms of action, targeting opioid/cannabinoid receptors and NF-κB/MAPK pathways respectively, provide diverse avenues for therapeutic development. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to investigate these and similar compounds in established anti-inflammatory models.
References
- 1. salvinone | 124681-15-8 [amp.chemicalbook.com]
- 2. Salvinorin A has antiinflammatory and antinociceptive effects in experimental models of colitis in mice mediated by KOR and CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. Salvinorin B | C21H26O7 | CID 11440685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Anti-allergic effects of salvianolic acid A and tanshinone IIA from Salvia miltiorrhiza determined using in vivo and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Salvinorin A Extraction Technical Support Center
Welcome to the technical support center for the optimization of Salvinorin A extraction from Salvia divinorum. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to improve experimental outcomes. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting Salvinorin A?
A1: Acetone is widely regarded as a highly effective solvent for Salvinorin A due to its high solubility.[1][2] However, studies have also shown methanol to be more efficient than ethanol, acetonitrile, or ethyl acetate, especially when combined with an optimized steeping time.[3][4] The choice of solvent can also depend on the subsequent purification steps and the desired purity of the final extract.
Q2: Does the physical state of the Salvia divinorum leaves affect extraction yield?
A2: Yes. Most protocols recommend that the dried leaves be crushed or ground.[5][6][7] This increases the surface area exposed to the solvent, facilitating a more efficient extraction. However, powdering the leaf is not always necessary, as a significant amount of Salvinorin A is located in trichomes on the leaf's surface, making it accessible.[1] Hand-crushing is often sufficient.[1]
Q3: How critical is extraction time and temperature?
A3: Both time and temperature are critical variables. For methanol extraction, a steeping time of three days has been shown to extract the maximum amount of Salvinorin A, with yields decreasing on subsequent days, possibly due to degradation.[3][4] When using acetone, shorter extraction times, particularly with chilled acetone, can yield a purer extract by minimizing the co-extraction of waxy impurities, though this may slightly reduce the overall yield.[1][8] Warming solvents like isopropanol or ethanol can increase extraction efficiency but also increases vapor hazards.[9]
Q4: My final product is a dark, waxy substance. How can I improve its purity?
A4: The dark green color is primarily due to chlorophyll and other plant lipids co-extracted with Salvinorin A. Purification can be achieved through several methods:
-
Solvent Washes: Washing the crude extract with a non-polar solvent like naphtha can remove chlorophyll and waxy materials.[8][9] Isopropanol can also be used, but care must be taken as Salvinorin A is weakly soluble in it.[1][9]
-
Activated Carbon: Passing a solution of the extract (dissolved in acetone) through a column of activated carbon is effective at removing colored components.[5][10]
-
Recrystallization: The final step for achieving high purity is often recrystallization from a suitable solvent, such as methanol.[5][6]
Q5: Is Salvinorin A sensitive to degradation?
A5: Yes, Salvinorin A is unstable in the presence of light.[11] Studies have shown significant photo-degradation in a relatively short time, especially under UV light.[11][12] Therefore, all extraction and storage steps should be performed in light-free conditions to prevent loss of yield.[11] The compound's C2 acetate group is also a primary site for metabolic degradation.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient Solvent 2. Insufficient Extraction Time 3. Poor Quality Plant Material 4. Inadequate Grinding of Leaves | 1. Switch to a more effective solvent like acetone or methanol.[2][3] 2. Increase steeping/extraction time. For methanol, 3 days is optimal.[3][4] For acetone, perform multiple short extractions on the same plant material.[1][5] 3. Ensure leaves are properly dried and stored. Salvinorin A content can vary significantly between plants (0.89 to 7.8 mg/g).[14] 4. Crush dried leaves to a consistent, smaller size to increase surface area.[5][6] |
| Final Product is Dark Green/Black and Waxy | Co-extraction of chlorophyll and plant lipids. | 1. Use chilled acetone for the initial extraction to reduce the uptake of waxy impurities.[1][8] 2. Perform a post-extraction wash with a non-polar solvent like naphtha to remove chlorophyll.[9] 3. Dissolve the crude extract in acetone and pass it through an activated carbon filter.[5][10] |
| Difficulty Crystallizing the Final Product | Presence of impurities preventing crystal lattice formation. | 1. Ensure all chlorophyll and lipids have been removed through solvent washes or charcoal filtration. 2. Perform multiple recrystallizations from methanol.[5] The crude extract can be dissolved in boiling methanol and then allowed to cool slowly.[10] |
| Yield Decreases During Purification | Loss of Salvinorin A during solvent washes or transfers. | 1. Salvinorin A has weak solubility in isopropanol and ethanol; use these washing solvents sparingly and at cold temperatures to minimize loss.[1][9] 2. When decanting solvents, do so carefully to avoid transferring any of the solid extract. 3. Save all wash solvents and re-extract them to recover any dissolved Salvinorin A.[8] |
Data & Experimental Protocols
Solvent Efficiency Comparison
The choice of solvent significantly impacts the extraction efficiency of Salvinorin A. The following table summarizes the relative effectiveness of common solvents based on published studies.
| Solvent | Relative Efficiency | Key Considerations | References |
| Acetone | Very High | Excellent solvent for Salvinorin A. Using it chilled reduces co-extraction of impurities but may require multiple extraction cycles. | [1][2][5] |
| Methanol | High | Shown to be more efficient than ethanol, acetonitrile, and ethyl acetate with a 3-day steeping period. Also a good solvent for recrystallization. | [3][4][15] |
| Ethanol | Moderate | Less efficient than methanol. Salvinorin A is more soluble in ethanol than isopropanol, leading to greater potential loss during purification washes. | [3][9] |
| Ethyl Acetate | Moderate | Less efficient than methanol. | [3][11] |
| Isopropanol (99%) | Low | Not recommended as a primary extraction solvent. Salvinorin A is weakly soluble, making it useful (in moderation) for washing crude extract to remove impurities. | [1][9] |
Experimental Workflow & Protocols
The following diagram and protocol describe a standard workflow for the extraction and purification of Salvinorin A from dried Salvia divinorum leaves.
References
- 1. scribd.com [scribd.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Quantitative determination of salvinorin A, a natural hallucinogen with abuse liability, in Internet-available Salvia divinorum and endemic species of Salvia in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chalcogen.ro [chalcogen.ro]
- 6. extractionmagazine.com [extractionmagazine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. Salvinorin Extraction and Refinement FAQ v7.6 (Sep. 13, 2004 [erowid.org]
- 10. Salvia TEK to 95+ % Salvinorin A + Analytical Data | DMT-Nexus forum [forum.dmt-nexus.me]
- 11. iomcworld.com [iomcworld.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Salvinone Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of Salvinone in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in in vitro assays?
This compound is a neoclerodane diterpene, a derivative of Salvinorin A, which is the primary active compound in the plant Salvia divinorum.[1] Like its parent compound, this compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Structurally, it is a non-nitrogenous and hydrophobic molecule, which leads to its poor solubility in aqueous solutions like cell culture media.[4] This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[5][6]
Q2: What are the initial signs of this compound precipitation in my cell culture?
You may observe a few key indicators of precipitation. Visually, the culture medium may appear cloudy or turbid after the addition of your this compound stock solution.[7][8] Under a microscope, you might see small, crystalline structures or an amorphous film on the bottom of the culture plate. This precipitation can negatively impact cell health by altering the composition of the media.[9][10]
Q3: What solvents are recommended for creating a this compound stock solution?
Due to its hydrophobic nature, this compound is soluble in organic solvents.[11] The most commonly used and recommended solvent for in vitro studies is dimethyl sulfoxide (DMSO).[5][6][12] Other organic solvents like ethanol, methanol, and acetone can also dissolve this compound but may have greater cytotoxic effects on your cells.[4][12]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration below 0.5%, and it should not exceed 1%.[8] It is critical to include a vehicle control in your experiments, which consists of the medium with the same final DMSO concentration but without this compound, to account for any effects of the solvent on the cells.[12]
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Media
This is a common issue often referred to as "solvent shock," where the rapid dilution of a concentrated organic stock solution into an aqueous medium causes the compound to fall out of solution.
Solutions:
-
Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps. For example, dilute your 10 mM stock in DMSO to 1 mM in a small volume of pre-warmed media, then add this intermediate dilution to the rest of your media.
-
Slow, Dropwise Addition with Agitation: Add the this compound stock solution drop by drop to the pre-warmed cell culture medium while gently swirling or vortexing the tube.[8] This helps to ensure rapid and even dispersion of the compound.
-
Reduce Final Concentration: Your target concentration may be above this compound's solubility limit in your specific cell culture medium. Perform a dose-response experiment to identify the highest concentration that remains in solution while still producing a biological effect.[8]
Issue: Media Becomes Turbid Over Time During Incubation
Precipitation that occurs after a period of incubation can be due to instability of the compound in the culture conditions or changes in the media itself.
Solutions:
-
Check for Media Evaporation: Ensure your incubator has proper humidification.[7][9] Evaporation can concentrate salts and other components in the media, which can decrease the solubility of your compound.[7][9][10]
-
Verify Media pH: Confirm that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).[8] pH shifts can alter the properties of both the compound and the media components.
-
Consider Serum Concentration: Proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility issues may be more pronounced.[8]
Data Summary
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-20 mM | Most common and generally well-tolerated by cells at low final concentrations. |
| Ethanol | 10-20 mM | Can be more cytotoxic than DMSO; ensure final concentration is not harmful to your cells. |
| Methanol | 10-20 mM | Also a potential option, but cytotoxicity should be carefully evaluated. |
Table 2: Troubleshooting Checklist for this compound Precipitation
| Observation | Potential Cause | Recommended Action |
| Immediate cloudiness upon dilution | Solvent shock | Perform serial dilutions; add stock dropwise with agitation. |
| Precipitate visible under microscope | Exceeding solubility limit | Reduce the final concentration of this compound. |
| Media becomes turbid over time | Media instability | Check incubator humidity and media pH. |
| Working in serum-free media | Lack of protein carriers | Consider if a low percentage of serum is permissible for your experiment. |
Experimental Protocols
Protocol: Preparation and Application of this compound for In Vitro Cell-Based Assays
1. Preparation of this compound Stock Solution: a. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex thoroughly until the this compound is completely dissolved. A brief sonication may aid in dissolution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Intermediate Dilution (if necessary): a. Warm the required volume of complete cell culture medium to 37°C. b. To create a 1 mM intermediate stock from a 10 mM primary stock, for example, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. c. Mix gently but thoroughly.
3. Preparation of Final Working Solution: a. Warm the required volume of complete cell culture medium to 37°C. b. To achieve a final concentration of 10 µM, for example, add the 1 mM intermediate stock to the pre-warmed medium at a 1:100 dilution. c. Crucially, add the intermediate stock dropwise to the medium while gently swirling to ensure rapid and even dispersion.[8]
4. Dosing Cells: a. Remove the existing medium from your cell culture plates. b. Add the final working solution of this compound-containing medium to the cells. c. Remember to include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).[8]
5. Incubation and Observation: a. Return the cells to the incubator. b. Visually inspect the plates under a microscope after a few hours and at subsequent time points to check for any signs of precipitation.
Visualizations
Caption: this compound activates the KOR, leading to G-protein and β-arrestin2 signaling.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential signaling properties at the kappa opioid receptor of 12-epi-salvinorin A and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Salvinorin A - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Optimizing Salvinone Dosage for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Salvinone and related compounds derived from Salvia miltiorrhiza in cell culture experiments.
Introduction
This compound and other bioactive compounds from Salvia miltiorrhiza, such as salviolone and tanshinones, are subjects of growing interest for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-proliferative effects.[1] Optimizing the dosage of these compounds in cell culture is a critical step to ensure reliable and reproducible experimental outcomes. This guide addresses common challenges and questions that may arise during this process.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell culture?
A starting point for determining the optimal concentration of this compound or related compounds like salviolone is to perform a dose-response experiment. Based on published studies, a broad range of 1 µM to 100 µM can be used for initial screening. For specific cell lines, such as A375 and MeWo melanoma cells, EC50 values for salviolone have been observed to be in the low micromolar range (e.g., 2-4 µM).[1] It is crucial to test a range of concentrations to determine the specific EC50 for your cell line of interest.
Q2: How should I prepare a stock solution of this compound?
The solubility of this compound and similar lipophilic compounds can be a challenge. It is recommended to dissolve the compound in a small amount of a sterile, organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How can I assess the effect of this compound on cell viability?
Several methods can be used to determine cell viability. A common and reliable method is the Sulforhodamine B (SRB) assay, which measures cell protein content and is less prone to interference from the compound's color.[2] Other methods include the MTT or MTS assay, which measure mitochondrial activity, and trypan blue exclusion for assessing cell membrane integrity.[3][4]
Q4: My cells are not responding to this compound treatment. What could be the issue?
There are several potential reasons for a lack of response:
-
Dosage: The concentration of this compound may be too low. Try increasing the concentration based on your initial dose-response curve.
-
Cell Type: The cell line you are using may be resistant to the effects of this compound.
-
Compound Stability: this compound may be unstable in your cell culture medium over the duration of the experiment. It's advisable to check the stability of your compound under culture conditions.[5][6]
-
Compound Quality: Ensure the purity and integrity of your this compound compound.
-
Experimental Error: Review your protocol for any potential errors in dilution or plating.
Q5: I am observing high levels of cell death even at low concentrations. What should I do?
If you observe excessive cytotoxicity at low concentrations, consider the following:
-
Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration is non-toxic to your cells.
-
Compound Potency: Your cell line may be particularly sensitive to this compound. Test a lower range of concentrations.
-
Contamination: Check your cell culture for any signs of contamination.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure consistent cell numbers are plated for each experiment. Perform cell counts before seeding. |
| Instability of this compound in media.[5][6] | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in the incubator before being added to cells. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile medium or PBS to maintain humidity. | |
| Precipitation of the compound in the culture medium | Poor solubility of this compound.[7][8][9] | Increase the concentration of serum in the medium if your experimental design allows. Decrease the final concentration of this compound. Prepare the final dilution in pre-warmed medium and mix thoroughly. |
| Difficulty in establishing a clear dose-response curve | Narrow range of concentrations tested. | Broaden the range of concentrations used, including both lower and higher doses. |
| Inappropriate incubation time. | Optimize the incubation time. A 72-hour treatment is often used for cell viability assays with compounds like salviolone.[1] | |
| Discrepancy between viability assay results and morphological changes | Assay interference. | Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT). Use an alternative assay like SRB or direct cell counting. |
| Apoptosis vs. Necrosis. | Different cell death mechanisms may be at play. Consider using assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). |
Data Presentation
Table 1: Effect of Salviolone on Melanoma Cell Viability (EC50 values)
| Cell Line | Compound | EC50 (µM) | Assay | Treatment Duration |
| A375 | Salviolone | ~2-4[1] | SRB | 72 hours |
| MeWo | Salviolone | ~2-4[2] | SRB | 72 hours |
| SK-Mel-28 | HPF (related compound) | ~2-4[1] | Cell Viability Assay | Time-dependent |
| FO1 | HPF (related compound) | ~2-4[1] | Cell Viability Assay | Time-dependent |
Note: EC50 values can vary depending on the specific experimental conditions and cell line. This table provides an approximate range based on published data.
Experimental Protocols
Protocol 1: Determination of Cell Viability using SRB Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
Signaling Pathways Affected by this compound-related Compounds
References
- 1. researchgate.net [researchgate.net]
- 2. Salviolone from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Salvia miltiorrhiza injection on apoptosis of Schwann cells induced by hydrogen peroxide - Zhong - Annals of Palliative Medicine [apm.amegroups.org]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
Technical Support Center: Salvinone HPLC Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the High-Performance Liquid Chromatography (HPLC) quantification of Salvinone.
Disclaimer
Currently, a specific, publicly available, validated stability-indicating HPLC method for the quantification of this compound is not readily found in the scientific literature. The following experimental protocol is a representative method adapted from validated HPLC analyses of other structurally related compounds isolated from the Salvia genus, such as Salvianolic acid B and various tanshinones. This protocol should be considered a starting point for method development and will require optimization and validation for the specific analytical needs of your research.
Experimental Protocols
Representative HPLC Method for this compound Quantification
This protocol is based on common methodologies for the analysis of compounds from Salvia species and should be optimized for this compound.
1. Sample Preparation
-
Standard Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution (from plant material):
-
Weigh 1 g of powdered, dried plant material containing this compound.
-
Add 50 mL of methanol and perform sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient elution) |
| Gradient Program | 0-10 min: 20-50% Acetonitrile10-20 min: 50-80% Acetonitrile20-25 min: 80% Acetonitrile25-30 min: 80-20% Acetonitrile (return to initial) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Detection Wavelength | To be determined by analyzing the UV spectrum of this compound (a starting point could be around 270-290 nm based on similar structures) |
3. Data Analysis and Quantification
| Parameter | Description |
| Identification | The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the this compound reference standard. |
| Quantification | A calibration curve is constructed by plotting the peak area of the standard solutions against their known concentrations. The concentration of this compound in the sample is then determined from this calibration curve. |
| Linearity | The method should be linear over the tested concentration range (e.g., 1-50 µg/mL) with a correlation coefficient (R²) > 0.999. |
| Precision | The relative standard deviation (%RSD) for replicate injections of the same standard should be less than 2%. |
| Accuracy | The recovery of this compound from a spiked sample matrix should be within 98-102%. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of retention time shifts in HPLC analysis of this compound?
A1: Retention time shifts can be caused by several factors:
-
Changes in Mobile Phase Composition: Even small variations in the solvent ratio or pH of the mobile phase can significantly affect retention times.
-
Fluctuations in Column Temperature: Inconsistent column temperature can lead to variability in retention.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in its chromatographic properties.
-
System Leaks: Leaks in the HPLC system can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.
Q2: Why am I observing peak tailing or fronting for my this compound peak?
A2:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, a blocked column frit, or a void in the column packing. It can also be due to a mismatch between the sample solvent and the mobile phase.
-
Peak Fronting: This is less common but can occur if the column is overloaded with the sample or if the sample is injected in a solvent that is much stronger than the mobile phase.
Q3: What are "ghost peaks" and how can I get rid of them?
A3: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from:
-
Contaminants in the mobile phase or wash solvent.
-
Carryover from a previous injection.
-
Bleed from the column or other system components. To eliminate ghost peaks, ensure the purity of your solvents, implement a robust needle wash program, and flush the system thoroughly.
Q4: How often should I replace my HPLC column?
A4: The lifespan of an HPLC column depends on several factors, including the type of samples being analyzed, the mobile phase used, and the operating pressure. A decline in performance, such as a loss of resolution, increased backpressure, or significant peak shape distortion, are all indicators that the column may need to be replaced.
Troubleshooting Guides
Problem 1: No Peaks or Very Small Peaks
Q: I've injected my this compound standard/sample, but I don't see any peaks, or the peaks are much smaller than expected. What should I do?
A:
-
Check the basics:
-
Is the detector turned on and set to the correct wavelength?
-
Is there sufficient mobile phase in the reservoirs?
-
Is the pump running and delivering the correct flow rate?
-
Is the autosampler correctly injecting the sample? Check the injection volume and syringe/needle for any issues.
-
-
Verify Sample and Standard Integrity:
-
Has the this compound standard or sample degraded? Prepare a fresh standard to confirm its potency.
-
Is the concentration of your standard/sample too low? Try injecting a more concentrated solution.
-
-
Inspect the HPLC System:
-
Check for leaks in the system, as this can lead to a loss of pressure and flow.
-
Ensure all connections are tight.
-
Check for air bubbles in the pump or detector. Purge the system if necessary.
-
Problem 2: High Backpressure
Q: The backpressure of my HPLC system is significantly higher than normal. How can I troubleshoot this?
A:
-
Isolate the source of the high pressure:
-
Disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column.
-
If the pressure is still high without the column, systematically disconnect components (e.g., injector, detector) to identify the blocked part.
-
-
Address a Blocked Column:
-
Reverse-flush the column with a compatible solvent (check the column manual for instructions).
-
If flushing does not work, the inlet frit may be blocked and need replacement.
-
-
Prevent Future Blockages:
-
Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.
-
Use a guard column to protect your analytical column from particulate matter and strongly retained compounds.
-
Problem 3: Baseline Noise or Drift
Q: My chromatogram shows a noisy or drifting baseline, making it difficult to accurately integrate my this compound peak. What are the potential causes and solutions?
A:
-
For a Noisy Baseline:
-
Air Bubbles: Degas the mobile phase thoroughly. An inline degasser is highly recommended.
-
Pump Issues: Check for leaks or faulty check valves in the pump. A rhythmic baseline noise often points to a pump problem.
-
Detector Lamp Failure: An aging detector lamp can cause increased noise.
-
Contamination: Contaminated mobile phase or a dirty flow cell can contribute to noise. Flush the system with a strong solvent.
-
-
For a Drifting Baseline:
-
Column Temperature Fluctuation: Ensure the column oven is maintaining a stable temperature.
-
Mobile Phase Inhomogeneity: If using a gradient, ensure the solvents are well-mixed. If isocratic, ensure the mobile phase is from a single, well-mixed batch.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Allow sufficient time for equilibration before starting your analytical run.
-
Visualizations
Technical Support Center: Salvinone Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Salvinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis and purification challenging?
This compound is a naturally occurring abietane-type diterpene isolated from Salvia miltiorrhiza (Danshen). The primary challenges in its total synthesis revolve around controlling regioselectivity during key reaction steps, such as Friedel-Crafts acylation, and preventing the formation of undesired side products. Purification can be complex due to the presence of structurally similar tanshinones in both natural extracts and synthetic reaction mixtures, requiring high-resolution chromatographic techniques for effective separation.
Q2: What are the common impurities encountered during this compound purification?
When isolating from natural sources, common impurities include other tanshinones such as tanshinone I, tanshinone IIA, and cryptotanshinone, which often co-elute in standard chromatography. In synthetic routes, impurities may include starting materials, reagents, and side-products from reactions like O-acylated phenols or other regioisomers.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically used. Purity is determined by the area percentage of the this compound peak in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can help identify impurities if they are present in sufficient quantities.
Troubleshooting Guides
Synthesis of this compound
Problem 1: Low yield in the Friedel-Crafts acylation step.
-
Possible Cause 1: Deactivation of the Lewis acid catalyst.
-
Solution: The hydroxyl group of the phenolic starting material can coordinate with the Lewis acid (e.g., AlCl₃), deactivating it. Ensure that an excess of the Lewis acid catalyst is used to account for this. The reaction should be performed under strictly anhydrous conditions, as moisture will also decompose the catalyst.
-
-
Possible Cause 2: Competing O-acylation.
-
Solution: The formation of a phenolic ester (O-acylation) can be a significant side reaction. Running the reaction at a lower temperature may favor the desired C-acylation. Alternatively, performing a Fries rearrangement on the isolated O-acylated product can convert it to the desired ortho-hydroxyaryl ketone.
-
-
Possible Cause 3: Poor regioselectivity.
-
Solution: Acylation may occur at other positions on the aromatic ring. The choice of solvent and catalyst can influence regioselectivity. Experiment with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) and solvent systems to optimize for the desired isomer.
-
Problem 2: Difficulty in achieving the correct stereochemistry.
-
Possible Cause: Non-stereoselective reduction or cyclization steps.
-
Solution: For steps involving the formation of chiral centers, employ stereoselective reagents and conditions. For example, use of chiral catalysts or auxiliaries can influence the stereochemical outcome. Careful control of reaction temperature and addition rates is also critical.
-
Purification of this compound
Problem 1: Co-elution of this compound with other tanshinones in HPLC.
-
Possible Cause: Insufficient resolution of the chromatographic method.
-
Solution: Optimize the HPLC method. This can include adjusting the gradient slope of the mobile phase, changing the organic modifier (e.g., from acetonitrile to methanol), or using a column with a different stationary phase or smaller particle size for higher efficiency. High-Speed Counter-Current Chromatography (HSCCC) is a powerful alternative for separating structurally similar compounds.
-
Problem 2: Sample overloading in preparative chromatography.
-
Possible Cause: Injecting too much crude material onto the column.
-
Solution: Reduce the sample load to improve peak shape and resolution. It is often more efficient to perform multiple smaller injections than one large one. A preliminary purification step, such as solid-phase extraction (SPE), can also be used to enrich the sample with this compound before final purification.
-
Quantitative Data
Table 1: Comparison of Purification Techniques for Tanshinones from Salvia miltiorrhiza
| Technique | Stationary/Solvent System | Target Compound(s) | Purity Achieved | Reference |
| HSCCC | Hexane-ethyl acetate-ethanol-water (8:2:7:3, v/v) | Tanshinone I & IIA | >94% (Tanshinone I), >98% (Tanshinone IIA) | [1] |
| HSCCC | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) | Multiple tanshinones | 93.2% - 99.3% | [2] |
| HPLC | Silica column with n-hexane-dichloromethane (96:4, v/v) | Cryptotanshinone, Tanshinone I, Tanshinone IIA | Baseline separation achieved | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation in Abietane Synthesis
-
To a stirred solution of the substituted phenol in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., aluminum chloride, 1.5-3.0 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Add the acyl chloride or anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
-
Prepare the two-phase solvent system (e.g., light petroleum-ethyl acetate-methanol-water, 6:4:6.5:3.5, v/v).
-
Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate.
-
Fill the multilayer coil of the HSCCC instrument with the stationary phase (the upper phase in this example).
-
Rotate the coil at the desired speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (the lower phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
Dissolve the crude this compound-containing extract in a small volume of the biphasic solvent system and inject it into the column.
-
Collect fractions and monitor the effluent using a UV detector.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in Friedel-Crafts acylation.
References
- 1. Direct purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography without presaturation of the two-phase solvent mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Salvinone for Long-Term Storage
Welcome to the technical support center for Salvinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stabilization of this compound. The following frequently asked questions (FAQs) and troubleshooting guides are based on best practices for handling structurally related compounds, such as diterpenoid lactones, to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on studies of structurally similar diterpenoid lactones like Salvinorin A, the primary degradation pathways for this compound are likely hydrolysis of its ester and lactone functionalities.[1][2][3][4] Specifically, the C2 acetate group is susceptible to enzymatic and chemical hydrolysis, leading to the formation of the corresponding alcohol analog (a "this compound B" equivalent).[1][3][5] Additionally, the lactone ring can undergo hydrolysis, particularly under non-neutral pH conditions, which would result in an open-ring carboxylic acid structure.[1][3] Photodegradation can also occur upon exposure to UV or natural sunlight.[6][7]
Q2: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at low temperatures, protected from light and moisture. The powdered form of related compounds is generally more stable than solutions.[4][8][9]
Recommended Storage Conditions for Solid this compound:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | -20°C or -80°C | Minimizes rates of chemical and enzymatic degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces oxidative degradation. |
| Light | Amber vial or stored in the dark | Prevents photodegradation.[6] |
| Moisture | Desiccated environment | Prevents hydrolysis of ester and lactone groups.[2] |
Q3: How should I store this compound in solution?
Aqueous solutions of this compound are not recommended for long-term storage due to the high risk of hydrolysis.[2] If solutions are necessary for short-term experimental use, it is advisable to prepare them fresh. For longer-term storage of solutions, consider using anhydrous organic solvents and storing at -80°C. However, even under these conditions, degradation can occur over time. Studies on the related compound Salinomycin show significant degradation in water-methanol solutions at room temperature, which is slowed at 4°C.[2]
Q4: Which analytical techniques are best for assessing this compound stability?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive stability assessment.[1]
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is ideal for quantifying the parent compound and detecting degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for identifying the chemical structures of degradation products.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify photo-degradation products.[6]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about degradation products.
Q5: Are there any known stabilizers or formulation strategies to enhance this compound's long-term stability?
While specific data for this compound is limited, general strategies for stabilizing lactone-containing compounds can be applied. For formulations, avoiding aqueous environments is key.[2] If an aqueous formulation is necessary, lyophilization (freeze-drying) with a cryoprotectant like trehalose can improve stability by removing water.[10] For nanosuspensions of poorly soluble drugs, natural stabilizers like glycyrrhizin have been shown to be effective.[11] When preparing formulations, excipient compatibility studies are crucial to ensure that the chosen excipients do not accelerate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency in stored solid sample | 1. Improper storage temperature.2. Exposure to moisture.3. Exposure to light. | 1. Ensure storage at or below -20°C.2. Store in a desiccator over a drying agent.3. Use amber vials and store in a dark location. |
| Appearance of new peaks in HPLC analysis of a stored solution | 1. Hydrolysis of the ester or lactone group.2. Isomerization or epimerization.3. Oxidation. | 1. Prepare solutions fresh before use. If storage is necessary, use anhydrous solvents and store at -80°C.2. Analyze the structure of the new peaks by LC-MS to identify potential isomers.3. Purge solutions with an inert gas before sealing and storage. |
| Variability in experimental results between batches | Inconsistent stability of this compound stock solutions. | 1. Implement a strict protocol for the preparation and storage of stock solutions.2. Perform a stability check on a new batch of this compound before use in critical experiments.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation of this compound from solution during storage | Poor solubility or degradation to a less soluble product in the chosen solvent. | 1. Confirm the solubility of this compound in the chosen solvent at the storage temperature.2. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the solid compound in a 60°C oven for 24 hours.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to a UV lamp (e.g., 300 nm) for up to 8 hours, taking samples at regular intervals.[6] Also, expose a solution to natural sunlight for up to 8 hours.[6]
-
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by HPLC-UV and LC-MS to determine the percentage of degradation and to identify the major degradation products.
-
Protocol 2: Long-Term Stability Assessment of Solid this compound
Objective: To determine the long-term stability of solid this compound under different storage conditions.
Methodology:
-
Sample Preparation: Aliquot 1-2 mg of solid this compound into amber glass vials.
-
Storage Conditions:
-
-20°C with desiccant.
-
4°C with desiccant.
-
Room temperature (25°C) with desiccant.
-
40°C with 75% relative humidity (accelerated stability testing).
-
-
Time Points: Analyze samples at time 0, 1, 3, 6, and 12 months.
-
Analysis:
-
At each time point, dissolve the contents of one vial in a known volume of solvent (e.g., acetonitrile).
-
Analyze by HPLC-UV to quantify the remaining amount of this compound.
-
Calculate the degradation rate for each condition.
-
Visualizations
References
- 1. In vitro stability and metabolism of salvinorin A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. iomcworld.com [iomcworld.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. transpopmed.org [transpopmed.org]
- 10. Long-term storage of lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Natural Triterpenoid Saponin as Multifunctional Stabilizer for Drug Nanosuspension Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Salvinorin A and Related Compounds
Introduction: This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Salvinorin A and its analogs. While the term "Salvinone" was specified, the vast majority of scientific literature focuses on Salvinorin A, a potent kappa-opioid receptor (KOR) agonist derived from Salvia divinorum, and various compounds from Salvia miltiorrhiza such as Salvianolic acid and Tanshinone. This guide will focus on the principles of minimizing off-target effects using Salvinorin A as a primary example, as these strategies are broadly applicable to related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Salvinorin A?
A1: Salvinorin A is a potent and selective agonist for the kappa-opioid receptor (KOR).[1] Its on-target effects are mediated through KOR activation, which can lead to analgesia and anti-pruritic effects.[2] However, it is also associated with significant off-target or undesirable on-target effects, including hallucinations, dissociation, sedation, and dysphoria.[1][3][4][5] While highly selective for KOR over other opioid receptors like the mu-opioid receptor (MOR), some computational and in vitro studies suggest potential interactions with dopamine D2, cannabinoid CB1 and CB2, and muscarinic acetylcholine receptors.[6][7][8]
Q2: What is the primary mechanism of action for Salvinorin A at the kappa-opioid receptor?
A2: Salvinorin A is a G-protein coupled receptor (GPCR) agonist. Upon binding to the KOR, it primarily activates Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, which decreases cyclic AMP (cAMP) levels.[9][10] The dissociation of G-protein subunits (Gα and Gβγ) also leads to the modulation of ion channels, such as the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[10][11] This cascade of events ultimately reduces neuronal excitability.
Q3: What is "biased agonism" and how can it be used to minimize the undesirable effects of KOR agonists?
A3: Biased agonism, or functional selectivity, refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For KORs, there is growing evidence that G-protein signaling mediates the therapeutic effects (e.g., analgesia), while β-arrestin-2-dependent signaling is associated with adverse effects like dysphoria and sedation.[2][12] By developing "G-protein biased" KOR agonists, it may be possible to separate the therapeutic benefits from the undesirable side effects.[2]
Q4: What general strategies can be employed to minimize off-target effects in drug development?
A4: Several strategies can be used to reduce off-target effects:
-
Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.[13]
-
High-Throughput Screening (HTS): Rapidly testing thousands of compounds to identify those with the highest affinity and selectivity for the target receptor.[13]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound to understand how different functional groups affect on-target potency and off-target activity.
-
Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 or RNA interference to understand the biological pathways and potential off-target interactions of a drug.[13]
-
Biased Ligand Development: As mentioned above, designing ligands that selectively engage specific downstream signaling pathways.
Troubleshooting Guides
Issue 1: High incidence of sedative or dysphoric effects in preclinical models.
| Potential Cause | Troubleshooting Step | Rationale |
| High β-arrestin-2 recruitment | Synthesize and test analogs with modifications at the C2 position of the Salvinorin A scaffold. | Modifications at this position have been shown to alter the signaling bias of the compound, potentially reducing β-arrestin recruitment. |
| High receptor occupancy | Reduce the dose of the compound being administered. | The adverse effects of KOR agonists are often dose-dependent.[4] |
| Off-target activity at other receptors | Screen the compound against a broad panel of receptors (e.g., a commercially available off-target screening panel). | This will identify any unintended interactions with other GPCRs, ion channels, or transporters that could contribute to the observed phenotype. |
| Poor pharmacokinetic profile | Characterize the pharmacokinetic properties of the compound (e.g., brain penetration, half-life). | Rapid entry into the brain and high peak concentrations can exacerbate adverse effects. A compound with a slower onset and longer duration of action may have a better therapeutic window. |
Issue 2: Compound shows poor selectivity for KOR over other opioid receptors (e.g., MOR, DOR).
| Potential Cause | Troubleshooting Step | Rationale |
| Structural features promoting MOR/DOR binding | Introduce bulky substituents at specific positions on the molecule. | The binding pockets of opioid receptor subtypes have distinct topographies. Steric hindrance can be used to disfavor binding to off-target receptors. |
| Incorrect assessment of selectivity | Perform radioligand binding assays with selective radioligands for KOR, MOR, and DOR. | This will provide quantitative data (Ki values) on the compound's affinity for each receptor subtype, allowing for a precise determination of selectivity. |
Data Presentation
Table 1: Pharmacological Properties of Salvinorin A and Selected Analogs
| Compound | KOR Binding Affinity (Ki, nM) | MOR Binding Affinity (Ki, nM) | Signaling Bias | Antinociceptive Effect | Sedative/Dysphoric Effects |
| Salvinorin A | ~0.5 - 2.5 | >1000 | Balanced/Slight β-arrestin | Potent | High |
| 16-Bromo SalA | ~1.0 | >1000 | G-protein biased | Potent | Reduced compared to Salvinorin A[3] |
| 16-Ethynyl SalA | ~0.5 | >1000 | Balanced | Potent | Similar to Salvinorin A[3] |
| Herkinorin | ~90 | ~12 | G-protein biased at MOR | Present | Low |
Note: Data are compiled from various sources and should be used for comparative purposes. Exact values may vary between studies.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for KOR Selectivity
Objective: To determine the binding affinity (Ki) of a test compound for the human kappa-opioid receptor (KOR), mu-opioid receptor (MOR), and delta-opioid receptor (DOR).
Materials:
-
Cell membranes expressing recombinant human KOR, MOR, or DOR.
-
Radioligands: [3H]U-69,593 (for KOR), [3H]DAMGO (for MOR), [3H]DPDPE (for DOR).
-
Non-specific binding inhibitors: Naloxone.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: β-Arrestin Recruitment Assay
Objective: To measure the ability of a test compound to promote the interaction between KOR and β-arrestin-2, a key step in one of the downstream signaling pathways.
Materials:
-
HEK293 cells co-expressing KOR fused to a protein fragment (e.g., ProLink) and β-arrestin-2 fused to the complementary fragment (e.g., Enzyme Acceptor).
-
Assay buffer.
-
Test compound at various concentrations.
-
Detection reagents.
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Prepare a series of dilutions of the test compound.
-
Add the test compound to the wells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal as a function of compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: KOR Signaling Pathways.
Caption: Drug Discovery Workflow.
Caption: Structure-Activity Relationship.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-related Effects of Salvinorin A in Humans: Dissociative, Hallucinogenic, and Memory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin-A Induces Intense Dissociative Effects, Blocking External Sensory Perception and Modulating Interoception and Sense of Body Ownership in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]
- 7. Chemogenomics Knowledgebase and Systems Pharmacology for Hallucinogen Target Identification - Salvinorin A as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvia divinorum - Wikipedia [en.wikipedia.org]
- 9. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Refining Salvinorin A Administration Protocol in Rodents
Disclaimer: The user's request specified "Salvinone." However, extensive searches in scientific literature and chemical databases did not yield a compound with this name used in rodent research. It is highly probable that this is a typographical error and the intended compound is Salvinorin A , a potent and selective kappa-opioid receptor agonist extensively studied in rodents. This guide has been developed based on the available data for Salvinorin A.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Salvinorin A administration protocols for rodent experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for Salvinorin A?
Salvinorin A is a non-nitrogenous diterpenoid that acts as a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1] Unlike classical opioids, it does not have significant activity at the mu- or delta-opioid receptors.[1] Its binding to KORs, which are G-protein coupled receptors, initiates a signaling cascade that modulates neurotransmitter release and neuronal activity.[2][3]
2. What are the most common routes of administration for Salvinorin A in rodents?
The most frequently used route of administration for Salvinorin A in rodents is the intraperitoneal (i.p.) injection.[4][5] Subcutaneous (s.c.) injections have also been reported.[6] Due to its rapid metabolism and poor absorption in the gastrointestinal tract, oral administration is generally not effective.[7] Intravenous (i.v.) administration has been used in pharmacokinetic studies but can be technically challenging for routine behavioral experiments.[8]
3. How do I dissolve Salvinorin A for in vivo administration?
Salvinorin A is highly lipophilic and has very low solubility in aqueous solutions.[9] Therefore, a suitable vehicle is required for its administration. Common vehicle formulations include:
-
DMSO/Tween 80/Saline: A frequently used combination is a mixture of Dimethyl sulfoxide (DMSO), Tween 80 (polysorbate 80), and sterile saline. A common ratio is 1:1:8 (DMSO:Tween 80:Saline).[6][10]
-
Propylene glycol/DMSO/PBS: Another reported vehicle consists of 80% propylene glycol and 20% DMSO, which is then diluted with an equal volume of phosphate-buffered saline (PBS).[11]
-
Tween 80 Suspension: Salvinorin A can also be suspended in a 1% solution of Tween 80 in saline.[4]
It is crucial to first dissolve the Salvinorin A in the organic solvent (e.g., DMSO) before adding the other components of the vehicle. Always prepare fresh solutions daily and vortex thoroughly before each injection to ensure a homogenous suspension.
4. What are the typical dosages of Salvinorin A for mice and rats?
Dosages can vary significantly depending on the research question, the specific behavioral assay, and the rodent species.
-
Mice: Doses typically range from 0.1 mg/kg to 10 mg/kg (i.p.).[4][12] Lower doses may be used to investigate anxiolytic or antidepressant-like effects, while higher doses are often used to study sedative and motor-impairing effects.
-
Rats: Intraperitoneal doses in rats generally range from 0.3 mg/kg to 2 mg/kg.[13]
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
5. What are the expected behavioral effects of Salvinorin A in rodents?
Salvinorin A induces a range of behavioral effects in rodents, which are primarily mediated by the activation of kappa-opioid receptors. These effects include:
-
Antinociception: Reduction in pain sensitivity.
-
Motor Impairment: At higher doses, it can cause sedation and motor incoordination.
-
Anxiogenic and Anxiolytic Effects: Depending on the dose and the behavioral test, Salvinorin A can have either anxiety-producing or anxiety-reducing effects.[12]
-
Depressant-like and Antidepressant-like Effects: Similar to its effects on anxiety, Salvinorin A can induce behaviors that are interpreted as either depressant-like or antidepressant-like, depending on the experimental paradigm.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of Salvinorin A in the vehicle solution | - Inadequate dissolution in the initial organic solvent.- Temperature changes causing the compound to fall out of solution.- Incorrect vehicle composition. | - Ensure Salvinorin A is fully dissolved in DMSO or another suitable organic solvent before adding aqueous components.- Prepare solutions fresh on the day of the experiment and keep them at a consistent temperature.- Vortex the solution immediately before drawing it into the syringe for each injection. |
| High variability in behavioral results between animals | - Inconsistent injection technique (e.g., subcutaneous instead of intraperitoneal).- Inhomogeneous drug suspension leading to inaccurate dosing.- Individual differences in metabolism. | - Ensure all personnel are properly trained in intraperitoneal injection techniques.- Vigorously vortex the drug solution before each injection to ensure a uniform suspension.- Increase the number of animals per group to account for individual variability. Consider using a within-subjects design if appropriate. |
| No observable behavioral effect at expected doses | - Inactive compound.- Incorrect dosage calculation.- Rapid metabolism of Salvinorin A.- The chosen behavioral assay is not sensitive to the effects of Salvinorin A at the tested doses. | - Verify the purity and activity of your Salvinorin A stock.- Double-check all calculations for dosage and solution preparation.- Consider the timing of your behavioral test relative to the injection, as Salvinorin A has a short half-life.[8][14] Behavioral testing should typically be conducted within 5-30 minutes post-injection.[4][11]- Conduct a pilot study with a wider range of doses and different behavioral paradigms. |
| Signs of toxicity or distress in animals (e.g., excessive sedation, respiratory depression) | - Dose is too high.- Vehicle toxicity. | - Reduce the dose of Salvinorin A.- Administer a vehicle-only control group to assess for any adverse effects of the vehicle itself. If vehicle toxicity is suspected, consider alternative formulations. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Salvinorin A in Rodents (Intraperitoneal Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Plasma Half-life (t½) (min) | Brain Half-life (t½) (min) | Reference |
| Rat (Sprague Dawley) | 10 | 345 | 10-15 | 75 | 36 | [13][14] |
Table 2: Recommended Injection Volumes for Rodents
| Species | Route of Administration | Maximum Recommended Volume |
| Mouse | Intraperitoneal (i.p.) | 10 mL/kg |
| Rat | Intraperitoneal (i.p.) | 10 mL/kg |
Experimental Protocols
Protocol 1: Preparation of Salvinorin A for Intraperitoneal Injection
Materials:
-
Salvinorin A powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by combining DMSO, Tween 80, and 0.9% saline in a 1:1:8 ratio in a sterile tube. For example, to make 1 mL of vehicle, mix 100 µL of DMSO, 100 µL of Tween 80, and 800 µL of saline.[10]
-
Weighing Salvinorin A: Accurately weigh the required amount of Salvinorin A powder based on the desired final concentration and the total volume of solution needed for your experiment.
-
Dissolution: Add the weighed Salvinorin A to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to dissolve the powder completely. Vortex thoroughly.
-
Final Formulation: While vortexing, slowly add the remaining components of the vehicle (Tween 80 and saline) to the dissolved Salvinorin A solution.
-
Homogenization: Continue to vortex the final solution for at least one minute to ensure a homogenous suspension.
-
Administration: Immediately before each injection, vortex the solution again. Administer the solution to the animal via intraperitoneal injection at a volume of 5-10 µL per gram of body weight.
Protocol 2: General Procedure for a Rodent Behavioral Experiment
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. Handle the animals for several days leading up to the experiment to reduce stress.
-
Habituation to Testing Room: On the day of the experiment, move the animals to the behavioral testing room and allow them to habituate for at least 30-60 minutes before any procedures begin.
-
Drug Preparation: Prepare the Salvinorin A solution as described in Protocol 1. Also, prepare a vehicle-only solution for the control group.
-
Animal Weighing and Dosing: Weigh each animal to accurately calculate the injection volume.
-
Administration: Administer Salvinorin A or vehicle via intraperitoneal injection. Record the time of injection for each animal.
-
Behavioral Testing: At a predetermined time post-injection (typically between 5 and 30 minutes), place the animal in the behavioral apparatus (e.g., elevated plus maze, open field arena) and record the session.
-
Data Analysis: Score and analyze the behavioral data using appropriate software and statistical methods.
-
Post-procedural Monitoring: After the behavioral test, return the animals to their home cages and monitor them for any adverse effects.
Visualizations
Caption: Simplified signaling pathway of Salvinorin A via the kappa-opioid receptor.
Caption: General experimental workflow for rodent drug administration and behavioral analysis.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Salvinorin A reduces mechanical allodynia and spinal neuronal hyperexcitability induced by peripheral formalin injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Salvinorin A
Disclaimer: The compound "Salvinone" is not found in the scientific literature. This technical support center has been developed for Salvinorin A , a potent, naturally occurring kappa-opioid receptor agonist with well-documented bioavailability challenges. It is presumed that "this compound" was a typographical error for "Salvinorin A."
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during experiments aimed at improving the bioavailability of Salvinorin A.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Salvinorin A so low?
A1: The oral bioavailability of Salvinorin A is negligible primarily due to two factors:
-
Extensive First-Pass Metabolism: When ingested, Salvinorin A is rapidly and extensively metabolized in the gastrointestinal tract and liver.[1][2][3][4] The primary metabolite, Salvinorin B, is produced by the hydrolysis of the acetate ester at the C-2 position and is inactive at the kappa-opioid receptor (KOR).[1][5]
-
Enzymatic Degradation: The compound is quickly deactivated by enzymes present in the digestive system, preventing it from reaching systemic circulation in its active form.[2][6] Swallowing Salvinorin A, even at high doses, produces no psychoactive effects.[2][7]
Q2: What are the most effective routes of administration for achieving systemic exposure to Salvinorin A?
A2: Due to its poor oral bioavailability, alternative routes are necessary to achieve significant systemic and central nervous system (CNS) exposure. The most effective routes are:
-
Inhalation (Smoking or Vaporization): This is the most common and effective route for rapid and potent effects.[1][2][8] It bypasses first-pass metabolism, leading to a rapid onset of action (within 30 seconds) and peak effects at 2-5 minutes.[2]
-
Buccal/Sublingual: Absorption through the mucous membranes of the oral cavity allows Salvinorin A to enter the bloodstream directly, avoiding the gastrointestinal tract.[1][6][8] Traditionally, fresh leaves are chewed and held in the mouth.[6][8] However, the efficiency can be low and variable.[2][7]
-
Intranasal: This route offers rapid, direct-to-brain delivery, bypassing the blood-brain barrier and first-pass metabolism.[1]
-
Intravenous (IV): Used in preclinical research, IV administration provides complete bioavailability and allows for precise dose control.[1][2]
Q3: What role does P-glycoprotein (P-gp) play in Salvinorin A's pharmacokinetics?
A3: Salvinorin A is a substrate for the P-glycoprotein (P-gp) efflux transporter.[1] P-gp is highly expressed at the blood-brain barrier and actively transports Salvinorin A out of the brain, contributing to its short cerebral residence time and the brief duration of its effects.[1][9]
Q4: How stable is Salvinorin A in solution and under experimental conditions?
A4: Salvinorin A's stability can be a concern. Its ester and lactone moieties are susceptible to hydrolysis, which can lead to the formation of the inactive Salvinorin B.[1] This is particularly relevant under non-neutral pH conditions. The powder form is relatively stable.[10] From a formulation perspective, it's crucial to avoid hydrolytic conditions to maintain the compound's integrity and activity.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or undetectable plasma concentrations after oral administration. | Extensive first-pass metabolism in the gut and liver; enzymatic degradation.[1][2][3] | Switch to an alternative route of administration such as inhalation, buccal, sublingual, or intravenous for preclinical studies.[1][2] Explore formulation strategies like nanoformulations or prodrugs designed to protect the molecule from degradation. |
| High variability in efficacy between subjects in buccal/sublingual studies. | Inconsistent contact time with the oral mucosa; swallowing of the dose leading to gastrointestinal degradation.[2] | Standardize the protocol to ensure subjects hold the formulation in their mouth for a consistent and adequate duration (e.g., >10 minutes).[5] Consider bioadhesive formulations to prolong mucosal contact. |
| Short duration of action in CNS-related assays despite initial potency. | Rapid metabolism to inactive Salvinorin B.[1] Efflux from the brain by P-glycoprotein (P-gp) transporters.[1][9] | Co-administer with a P-gp inhibitor (use with caution and appropriate controls). Develop analogues of Salvinorin A with improved metabolic stability and reduced P-gp affinity.[11][12] Explore controlled-release formulations like nanocrystals for prolonged exposure.[1] |
| Precipitation of Salvinorin A in aqueous buffers or cell culture media. | Poor aqueous solubility. Salvinorin A is a lipophilic molecule and is not soluble in water.[10] | Use a co-solvent system (e.g., DMSO, ethanol, propylene glycol), but be mindful of solvent toxicity in cellular assays.[1][13] Formulate as a nanocrystal suspension or encapsulate in delivery systems like liposomes or polymeric nanoparticles. |
| Inconsistent results in in vitro metabolism assays. | Saturation of metabolic enzymes (e.g., CYP450 isoforms) at high substrate concentrations.[9] | Perform experiments across a range of Salvinorin A concentrations to characterize Michaelis-Menten kinetics.[9] Ensure the incubation time is within the linear range for metabolite formation. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Salvinorin A via Different Routes of Administration
| Route of Administration | Subject | Dose | Cmax | Tmax | t½ (half-life) | Reference(s) |
| Inhalation (vaporized) | Human | 1 mg | 31 ng/mL | 1-2 min | ~30 min | [2] |
| Inhalation (smoked) | Human | 580 µg | 2.4–10.9 µg/L (urine) | Within 1 hour | < 1.5 hours | [14] |
| Intravenous (IV) | Rhesus Monkey | 32 µg/kg | - | Immediate | 56.6 ± 24.8 min | [2] |
| Intravenous (IV) | Baboon | - | - | 40 sec (peak brain uptake) | 8 min (brain clearance) | [15] |
| Intraperitoneal (IP) | Rat | 10 mg/kg | 345 ng/mL | 10-15 min | 75.4 min | [9] |
| Sublingual | Human | up to 4 mg | No psychoactive effects observed | - | - | [2][7][16] |
| Oral (swallowed) | Human | up to 10 mg | No psychoactive effects observed | - | - | [2][6] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Salvinorin A using Human Liver Microsomes
Objective: To determine the metabolic stability of Salvinorin A when incubated with human liver microsomes (HLMs) and to identify the contribution of specific CYP450 enzymes.
Materials:
-
Salvinorin A
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and extraction)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of Salvinorin A in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, add phosphate buffer (pH 7.4).
-
Add the HLM suspension to the buffer (final protein concentration typically 0.5-1.0 mg/mL).
-
Add the Salvinorin A stock solution to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is low (<1%) to avoid inhibiting enzyme activity.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard. This stops the reaction and precipitates the microsomal proteins.
-
Vortex the sample vigorously.
-
-
Sample Processing and Analysis:
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Analyze the concentration of the remaining Salvinorin A at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Salvinorin A remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Signaling Pathway
Caption: KOR signaling cascade initiated by Salvinorin A.
Experimental Workflow
Caption: Workflow for a preclinical bioavailability study.
Logical Relationships
Caption: Factors contributing to low oral bioavailability.
References
- 1. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. Salvia divinorum and salvinorin A: new pharmacologic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Salvia divinorum - Wikipedia [en.wikipedia.org]
- 9. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Salvinorin A - Wikipedia [en.wikipedia.org]
- 15. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Salvinone for Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of Salvinone and its analogs for improved blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of a molecule that influence its ability to cross the blood-brain barrier?
A1: Several key physicochemical properties are critical for a molecule's ability to passively diffuse across the BBB. These include:
-
Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water. A LogP value between 2 and 4 is often suggested as optimal for BBB penetration.[1]
-
Molecular Weight (MW): Smaller molecules generally exhibit better permeability. For CNS drugs, a molecular weight below 500 Daltons is often recommended.[2]
-
Polar Surface Area (PSA): This property reflects the sum of the surfaces of polar atoms in a molecule. A PSA below 90 Ų is generally considered favorable for crossing the BBB.[3][4]
-
Hydrogen Bond Donors (HBD): A lower number of hydrogen bond donors is preferable, typically less than 5 for drug-like molecules and often less than 3 for CNS drugs.[1]
Q2: Why is this compound's penetration into the brain limited despite its ability to cross the BBB?
A2: While this compound can cross the BBB, its accumulation in the central nervous system (CNS) is significantly limited by the P-glycoprotein (P-gp) efflux transporter.[5][6] P-gp is a component of the BBB that actively pumps a wide range of substances out of the brain and back into the bloodstream, thereby reducing their CNS concentration.[7][8]
Q3: What are the common in vitro models used to assess the BBB permeability of this compound analogs?
A3: Common in vitro models include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that uses a lipid-coated filter to predict passive diffusion across the BBB.[9][10][11]
-
Cell-Based Models: These models utilize cultured brain endothelial cells, such as the hCMEC/D3 cell line or primary brain microvascular endothelial cells, grown as a monolayer on a porous membrane.[5][12][13] These models can also incorporate co-cultures with other cell types of the neurovascular unit, like astrocytes and pericytes, to better mimic the in vivo environment.[14]
Q4: How can I measure the brain concentration of my this compound analog in vivo?
A4: In vivo microdialysis is a widely used technique to sample and measure the concentration of unbound drug in the brain's extracellular fluid in real-time in freely moving animals.[15][16][17][18][19] This method allows for the determination of the brain-to-plasma concentration ratio, a key indicator of BBB penetration.
Troubleshooting Guides
Issue 1: Inconsistent or Low Permeability in Cell-Based In Vitro BBB Assays
-
Potential Cause: Poor integrity of the endothelial cell monolayer.
-
Troubleshooting Steps:
-
Monitor Transendothelial Electrical Resistance (TEER): Regularly measure the TEER across the cell monolayer. A stable and high TEER value indicates a tight barrier. Low or fluctuating TEER suggests a leaky barrier.
-
Check Cell Seeding Density: Ensure an optimal cell seeding density to achieve a confluent monolayer.
-
Assess Cell Viability: Perform a cell viability assay to ensure the test compound is not causing cytotoxicity, which would compromise barrier integrity.
-
Optimize Co-culture Conditions: If using a co-culture model, ensure the health and proper function of astrocytes and/or pericytes, as they are crucial for inducing and maintaining barrier properties in endothelial cells.[14]
-
Issue 2: High In Vitro Permeability but Low In Vivo Brain Penetration
-
Potential Cause: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Conduct P-gp Substrate Assays: Use in vitro models with cells overexpressing P-gp (e.g., MDR1-MDCK cell lines) to determine if your compound is a substrate.
-
Perform In Vivo Studies with P-gp Inhibitors: Co-administer your this compound analog with a known P-gp inhibitor (e.g., verapamil, quinidine) in animal models.[8] A significant increase in the brain-to-plasma concentration ratio in the presence of the inhibitor confirms P-gp mediated efflux.
-
Structural Modification: Modify the chemical structure of the analog to reduce its affinity for P-gp. This may involve altering lipophilicity, hydrogen bonding capacity, or adding specific chemical moieties.
-
Issue 3: Rapid Metabolism of this compound Analogs
-
Potential Cause: Esterase-mediated hydrolysis of the parent compound, Salvinorin A, is a known metabolic pathway.[5]
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays: Incubate the compound with liver microsomes or plasma to assess its metabolic stability.
-
Structural Modification: Introduce modifications at metabolically liable sites. For instance, replacing the ester group at the C-2 position with more stable ether linkages has been shown to increase metabolic stability.[5]
-
Data Presentation
Table 1: Physicochemical Properties Influencing Blood-Brain Barrier Penetration
| Property | Favorable Range for CNS Drugs | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller size facilitates passive diffusion across the tight junctions of the BBB.[2] |
| Lipophilicity (cLogP) | 2 - 4 | Balances solubility in the lipid membranes of the BBB and aqueous solubility in the blood and brain extracellular fluid.[1] |
| Polar Surface Area (PSA) | < 90 Ų | A lower PSA is associated with increased permeability across lipid membranes.[3][4] |
| Hydrogen Bond Donors (HBD) | < 3 | Reducing the number of hydrogen bond donors decreases the energy required to desolvate the molecule for entry into the lipid membrane.[1] |
Table 2: Comparison of In Vitro BBB Permeability Models
| Model | Principle | Advantages | Limitations |
| PAMPA-BBB | Passive diffusion across an artificial lipid membrane.[10] | High-throughput, low cost, reproducible, good for predicting passive permeability.[11] | Does not account for active transport or efflux mechanisms.[20] |
| Cell Monolayer (e.g., hCMEC/D3) | Transport across a single layer of brain endothelial cells.[12] | Models the cellular barrier and can be used to study both passive and active transport. | May have lower TEER values and not fully replicate the in vivo BBB tightness.[21] |
| Co-culture/Triple-culture Models | Brain endothelial cells grown with astrocytes and/or pericytes.[14] | More closely mimics the in vivo neurovascular unit, resulting in tighter junctions and better prediction of in vivo permeability. | More complex to set up and maintain. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) dissolved in a suitable solvent (e.g., dodecane) to form an artificial membrane.[5][10]
-
Compound Preparation: The test compound (this compound analog) is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Assay Procedure:
-
The donor wells of the PAMPA plate are filled with the compound solution.
-
The acceptor plate, containing fresh buffer, is placed on top of the donor plate, sandwiching the artificial membrane.
-
The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[5]
-
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability (Pe) is calculated using an established equation.
Protocol 2: In Vivo Microdialysis for Brain Pharmacokinetics
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region of an anesthetized animal (e.g., rat, mouse) and secured to the skull. Animals are allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 0.1-5 µL/min).[17]
-
Compound Administration: The this compound analog is administered systemically (e.g., intravenously or intraperitoneally).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for several hours.[15] Blood samples are also collected at corresponding time points.
-
Quantification: The concentration of the compound in the dialysate and plasma is determined by LC-MS/MS.
-
Data Analysis: The unbound brain concentration is plotted over time, and pharmacokinetic parameters, including the brain-to-plasma ratio (AUCbrain/AUCplasma), are calculated.
Visualizations
Caption: Experimental workflow for optimizing this compound BBB penetration.
Caption: Structure-Activity Relationship (SAR) logic for this compound optimization.
Caption: Potential signaling pathway for Salvinorin A-mediated BBB protection.[22]
References
- 1. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of P-glycoprotein in restricting the brain penetration of tanshinone IIA, a major active constituent from the root of Salvia miltiorrhiza Bunge, across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 14. In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties | PLOS One [journals.plos.org]
- 15. buczynski-gregus.com [buczynski-gregus.com]
- 16. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Models of the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulation of blood-brain barrier permeability by Salvinorin A via alleviating endoplasmic reticulum stress in brain endothelial cell after ischemia stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthetic Salvinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purification of Salvinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common byproducts in complex organic syntheses analogous to this compound may include starting materials, reagents, and structurally related compounds. These can arise from incomplete reactions, side reactions, or the incomplete removal of protecting groups used during synthesis.[1][2]
Q2: Which chromatographic techniques are most effective for purifying synthetic this compound?
A2: Several advanced chromatographic techniques have proven effective for purifying structurally similar diterpenoids like tanshinones and salvinorins, and are therefore highly recommended for this compound. These include High-Speed Counter-Current Chromatography (HSCCC), Centrifugal Partition Chromatography (CPC), and Supercritical Fluid Chromatography (SFC).[3][4][5] For final polishing, High-Performance Liquid Chromatography (HPLC) is often employed.[6]
Q3: Is recrystallization a suitable method for purifying this compound?
A3: Yes, recrystallization can be a highly effective final purification step, particularly for removing minor impurities and achieving high crystalline purity.[6][7] The success of this method depends heavily on selecting an appropriate solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Q4: How can I analyze the purity of my this compound sample?
A4: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[4][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can reveal the presence of impurities.
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Impurities via Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | For lipophilic compounds like this compound, a highly polar stationary phase may be required for adequate separation, as non-polar phases like C18 might show weak retention.[5] |
| Incorrect Mobile Phase Composition | Systematically vary the solvent polarity and composition. A gradient elution may be necessary to resolve complex mixtures. |
| Sample Overload | Reduce the amount of crude sample loaded onto the column to prevent band broadening and co-elution of impurities. |
Issue 2: Low Recovery of this compound After Purification
| Possible Cause | Troubleshooting Step |
| Irreversible Adsorption | Irreversible adsorption onto a solid support like silica can lead to significant sample loss.[3] Consider support-free liquid-liquid techniques like HSCCC or CPC to mitigate this.[9] |
| Sample Degradation | Ensure that the chosen solvents and purification conditions (e.g., temperature, pH) do not cause degradation of the this compound molecule. |
| Incomplete Elution | After the main fraction has been collected, flush the column with a much stronger solvent to check for any remaining product. |
Issue 3: Persistent Low Purity Despite Multiple Purification Steps
| Possible Cause | Troubleshooting Step | | Co-eluting Impurities | If impurities have very similar polarity to this compound, consider a different separation technique. For example, if normal-phase chromatography is failing, try reverse-phase or a liquid-liquid method like HSCCC.[4] | | Formation of Artifacts During Purification | The purification process itself might be generating impurities. Analyze the sample at different stages of the purification to identify where the new impurities are appearing. | | Use of an Orthogonal Purification Method | Combine different purification techniques that rely on different separation principles (e.g., polarity-based chromatography followed by recrystallization). |
Quantitative Data on Purification Methods
The following table summarizes the performance of various chromatographic techniques used for the purification of compounds structurally related to this compound.
| Technique | Compound(s) Purified | Starting Material | Purity Achieved | Reference |
| HSCCC | Dihydrotanshinone I, Cryptotanshinone, Tanshinone I, Tanshinone IIA, etc. | 400 mg of crude extract | 93.2% - 99.3% | [4] |
| HSCCC | Salvianolic Acid B | 285 mg crude extract | 95.5% | [10] |
| CPC | Taxifolin, Dihydrokaempferol, Naringenin | 500 mg of ethyl acetate fraction | > 90% | [3] |
| SFC | Lipophilic Tanshinones | Standard mixture | Complete separation | [5] |
| Recrystallization & HPLC | Salvinorin C | Crude extract | High purity (unquantified) | [6] |
Experimental Protocols
Protocol 1: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method used for the preparative separation of tanshinones.[4]
-
Solvent System Preparation: Prepare a two-phase solvent system of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column entirely with the upper phase (stationary phase).
-
Set the apparatus to rotate at the desired speed (e.g., 800 rpm).
-
Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.
-
-
Sample Injection: Once hydrodynamic equilibrium is reached (mobile phase emerges from the tail outlet), dissolve the crude synthetic this compound in a small volume of the biphasic solvent mixture and inject it into the column.
-
Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions based on the resulting chromatogram.
-
Purity Analysis: Analyze the purity of the fractions containing the target compound by HPLC.
Protocol 2: Two-Solvent Recrystallization of this compound
This is a general protocol for recrystallization.[11]
-
Solvent Selection: Identify a "solvent 1" in which this compound is readily soluble at high temperatures and a "solvent 2" in which it is poorly soluble, and where both solvents are miscible.
-
Dissolution: Dissolve the impure this compound in a minimal amount of hot "solvent 1" to achieve a clear, saturated solution.
-
Induce Crystallization: Slowly add "solvent 2" dropwise to the hot solution until it becomes slightly cloudy. If necessary, gently heat the solution to redissolve the precipitate.
-
Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 15 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold "solvent 2".
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Visualizations
Caption: A typical workflow for the purification and analysis of synthetic this compound.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supercritical fluid chromatography for the separation of lipophilic tanshinones from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. entheology.org [entheology.org]
- 7. researchgate.net [researchgate.net]
- 8. scholars.nova.edu [scholars.nova.edu]
- 9. researchgate.net [researchgate.net]
- 10. Purification of salvianolic acid B from the crude extract of Salvia miltiorrhiza with hydrophilic organic/salt-containing aqueous two-phase system by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Salvinorin A and the G-Protein Biased Analog RB-64 at the Kappa-Opioid Receptor
A Note on Terminology: The initial query for "Salvinone" did not yield a specifically identified kappa-opioid receptor ligand. It is presumed that this may be a typographical error. This guide therefore presents a comparison between the well-characterized, potent, naturally occurring kappa-opioid receptor (KOR) agonist, Salvinorin A, and its functionally selective analog, RB-64 (22-thiocyanatosalvinorin A). This comparison is particularly relevant for researchers in pharmacology and drug development as it highlights the concept of biased agonism, a key area of interest in developing safer and more targeted therapeutics.
Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is the most potent naturally occurring hallucinogen.[1] It is a high-efficacy agonist at the KOR.[1] In contrast, RB-64 is a semi-synthetic analog of Salvinorin A designed to exhibit G-protein bias, meaning it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[2][3] This functional selectivity is hypothesized to retain the therapeutic effects of KOR activation, such as analgesia, while reducing adverse effects like dysphoria and sedation, which are thought to be mediated by β-arrestin recruitment.[4]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key in vitro pharmacological parameters for Salvinorin A and RB-64 at the human kappa-opioid receptor (hKOR). These values are critical for understanding the relative potency and binding affinity of these two compounds.
| Compound | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| Salvinorin A | 1.9 ± 0.2 | 40 ± 10 ([³⁵S]GTPγS) |
| RB-64 | 2.3 ± 0.1 | 0.077 ([³⁵S]GTPγS) |
Data sourced from studies on cloned human kappa-opioid receptors expressed in cell lines.[5]
Experimental Methodologies
The data presented above are derived from standard in vitro pharmacological assays. Below are detailed protocols for the key experiments used to characterize the efficacy of KOR agonists like Salvinorin A and RB-64.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing the human kappa-opioid receptor are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled KOR-selective antagonist (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test compound (Salvinorin A or RB-64).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent to which an agonist stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early step in GPCR activation.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the KOR are used.
-
Reaction Mixture: The membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the agonist (Salvinorin A or RB-64).
-
Incubation: The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination: The reaction is terminated by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The data are plotted as [³⁵S]GTPγS binding versus agonist concentration, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by nonlinear regression.
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Cell Culture: Whole cells expressing the KOR are used.
-
Forskolin Stimulation: The cells are stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.
-
Agonist Treatment: The cells are co-incubated with varying concentrations of the KOR agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing fluorescence or luminescence detection.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified, and the EC50 and Emax for this inhibition are determined.
Visualizing Experimental and Signaling Pathways
To further clarify the processes involved in comparing Salvinorin A and RB-64, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the downstream signaling pathways of the kappa-opioid receptor.
Caption: Experimental workflow for comparing KOR agonists.
Caption: Kappa-opioid receptor signaling pathways.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Biological Activities of Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of three major bioactive compounds isolated from Salvia miltiorrhiza (Danshen): Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug discovery.
Introduction
Salvia miltiorrhiza, a perennial plant native to China and Japan, is a prominent herb in traditional Chinese medicine, where it is used to treat a variety of ailments, particularly cardiovascular and cerebrovascular diseases. Its therapeutic properties are attributed to a rich composition of bioactive molecules, which are broadly classified into two categories: the lipophilic tanshinones and the hydrophilic salvianolic acids.
Among the most extensively studied of these compounds are Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B. While all three exhibit significant pharmacological effects, their distinct chemical structures give rise to differences in their biological activities, mechanisms of action, and therapeutic potential. This guide aims to delineate these differences through a comparative analysis of their anticancer, anti-inflammatory, and cardiovascular effects.
Comparative Biological Activity Data
The following tables summarize quantitative data on the anticancer, anti-inflammatory, and cardiovascular effects of Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B. It is important to note that direct comparisons of absolute values (e.g., IC50) across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.
Anticancer Activity: Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Tanshinone IIA (µM) | Cryptotanshinone (µM) | Salvianolic Acid B (µM) |
| MCF-7 | Breast Cancer | 0.25 mg/ml[1] | >10[2] | ~50 |
| MDA-MB-231 | Breast Cancer | ~15 | ~10 | >100 |
| HeLa | Cervical Cancer | 17.55[3] | >25[3] | Not widely reported |
| A549 | Lung Cancer | ~20 | ~15 | >100 |
| HepG2 | Liver Cancer | ~10 | ~8 | ~75 |
| DU145 | Prostate Cancer | >10[2] | 2.5-10[2] | Not widely reported |
Anti-inflammatory Activity
| Assay | Biomarker | Tanshinone IIA | Cryptotanshinone | Salvianolic Acid B |
| LPS-stimulated RAW 264.7 macrophages | NO production | Inhibition | Potent Inhibition | Significant Inhibition |
| LPS-stimulated RAW 264.7 macrophages | TNF-α secretion | Inhibition[4] | Significant Inhibition | Significant Inhibition[5] |
| LPS-stimulated RAW 264.7 macrophages | IL-6 secretion | Inhibition[4] | Significant Inhibition | Significant Inhibition[5] |
| LPS-stimulated THP-1 macrophages | IL-1β secretion | Inhibition[4] | Significant Inhibition | Significant Inhibition[5] |
Cardiovascular Effects
| Biological Effect | Model System | Tanshinone IIA | Cryptotanshinone | Salvianolic Acid B |
| Vasodilation | Ex vivo mouse coronary artery | Induces vasodilation via eNOS/NO pathway[6] | Induces vasodilation | Induces vasodilation via eNOS/NO pathway[6] |
| Anti-platelet Aggregation | In vitro | Inhibits platelet aggregation[7] | Anti-platelet activity | Anti-platelet activity |
| Myocardial Protection | In vivo mouse MI model | Reduces infarct size and improves cardiac function[6] | Cardioprotective effects | Reduces infarct size and improves cardiac function[6] |
| Inhibition of VSMC proliferation | In vitro | Inhibits proliferation[8] | Inhibits proliferation[8] | Inhibits proliferation |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9][10][11][12]
-
Compound Treatment: Prepare serial dilutions of the test compounds (Tanshinone IIA, Cryptotanshinone, Salvianolic Acid B) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[9]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[9][10][11][12]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[9][10][11][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
ELISA for Cytokine Measurement (TNF-α and IL-6)
Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in cell culture supernatants.
Protocol:
-
Cell Culture and Stimulation: Plate cells (e.g., RAW 264.7 macrophages) in a 24-well plate and grow to 80-90% confluency. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce cytokine production.[13][14][15][16][17]
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until use.
-
ELISA Procedure: Use a commercial ELISA kit for TNF-α or IL-6 and follow the manufacturer's instructions. A general procedure is as follows:[13][14][15][16][17]
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.
-
Add the stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.
Western Blot for PI3K/Akt Signaling Pathway Analysis
Objective: To determine the effect of the compounds on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Protocol:
-
Cell Lysis and Protein Quantification: Treat cells with the compounds for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatants. Determine the protein concentration using a BCA or Bradford assay.[18][19][20][21]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[18][19][20][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. The antibody dilutions should be as per the manufacturer's recommendations.[19]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.[19]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.
Signaling Pathways and Mechanisms of Action
The biological effects of Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B are mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways involved in their anticancer and anti-inflammatory activities.
References
- 1. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are mediated by estrogen receptor activation and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic acid B and tanshinone IIA attenuate myocardial ischemia injury in mice by NO production through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 14. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Vitamin K protects against lipopolysaccharide-induced intestinal inflammation in piglets by inhibiting the MAPK and PI3K-AKT pathways [frontiersin.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Effects of Salvinone and Related Compounds
For researchers, scientists, and drug development professionals, identifying potent and specific anti-inflammatory agents is a critical endeavor. Compounds derived from the Salvia genus, including Salvianolic acids and Salvianorins (often referred to generally in the context of "Salvinone"), have emerged as promising candidates. This guide provides an objective comparison of their anti-inflammatory performance against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations.
The anti-inflammatory properties of these compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[1] Notably, they have been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, reduce the expression of cyclooxygenase-2 (COX-2), and, in the case of Salvianorin A, act as kappa opioid receptor (KOPr) agonists.[2][3][4]
Comparative Analysis of Anti-Inflammatory Activity
The efficacy of this compound-related compounds has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data, comparing their effects with established anti-inflammatory agents.
Table 1: In Vivo Anti-Inflammatory and Analgesic Effects
| Compound | Model | Dosage | Effect | % Reduction / Change | Reference Compound |
| Salvinorin A | Formalin-induced pain (mouse) | 2 mg/kg | Reduced paw edema | Significant (p=0.0113) | Formalin Control |
| β-THP Salvinorin B | Formalin-induced pain (mouse) | 2 mg/kg | Reduced paw edema | Significant (p=0.0040) | Formalin Control |
| Salvinorin A | Formalin-induced pain (mouse) | 2 mg/kg | Reduced neutrophil infiltration | Significant | Formalin Control |
| β-THP Salvinorin B | Formalin-induced pain (mouse) | - | Reduced neutrophil infiltration | Significant | Formalin Control |
| Salvianolic Acid B | HNSCC Xenograft (mouse) | 80 mg/kg/day | Reduced tumor volume | Significantly lower | Celecoxib (5mg/kg/day) |
| Salvianolic Acid A | 5/6 Nephrectomy (rat) | 10 mg/kg/day | Reduced urine protein | Dose-dependent reduction | Vehicle Control |
Data compiled from multiple studies demonstrating the potent in vivo effects of Salvia-derived compounds.[4][5][6]
Table 2: In Vitro Inhibition of Inflammatory Mediators
| Compound | Cell Line | Stimulant | Key Target | IC50 / Concentration | % Inhibition / Reduction | Reference Compound |
| Salvianolic Acid B | HNSCC cells | - | COX-2 Expression | 250 µM | >94% (mRNA level) | Untreated Control |
| Salvianolic Acid B | HNSCC cells | LPS | PGE2 Synthesis | Dose-dependent | Significant | Untreated Control |
| Salvianolic Acid B | RAW264.7 cells | LPS + IFN-γ | iNOS, TNF-α, IL-6 | <200 µM | Significant downregulation | Untreated Control |
| Isosalvianolic acid A-1 | RAW264.7 cells | LPS | IL-6, TNF-α secretion | - | Significant reduction | LPS Control |
| Salvianolic Acid A | HK-2 cells | LPS | NF-κB & p38 MAPK activation | Dose-dependent | Significant inhibition | LPS Control |
Summary of in vitro studies highlighting the direct inhibitory effects on key inflammatory molecules and pathways.[4][6][7][8]
Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of this compound and its related compounds are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[9]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[10] Salvianolic acids have been shown to prevent the degradation of IκBα and inhibit the nuclear translocation of NF-κB, thereby suppressing the inflammatory cascade.[7][11]
-
MAPK Pathway: The MAPK family, including p38, ERK, and JNK, responds to external stressors and cytokines, regulating inflammation, apoptosis, and cell proliferation.[12][13] Salvianolic acids A and B have been demonstrated to inhibit the phosphorylation of p38, ERK1/2, and JNK, attenuating the downstream inflammatory response.[3][6]
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14] Unlike the constitutively expressed COX-1, COX-2 is induced by inflammatory stimuli.[15] Salvianolic acid B has been found to selectively inhibit the expression of COX-2 without significantly affecting COX-1, similar to selective inhibitors like celecoxib, and also reduces the synthesis of its product, prostaglandin E2 (PGE2).[4]
Below are Graphviz diagrams illustrating these pathways and the points of intervention by this compound-related compounds.
Caption: Mechanism of this compound on NF-κB and MAPK pathways.
Experimental Protocols
The validation of anti-inflammatory effects relies on standardized and reproducible experimental models. Below are outlines of key methodologies cited in the research.
1. In Vivo: Carrageenan-Induced Paw Edema Model
This is a classic model for evaluating acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., Salvia extract, this compound) or a reference drug (e.g., Indomethacin) via oral or intraperitoneal administration.[16]
-
After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation.
-
Paw volume is measured using a plethysmometer at baseline and at regular intervals post-injection (e.g., 1, 2, 3, 4 hours).
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
-
-
Endpoint: Reduction in paw volume, indicating anti-inflammatory activity.[16]
2. In Vitro: LPS-Stimulated Macrophage Model
This model assesses the effect of compounds on inflammatory responses in immune cells.
-
Cell Line: RAW264.7 murine macrophages.
-
Procedure:
-
Cells are cultured to an appropriate confluency in DMEM medium supplemented with 10% FBS.
-
Cells are pre-treated with various concentrations of the test compound (e.g., Salvianolic Acid B) for a specified duration (e.g., 1-2 hours).
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and, in some cases, Interferon-gamma (IFN-γ) (e.g., 2.5 ng/mL).[7]
-
After incubation (e.g., 24 hours), the cell supernatant is collected for cytokine analysis, and cell lysates are prepared for protein or RNA analysis.
-
-
Endpoints:
Caption: Workflow for in vitro and in vivo anti-inflammatory assays.
Conclusion
The available experimental data strongly support the anti-inflammatory effects of this compound-related compounds, particularly Salvianolic acids A and B. Their mechanism of action involves the targeted inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, as well as the suppression of COX-2 expression. Comparative data indicate that their efficacy is comparable, and in some models, potentially superior to conventional anti-inflammatory agents like Celecoxib. These findings position this compound and its derivatives as compelling candidates for further investigation and development as novel therapeutics for a range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salvianolic Acid B Inhibits Growth of Head and Neck Squamous Cell Carcinoma in vitro and in vivo via Cyclooxygenase-2 and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic acid A attenuates kidney injury and inflammation by inhibiting NF-κB and p38 MAPK signaling pathways in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-kB Signaling Pathway products from Selleck Chemicals [bio-connect.nl]
- 10. Vesnarinone suppresses TNF-induced activation of NF-kappa B, c-Jun kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New horizons in the roles and associations of COX-2 and novel natural inhibitors in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Comparative Analysis of Extraction Methods for Bioactive Compounds from Salvia Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various extraction methods for obtaining bioactive compounds, primarily tanshinones and salvianolic acids, from the roots of Salvia miltiorrhiza (Danshen). The selection of an appropriate extraction method is critical for maximizing yield and purity, while minimizing processing time, cost, and environmental impact. This document presents a side-by-side comparison of conventional and modern techniques, supported by experimental data from peer-reviewed studies.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the quantitative data for different extraction methods based on key performance indicators. The data represents optimized conditions reported in various studies and may vary depending on the specific experimental setup.
| Extraction Method | Key Bioactive Compounds | Extraction Time | Solvent(s) | Yield | Purity | Advantages | Disadvantages |
| Soxhlet Extraction | Tanshinones, Salvianolic Acids | 4 - 24 hours | Ethanol, Methanol, Chloroform | Good | Moderate | Well-established, simple setup | Time-consuming, large solvent volume, potential thermal degradation of compounds |
| Microwave-Assisted Extraction (MAE) [1][2] | Tanshinones, Salvianolic Acids | 2 - 15 minutes | Ethanol, Water | High (e.g., Tanshinone IIA: 0.29%)[1] | Good | Rapid, reduced solvent consumption, high efficiency | Requires specialized equipment, potential for localized overheating |
| Ultrasound-Assisted Extraction (UAE) [3][4] | Tanshinones, Salvianolic Acids | 15 - 75 minutes | Ethanol, Water | High | Good | Fast, efficient at room temperature, good for heat-sensitive compounds | Can generate free radicals, equipment can be expensive |
| Supercritical Fluid Extraction (SFE) [5][6] | Tanshinones | 30 - 120 minutes | Supercritical CO2 (with ethanol as co-solvent) | Moderate (e.g., Total tanshinones: ~2.9-3.1 mg/g)[6] | High | "Green" solvent, high selectivity, solvent-free extract | High initial investment, complex operation |
| Cloud Point Extraction (CPE) [7][8][9][10] | Tanshinones | ~40 minutes | Aqueous surfactant solution (e.g., Lecithin, Triton X-100) | High (Significant improvement over water extraction)[7][8][9] | Good | Eco-friendly, low cost, simple procedure | Surfactant removal may be necessary, less effective for hydrophilic compounds |
| Heat Reflux Extraction | Tanshinones, Salvianolic Acids | 45 - 90 minutes | Ethanol, Methanol | Good | Moderate | Simple equipment, effective for many compounds | Requires heating, potential for thermal degradation |
Experimental Protocols
Microwave-Assisted Extraction (MAE) of Tanshinones
Objective: To rapidly extract tanshinones from Salvia miltiorrhiza root powder.
Materials and Equipment:
-
Dried and powdered Salvia miltiorrhiza root
-
95% (v/v) Ethanol
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Place 1 g of powdered Salvia miltiorrhiza root into the microwave extraction vessel.
-
Add 10 mL of 95% ethanol to the vessel (liquid/solid ratio of 10:1 ml/g)[1].
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power and irradiate for 2 minutes[1].
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to separate the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Redissolve the extract in a suitable solvent for HPLC analysis to determine the yield of tanshinones (e.g., cryptotanshinone, tanshinone I, and tanshinone IIA)[1].
Ultrasound-Assisted Extraction (UAE) of Tanshinones and Salvianolic Acids
Objective: To extract tanshinones and salvianolic acids from Salvia miltiorrhiza using ultrasonic energy.
Materials and Equipment:
-
Dried and powdered Salvia miltiorrhiza root
-
75% Methanol
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Centrifuge
Procedure:
-
Weigh 0.02 g of the powdered sample and place it in a suitable vessel[11].
-
Add 1.5 mL of 70% methanol (v/v)[11].
-
Place the vessel in an ultrasonic bath operating at a frequency of 53 kHz and a power of 350 W[11].
-
Sonicate for 60 minutes at room temperature[11].
-
After extraction, centrifuge the sample at 12,000 rpm for 15 minutes[11].
-
Collect the supernatant for analysis.
Supercritical Fluid Extraction (SFE) of Tanshinones
Objective: To selectively extract tanshinones using supercritical carbon dioxide.
Materials and Equipment:
-
Dried and powdered Salvia miltiorrhiza root
-
Supercritical fluid extraction system
-
High-purity carbon dioxide
-
95% Ethanol (as co-solvent)
-
Separation vessel
Procedure:
-
Pack the extraction vessel of the SFE system with the powdered Salvia miltiorrhiza root.
-
Set the extraction temperature to 45°C and the pressure to 20 MPa[5].
-
Introduce supercritical CO2 into the extraction vessel.
-
Add 95% ethanol as a co-solvent at a flow rate of 1.0 mL/min to enhance the extraction of the moderately polar tanshinones[5].
-
The extracted compounds are carried by the supercritical fluid to a separator.
-
In the separator, reduce the pressure and/or change the temperature (e.g., 35°C) to precipitate the extracted tanshinones from the supercritical fluid[5].
-
Collect the precipitated extract for analysis.
Cloud Point Extraction (CPE) of Tanshinones
Objective: To extract hydrophobic tanshinones using an environmentally friendly surfactant-based method.
Materials and Equipment:
-
Dried and powdered Salvia miltiorrhiza root
-
Lecithin (natural surfactant)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ultrasonic bath
-
Centrifuge
-
Freeze dryer or rotary evaporator
Procedure:
-
Disperse 1 g of the powdered sample in 20 mL of an aqueous solution containing 3% (w/v) lecithin and 2% (w/v) NaCl[7][8][9].
-
Perform ultrasonic-assisted extraction for 40 minutes at room temperature (25 ± 2 °C)[7][8][9].
-
After extraction, induce phase separation by centrifuging the mixture at 3500 rpm for 15 minutes[10]. This will result in a surfactant-rich phase (containing the extracted tanshinones) and an aqueous phase.
-
Separate the surfactant-rich phase.
-
The collected phase can be further processed, for example, by freeze-drying or evaporation, to recover the tanshinone-rich extract[7][8][9].
Mandatory Visualization
Caption: Comparative workflow of Salvinone extraction methods.
Caption: Signaling pathways modulated by key Salvia compounds.
References
- 1. Microwave-assisted extraction of tanshinones from Salvia miltiorrhiza bunge with analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel protocol for the preparation of sodium tanshinone sulphonates by direct ultrasound-assisted sulphonation of the crude extract of the roots of Salvia miltiorrhiza Bunge and following counter-current chromatography purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cosmosscholars.com [cosmosscholars.com]
- 7. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction [mdpi.com]
- 8. enhanced-extraction-of-tanshinones-from-salvia-miltiorrhiza-using-natural-surfactant-based-cloud-point-extraction - Ask this paper | Bohrium [bohrium.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Unveiling the Therapeutic Targets of Salvinone: A Comparative Cross-Validation Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic targets of Salvinone (Salvinal) and other key bioactive compounds from Salvia miltiorrhiza. This analysis serves as a cross-validation of their molecular targets, supported by experimental data and detailed methodologies.
This compound, identified in scientific literature as Salvinal, is a potent bioactive compound isolated from Salvia miltiorrhiza (Danshen). While this plant is a source of several well-studied therapeutic agents, Salvinal has emerged with a distinct and significant mechanism of action. This guide delves into the experimental validation of its primary therapeutic target and contrasts it with the targets of other major compounds from the same plant, namely Salvianolic Acid A, Salvianolic Acid B, and Tanshinone IIA.
Comparative Analysis of Therapeutic Targets
The primary therapeutic target of Salvinal is tubulin, a protein crucial for microtubule formation and cell division. By inhibiting tubulin polymerization, Salvinal disrupts the cellular microtubule network, leading to cell cycle arrest and apoptosis. This mechanism positions it as a promising candidate for anticancer therapies.[1] In contrast, other major bioactive compounds from Salvia miltiorrhiza engage different molecular pathways, offering a diverse therapeutic portfolio from a single plant source.
The following table summarizes the key therapeutic targets and mechanisms of action for Salvinal and its counterparts.
| Compound | Primary Therapeutic Target(s) | Key Mechanism(s) of Action | Therapeutic Area(s) |
| Salvinal (this compound) | Tubulin | Inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1] | Cancer |
| Salvianolic Acid A (SAA) | PI3K/Akt, MAPK, c-MET | Inhibition of signaling pathways crucial for cell survival, proliferation, and migration.[2] | Cancer, Cardiovascular Diseases |
| Salvianolic Acid B (SAB) | PI3K/Akt/mTOR, NF-κB | Induction of apoptosis and autophagy by inhibiting key cell survival pathways; antioxidant and anti-inflammatory effects. | Cancer, Cardiovascular Diseases |
| Tanshinone IIA (Tan IIA) | TLR4/MyD88/NF-κB, PI3K/Akt | Anti-inflammatory and immune-regulating effects; inhibition of cancer cell proliferation and migration.[3] | Cardiovascular Diseases, Cancer |
Experimental Validation of Therapeutic Targets
The identification and validation of these therapeutic targets are underpinned by a variety of experimental techniques. The following sections detail the key experimental protocols used to elucidate the mechanism of action for Salvinal and for the comparative compounds.
Salvinal: Tubulin Polymerization Inhibition
Objective: To determine the direct effect of Salvinal on the polymerization of tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Purified tubulin is obtained from sources such as porcine brain.
-
Assay Setup: The tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with GTP and a fluorescence reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.
-
Treatment: Different concentrations of Salvinal are added to the tubulin solution. A known tubulin inhibitor (e.g., colchicine) and a vehicle control are used for comparison.
-
Data Acquisition: The fluorescence intensity is measured over time at 37°C using a fluorometer. An increase in fluorescence indicates tubulin polymerization.
-
Analysis: The rate and extent of tubulin polymerization in the presence of Salvinal are compared to the controls. A decrease in fluorescence indicates inhibition of polymerization.[4]
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for assessing tubulin polymerization inhibition.
Cross-Validation with Cell-Based Assays
The findings from the biochemical tubulin polymerization assay are further validated through cell-based assays that assess the downstream cellular consequences of microtubule disruption.
1. Cell Cycle Analysis via Flow Cytometry
Objective: To determine the effect of Salvinal on cell cycle progression.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., KB, MCF-7) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Salvinal for a specified duration (e.g., 24 hours).
-
Cell Staining: Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed. An accumulation of cells in the G2/M phase is indicative of mitotic arrest due to microtubule disruption.[1]
2. Immunocytochemistry for Microtubule Network Visualization
Objective: To visually inspect the effect of Salvinal on the cellular microtubule network.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with Salvinal.
-
Fixation and Permeabilization: Cells are fixed (e.g., with 4% formaldehyde) and permeabilized.
-
Immunostaining: The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., Hoechst 33258).
-
Microscopy: The stained cells are visualized using fluorescence microscopy.
-
Analysis: The structure and organization of the microtubule network in Salvinal-treated cells are compared to untreated cells. Disruption of the fine filamentous network and formation of aberrant structures are indicative of microtubule inhibition.[1]
Signaling Pathways of Comparative Compounds
In contrast to Salvinal's direct action on a structural protein, Salvianolic Acids and Tanshinone IIA modulate complex signaling pathways implicated in cell survival and inflammation.
Signaling Pathway for Salvianolic Acid A/B in Cancer Cells
Caption: Simplified PI3K/Akt/mTOR pathway inhibited by Salvianolic Acids.
Signaling Pathway for Tanshinone IIA in Inflammation
Caption: TLR4/MyD88/NF-κB inflammatory pathway modulated by Tanshinone IIA.
Conclusion
The cross-validation of this compound's (Salvinal's) therapeutic target through a combination of biochemical and cell-based assays confirms its primary mechanism of action as a microtubule inhibitor. This distinguishes it from other bioactive compounds from Salvia miltiorrhiza, such as Salvianolic Acids and Tanshinone IIA, which modulate critical signaling pathways involved in cell survival and inflammation. This comparative analysis highlights the diverse therapeutic potential within a single medicinal plant and provides a solid foundation for further drug development and research into these potent natural products.
References
- 1. Salvinal, a novel microtubule inhibitor isolated from Salvia miltiorrhizae Bunge (Danshen), with antimitotic activity in multidrug-sensitive and -resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvia divinorum: from recreational hallucinogenic use to analgesic and anti-inflammatory action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross validation – a safeguard for machine learning models - Ardigen | Top AI-Powered CRO for Drug Discovery & Clinical Trials [ardigen.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Salvinorin A and Other Selective Kappa Opioid Receptor (KOR) Agonists
A note on nomenclature: The initial query for "Salvinone" did not yield results for a known Kappa Opioid Receptor (KOR) agonist. It is highly likely that this was a typographical error for "Salvinorin A," a potent and well-researched KOR agonist. This guide will therefore focus on a detailed comparison of Salvinorin A with other prominent KOR agonists.
Introduction
The kappa opioid receptor (KOR), a G protein-coupled receptor, is a key target in the development of therapeutics for pain, addiction, depression, and pruritus.[1][2] Unlike mu opioid receptor (MOR) agonists, KOR agonists do not typically produce euphoria or respiratory depression, making them an attractive alternative to traditional opioids.[3] However, the clinical development of many KOR agonists has been hampered by side effects such as dysphoria, sedation, and hallucinations.[1] This has led to the exploration of novel KOR agonists with biased signaling properties, which may offer a better therapeutic window.[4]
This guide provides a head-to-head comparison of Salvinorin A, a unique, naturally occurring non-nitrogenous KOR agonist, with other well-characterized synthetic KOR agonists, including U-50,488, Nalfurafine, and Enadoline. We will delve into their comparative pharmacology, signaling pathways, and the experimental data that underpins our understanding of these compounds.
Quantitative Comparison of KOR Agonists
The following table summarizes the key pharmacological parameters of Salvinorin A and other selected KOR agonists. These values are compiled from various in vitro studies and provide a quantitative basis for comparing their affinity, potency, and efficacy at the kappa opioid receptor.
| Compound | Chemical Class | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % vs U-69,593) | Key Characteristics |
| Salvinorin A | Neoclerodane Diterpene | ~2.4 | ~1.05 (cAMP inhibition) | Potent full agonist | Naturally occurring, non-nitrogenous, potent hallucinogen with a short duration of action.[5][6][7] |
| U-50,488 | Arylacetamide | ~1.2 | ~10-50 (GTPγS) | Full agonist (often used as reference) | Prototypical selective KOR agonist, widely used in research. |
| Nalfurafine | Morphinan | ~0.1-0.5 | <0.1 (GTPγS) | Full agonist | Clinically approved in Japan for uremic pruritus; considered an atypical KOR agonist with a favorable side-effect profile. |
| Enadoline | Benzofuran | High | Potent | High | Highly potent and selective KOR agonist; development halted due to dose-limiting dysphoria and psychotomimetic effects.[4] |
Signaling Pathways of KOR Agonists
Activation of the kappa opioid receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. More recently, the role of β-arrestin-2 in KOR signaling has been highlighted. There is growing evidence to suggest that the G-protein pathway is primarily responsible for the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, while the β-arrestin-2 pathway is linked to the adverse effects, including dysphoria and sedation.[2]
Agonists that preferentially activate one pathway over the other are known as "biased agonists." The development of G-protein biased KOR agonists is a key strategy in the search for safer and more effective therapeutics.[4]
Caption: KOR Signaling Pathways
Experimental Protocols
The quantitative data presented in this guide are derived from various in vitro assays. Below are the detailed methodologies for two key experiments commonly used to characterize KOR agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the kappa opioid receptor.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the KOR.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human KOR (e.g., CHO-hKOR cells).
-
Radioligand: Typically [³H]U-69,593 or [³H]diprenorphine.
-
Test compounds (e.g., Salvinorin A, U-50,488).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled KOR agonist like U-69,593).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-protein signaling through the KOR.
-
Objective: To quantify the potency (EC50) and efficacy (Emax) of a test compound in stimulating G-protein activation.
-
Materials:
-
Cell membranes from cells expressing the KOR.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compounds.
-
GDP (to ensure the G-protein is in its inactive state at the start).
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Allow the binding to proceed for a defined period.
-
Terminate the reaction by filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.
-
Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve.
-
From the curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a standard full agonist).
-
In Vivo Effects and Therapeutic Potential
The in vitro pharmacological profiles of KOR agonists often translate to distinct in vivo effects.
-
Salvinorin A: In humans, Salvinorin A is known for its potent, short-lasting hallucinogenic effects.[6] Preclinical studies have shown it to have anti-addictive properties. Its rapid metabolism and psychotomimetic effects, however, limit its direct therapeutic use.
-
U-50,488: This compound produces robust analgesia in animal models but is also associated with sedation, motor impairment, and conditioned place aversion, indicative of its dysphoric properties.
-
Nalfurafine: Clinically, nalfurafine is effective in treating pruritus without causing the significant dysphoria or psychotomimetic effects seen with other KOR agonists. This suggests a potentially biased signaling profile or other unique pharmacological properties.
-
Enadoline: While a potent analgesic in preclinical models, enadoline produced significant visual distortions and feelings of dissociation in human studies, leading to the cessation of its development.[4]
Conclusion
The study of Salvinorin A and other KOR agonists highlights the therapeutic promise and the challenges associated with targeting the kappa opioid receptor. Salvinorin A's unique non-nitrogenous structure provides a novel scaffold for the design of new KOR ligands. The contrasting clinical profiles of agonists like Nalfurafine and Enadoline underscore the importance of understanding the nuances of KOR signaling, particularly the roles of G-protein and β-arrestin pathways. Future research focused on developing biased KOR agonists holds the potential to unlock the therapeutic benefits of KOR activation while minimizing the undesirable side effects that have historically limited their clinical utility.
References
- 1. Salvinorin a and related compounds as therapeutic drugs for psychostimulant-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor Agonist 16-Bromo Salvinorin A Has Anti-Cocaine Effects without Significant Effects on Locomotion, Food Reward, Learning and Memory, or Anxiety and Depressive-like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A unique natural selective kappa-opioid receptor agonist, salvinorin A, and its roles in human therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hallucinogenic diterpene salvinorin A inhibits leukotriene synthesis in experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. salvinorin A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Salvia Miltiorrhiza Injection (Containing Salvinone) in Cardiovascular Health: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Salvia miltiorrhiza injection, a traditional Chinese medicine preparation containing the active compound Salvinone, with conventional Western medical treatments for cardiovascular diseases. The information presented is based on available experimental and clinical data, offering insights into its efficacy and mechanisms of action on key cardiovascular markers.
I. Comparative Efficacy on Cardiovascular Markers
Salvia miltiorrhiza injections have been extensively studied, often as an adjunct to standard therapies, for various cardiovascular conditions, particularly unstable angina pectoris and myocardial ischemia-reperfusion injury. The following tables summarize the quantitative data from meta-analyses of randomized controlled trials, comparing the efficacy of Salvia miltiorrhiza injections (SMIC) combined with conventional Western medicine (WM) against WM alone.
Table 1: Efficacy of Salvia miltiorrhiza Injections in Unstable Angina Pectoris (Adjunctive Therapy) [1][2][3][4]
| Outcome Measure | Comparison | Result |
| Total Effective Rate | SMIC + WM vs. WM alone | Significantly improved with the combination therapy. |
| ECG Efficacy | SMIC + WM vs. WM alone | Significantly improved with the combination therapy. |
| High-Sensitivity C-Reactive Protein (hs-CRP) | SMIC + WM vs. WM alone | Significantly reduced with the combination therapy. |
| Total Cholesterol (TC) | SMIC + WM vs. WM alone | Significantly reduced with certain SMIC preparations (e.g., Shenxiong Putaotang injection and Danshentong IIA Huangsuanna injection). |
| Triglycerides (TG) | SMIC + WM vs. WM alone | Significantly reduced with certain SMIC preparations (e.g., Shenxiong Putaotang injection and Danshentong IIA Huangsuanna injection). |
Table 2: Effects of Salvia miltiorrhiza Injection on Myocardial Injury Markers in Animal Models of Ischemia-Reperfusion
| Biomarker | Effect of Salvia miltiorrhiza Injection | Reference |
| Infarct Size | Significantly reduced | [5] |
| Creatine Kinase-MB (CK-MB) | Significantly reduced | [5] |
| Lactate Dehydrogenase (LDH) | Significantly reduced | [5] |
| Malondialdehyde (MDA) | Significantly reduced | [5] |
| Superoxide Dismutase (SOD) | Markedly increased | [5] |
II. Experimental Protocols
A. Animal Model of Myocardial Ischemia-Reperfusion Injury
A frequently cited experimental model to evaluate the cardioprotective effects of Salvia miltiorrhiza injection involves inducing myocardial ischemia-reperfusion (I/R) injury in rats.[5][6][7]
Objective: To assess the efficacy of Salvia miltiorrhiza injection in mitigating myocardial damage caused by a temporary blockage of a coronary artery followed by the restoration of blood flow.
Animals: Male Wistar or Sprague-Dawley rats.
Procedure:
-
Anesthesia: The rats are anesthetized, commonly with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Preparation: The animals are tracheostomized to facilitate mechanical ventilation. The left anterior descending (LAD) coronary artery is surgically exposed.
-
Ischemia Induction: A suture is passed around the LAD artery, and ischemia is induced by tightening the suture to occlude the artery. The duration of ischemia is typically 30-45 minutes.
-
Reperfusion: After the ischemic period, the suture is released to allow for reperfusion of the myocardium. The reperfusion period can range from 2 hours to 24 hours.
-
Treatment Administration: Salvia miltiorrhiza injection is administered intravenously at various doses (e.g., 10, 20, 40 mL/kg/day) at specific time points, such as before ischemia (pre-treatment) or at the onset of reperfusion.[7]
-
Outcome Assessment:
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk and the infarcted area are delineated using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.[5][7]
-
Biochemical Analysis: Blood samples are collected to measure cardiac injury markers such as CK-MB, LDH, and troponins.[5] Oxidative stress markers like MDA and SOD are also assessed in myocardial tissue.[5]
-
Histopathological Examination: Myocardial tissue samples are processed for histological analysis to evaluate the extent of tissue damage.
-
III. Signaling Pathways
The cardioprotective effects of the active components in Salvia miltiorrhiza are believed to be mediated through the modulation of several intracellular signaling pathways. A key pathway implicated in cell survival and protection against apoptosis is the PI3K/Akt signaling pathway .
Activation of the PI3K/Akt pathway by components of Salvia miltiorrhiza can lead to the phosphorylation and activation of downstream targets that promote cell survival and inhibit apoptosis. This includes the phosphorylation of endothelial nitric oxide synthase (eNOS), which leads to increased nitric oxide (NO) production, promoting vasodilation and reducing inflammation.
IV. Conclusion
The available evidence suggests that Salvia miltiorrhiza injection, which contains this compound among other active compounds, demonstrates significant cardioprotective effects. When used as an adjunct to conventional Western medicine, it appears to improve several key cardiovascular markers and clinical outcomes in patients with unstable angina. Preclinical studies in animal models of myocardial ischemia-reperfusion injury further support its efficacy in reducing myocardial damage. The mechanism of action is multifaceted, involving the modulation of critical signaling pathways such as the PI3K/Akt pathway, leading to reduced apoptosis and inflammation, and improved vascular function.
For drug development professionals, the components of Salvia miltiorrhiza, including this compound, represent a promising source for the discovery of novel cardiovascular therapies. Further research is warranted to isolate the specific effects of this compound and to conduct large-scale, high-quality randomized controlled trials to more definitively establish the clinical benefits of various Salvia miltiorrhiza injection preparations.
References
- 1. Efficacy and safety of eight types Salvia miltiorrhiza injections in the treatment of unstable angina pectoris: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications [frontiersin.org]
- 3. Efficacy and safety of eight types Salvia miltiorrhiza injections in the treatment of unstable angina pectoris: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the best Salvia miltiorrhiza injection classes for treatment of unstable angina pectoris? A systematic review and network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of the Antioxidant Properties of Salvinone and Related Diterpenoids
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative study of the antioxidant properties of Salvinone, a naturally occurring abietane diterpenoid, in relation to other similar compounds and established antioxidants. Due to a lack of specific quantitative antioxidant data for this compound in the current literature, this comparison utilizes data from structurally related abietane diterpenoids to provide a valuable assessment of its potential antioxidant efficacy. The guide includes a summary of quantitative antioxidant activity, detailed experimental protocols for key assays, and a visualization of a critical signaling pathway involved in the antioxidant response.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound and its analogs can be quantified using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant; a lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available IC50 values for abietane diterpenoids and standard antioxidants in common antioxidant assays.
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 (µg/mL) | Reference IC50 (µM) |
| Compound 2 (Abietane Diterpenoid) | DPPH | 23.23 ± 2.10 | - | Trolox | - | - |
| Compound 2 (Abietane Diterpenoid) | ABTS | 15.67 ± 1.89 | - | Trolox | - | - |
| Carnosic Acid | DPPH | - | 1-3 x 10⁶ (rate constant M⁻¹s⁻¹) | Propyl gallate | - | - |
| Ferruginol | DPPH | Low activity | - | Carnosic acid, α-tocopherol | - | - |
| Trolox | DPPH | - | - | - | 3.77 ± 0.08 | - |
| Trolox | ABTS | - | - | - | 2.93 ± 0.03 | - |
| Ascorbic Acid | DPPH | 4.97 ± 0.03 | - | - | - | - |
Note: Data for "Compound 2" is from a study on abietane diterpenoids from Clerodendrum bracteatum[1]. Carnosic acid data reflects its rate constant for scavenging peroxyl radicals[2]. Ferruginol showed lower activity than the reference compounds in the DPPH assay[3]. Trolox and Ascorbic Acid values are provided as common benchmarks[4][5].
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. Below are detailed methodologies for the three most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compound (e.g., this compound, other diterpenoids) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent to prepare a stock solution. A series of dilutions are then prepared from the stock solution.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The IC50 is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄ or Trolox) at various concentrations.
-
Reaction Mixture: A small volume of the sample or standard is mixed with a larger volume of the FRAP reagent. A blank containing the solvent instead of the sample is also prepared.
-
Incubation: The mixture is incubated at 37°C for a defined period, typically 4 to 30 minutes.
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is often expressed as equivalents of the standard.
Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway
Many antioxidant compounds, including diterpenoids, exert their protective effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A key pathway involved in this process is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to combat oxidative stress.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and pro-oxidant properties of active rosemary constituents: carnosol and carnosic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity and mechanism of the abietane-type diterpene ferruginol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
Independent Replication of Salvinone Studies: A Comparative Guide
This guide provides a comparative analysis of studies on "Salvinone," a term referring to the active constituents of Salvia miltiorrhiza (Danshen), and the related compound Salvinorin A. The focus is on independently replicated data and comparative clinical trials to offer researchers, scientists, and drug development professionals a clear overview of the current evidence.
Part 1: this compound and its Cardiovascular Applications
"this compound" is a term encompassing the pharmacologically active components of Salvia miltiorrhiza, an herb used in Traditional Chinese Medicine for cardiovascular ailments. The primary bioactive constituents are the lipid-soluble tanshinones (such as Tanshinone IIA) and the water-soluble salvianolic acids (like Salvianolic Acid B).
Comparative Efficacy of Salvia miltiorrhiza Injections in Unstable Angina
Multiple independent clinical trials on various formulations of Salvia miltiorrhiza injections have been conducted. Network meta-analyses of these trials provide a statistical comparison of their efficacy.
Table 1: Network Meta-analysis of Salvia miltiorrhiza Injections for Unstable Angina [1][2][3]
| Injection Formulation | Comparison to Conventional Treatment Alone | Key Findings |
| Shenxiong Putaotang | Superior total effective rate. Advantage in improving hs-CRP, TC, and TG levels. | One of the more effective treatments for overall improvement and lipid profiles. |
| Danshentong IIA Huangsuanna | Superior ECG efficiency. Advantage in improving TC and TG levels. | Particularly effective in improving electrocardiographic measures. |
| Danshenchuanxiongqin | Advantage in improving total effective rate and reducing angina pectoris attacks. | Strong efficacy in reducing the frequency of angina. |
| Danshenduofensuanyan | More effective in reducing angina pectoris attacks. | Notable for its impact on symptom frequency. |
| Guanxinning | Optimal for improving the total effectiveness of electrocardiography. | Shows strong evidence for improving heart function as measured by ECG. |
| Salvianolate | Optimal for improving the total efficacy against unstable angina. | A leading formulation for overall treatment success. |
| Danhong | High probability of being a top treatment for total efficacy and ECG improvement. | A consistently high-performing injection. |
Experimental Protocol: Clinical Trial for Unstable Angina
The methodologies for the clinical trials included in the meta-analyses generally follow a standard protocol:
-
Patient Population: Patients diagnosed with unstable angina pectoris, meeting specific inclusion and exclusion criteria based on clinical guidelines.
-
Intervention: Intravenous administration of a specific Salvia miltiorrhiza injection in addition to conventional Western medicine.
-
Control Group: Conventional Western medicine alone.
-
Primary Outcome Measures:
-
Total Effective Rate: A composite measure including the significant reduction or disappearance of angina symptoms.
-
ECG Efficacy: Improvement in electrocardiogram readings, such as the return to a normal ST segment.
-
Frequency of Angina Attacks: The number of angina attacks per week.
-
-
Secondary Outcome Measures: Levels of high-sensitivity C-reactive protein (hs-CRP), total cholesterol (TC), and triglycerides (TG).
-
Treatment Duration: Typically a course of 7 to 14 days.
-
Data Analysis: Statistical comparison of the outcomes between the intervention and control groups.
Preclinical Studies on Key Components of this compound
Salvianolic Acid B and Myocardial Ischemia/Reperfusion Injury
Numerous preclinical studies have investigated the protective effects of Salvianolic Acid B on heart tissue damage following a period of ischemia and subsequent reperfusion. A meta-analysis of these independent studies provides a quantitative summary of its efficacy.
Table 2: Meta-analysis of Preclinical Studies on Salvianolic Acid B in Myocardial Ischemia/Reperfusion Injury [4][5]
| Outcome Measure | Effect of Salvianolic Acid B |
| Myocardial Infarct Size | Significantly reduced |
| Creatine Kinase-MB (CK-MB) | Significantly reduced |
| Lactate Dehydrogenase (LDH) | Significantly reduced |
| Cardiac Troponin I (cTnI) | Significantly reduced |
| Left Ventricular Ejection Fraction (LVEF) | Significantly improved |
Experimental Protocol: Animal Model of Myocardial Ischemia/Reperfusion [6]
-
Animal Model: Typically male Sprague-Dawley rats.
-
Anesthesia: Administration of an appropriate anesthetic agent.
-
Surgical Procedure: Ligation of the left anterior descending coronary artery for a set period (e.g., 30 minutes) to induce ischemia, followed by the removal of the ligature to allow for reperfusion.
-
Intervention: Administration of Salvianolic Acid B at various doses, often intravenously, before or during the reperfusion period.
-
Control Groups: A sham-operated group and a vehicle-treated ischemia/reperfusion group.
-
Outcome Assessment:
-
Infarct Size Measurement: Staining of heart tissue slices (e.g., with triphenyltetrazolium chloride) to visualize and quantify the infarcted area.
-
Biochemical Analysis: Measurement of cardiac injury markers (CK-MB, LDH, cTnI) in blood serum.
-
Cardiac Function Assessment: Echocardiography to measure parameters like LVEF.
-
Tanshinone IIA and its Cardioprotective Mechanisms
Independent studies have shown that Tanshinone IIA, a major lipophilic component of Salvia miltiorrhiza, has several cardioprotective effects.[7][8][9][10]
-
Anti-inflammatory Effects: Reduces the expression of pro-inflammatory cytokines.[7][9]
-
Antioxidant Properties: Scavenges reactive oxygen species and reduces oxidative stress.[8][9]
-
Anti-atherosclerotic Actions: Inhibits the proliferation and migration of vascular smooth muscle cells and reduces the formation of atherosclerotic plaques.[7][8][9]
Experimental Workflow: Investigating the Cardioprotective Effects of Tanshinone IIA
Part 2: Salvinorin A Analogues and their Antiproliferative Potential
Salvinorin A is a potent and selective kappa-opioid receptor agonist derived from the plant Salvia divinorum. While its primary effects are psychoactive, research has explored the therapeutic potential of its analogues in other areas.
Antiproliferative Activity of Quinone-Containing Salvinorin A Analogues
A 2014 study investigated the potential of synthetically modified Salvinorin A analogues as antiproliferative agents.[11][12]
Table 3: Antiproliferative Activity of a Quinone-Containing Salvinorin A Analogue [11]
| Cell Line | Activity |
| MCF7 (Breast Cancer) | Antiproliferative activity observed |
| κ-Opioid Receptors | No significant activity |
This initial study suggested that the neoclerodane scaffold of Salvinorin A could be a promising starting point for developing antiproliferative compounds that can penetrate the central nervous system.[11] However, the authors noted the need for independent replication of these findings. To date, specific independent experimental replications of these antiproliferative effects have not been identified in the literature.
Experimental Protocol: In Vitro Antiproliferation Assay
-
Cell Culture: Maintenance of the MCF7 breast cancer cell line in appropriate culture medium.
-
Compound Treatment: Seeding of cells in multi-well plates and treatment with various concentrations of the quinone-containing Salvinorin A analogues.
-
Incubation: Incubation of the treated cells for a specified period (e.g., 72 hours).
-
Viability Assay: Use of a standard cell viability assay (e.g., MTT or resazurin) to determine the percentage of viable cells compared to a vehicle-treated control.
-
Data Analysis: Calculation of the IC50 value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathway: Salvinorin A and Kappa-Opioid Receptor Activation
While the antiproliferative analogues were designed to have low affinity for the kappa-opioid receptor, understanding the primary signaling pathway of the parent compound, Salvinorin A, is crucial for context.
References
- 1. Efficacy and safety of eight types Salvia miltiorrhiza injections in the treatment of unstable angina pectoris: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the best Salvia miltiorrhiza injection classes for treatment of unstable angina pectoris? A systematic review and network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and safety of eight types Salvia miltiorrhiza injections in the treatment of unstable angina pectoris: A network meta-analysis [frontiersin.org]
- 4. Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. greenmedinfo.com [greenmedinfo.com]
- 6. Effect and mechanism of salvianolic acid B on the myocardial ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular actions and therapeutic potential of tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies toward the Development of Antiproliferative Neoclerodanes from Salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Specificity of Salvinone Receptor Binding: A Data-Driven Comparison
A comprehensive review of available scientific literature reveals no data on the receptor binding profile of Salvinone. The user's interest in "this compound" may stem from a possible confusion with "Salvinorin A," a structurally different compound with a well-characterized and highly specific interaction with opioid receptors. This guide will address this likely point of confusion and, in the absence of data for this compound, will provide a detailed comparison of the receptor binding specificity of the highly researched compound, Salvinorin A, and its analogues.
This compound vs. Salvinorin A: Clarifying the Distinction
-
This compound: A compound isolated from Salvia miltiorrhiza (Danshen), a plant used in traditional Chinese medicine. Its primary reported biological activity is the inhibition of platelet aggregation.[1] To date, no studies have been published detailing its binding affinity or functional activity at any central nervous system receptors, including opioid receptors.
-
Salvinorin A: A potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum.[2][3] It is a non-nitrogenous diterpenoid, making it structurally unique among opioid ligands.[2][3] Its high affinity and selectivity for the KOR have made it a valuable tool in neuroscience research and a lead compound for the development of novel therapeutics.[2][3]
Given the user's detailed request for a comparison guide on receptor binding specificity, which is a hallmark of Salvinorin A's pharmacological profile, the remainder of this guide will focus on Salvinorin A and its derivatives as a relevant and data-rich alternative.
A Comparative Guide to the Receptor Binding Specificity of Salvinorin A
This guide provides a detailed comparison of the receptor binding specificity of Salvinorin A with other relevant opioid receptor ligands. The data presented herein is sourced from peer-reviewed scientific literature and is intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of Salvinorin A and its derivatives, along with other standard opioid receptor agonists, at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). A lower Ki value indicates a higher binding affinity.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (μ/κ) | Selectivity (δ/κ) | Reference |
| Salvinorin A | >10,000 | >10,000 | 2.3 | >4347 | >4347 | [4] |
| Salvinorin B | >10,000 | >10,000 | 238 | >42 | >42 | [4] |
| U-50,488 (Selective KOR Agonist) | 1330 | 1860 | 1.3 | 1023 | 1431 | [4] |
| Morphine (μ-Opioid Agonist) | 1.8 | 230 | 330 | 0.005 | 0.7 | [4] |
Functional Activity at Opioid Receptors
This table outlines the functional potency (EC50) and efficacy of Salvinorin A and comparators in activating G-protein signaling, a key step in receptor activation.
| Compound | Receptor | Functional Assay | EC50 (nM) | Efficacy (% of Max Response) | Reference |
| Salvinorin A | κ-Opioid | [³⁵S]GTPγS Binding | 1.8 | 100% (Full Agonist) | [2] |
| U-50,488 | κ-Opioid | [³⁵S]GTPγS Binding | 9.3 | 100% (Full Agonist) | [2] |
Experimental Protocols
Radioligand Competition Binding Assay
This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand (e.g., [³H]diprenorphine for KOR).
-
Test compound (e.g., Salvinorin A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the opioid receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (e.g., Salvinorin A).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with GDP and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for nucleotide exchange.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the data to determine the EC50 (potency) and Emax (efficacy) of the test compound.
Visualizations
Experimental Workflow: Radioligand Competition Binding Assay
References
- 1. Frontiers | Efficacy and safety of eight types Salvia miltiorrhiza injections in the treatment of unstable angina pectoris: A network meta-analysis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activity of salvinorin A, the major component of Salvia divinorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Salvinone in a Laboratory Setting
Core Principles for Salvinone Waste Management
The primary directive for the disposal of this compound, as with many specialized chemical reagents, is to avoid environmental release. According to available safety information for related compounds, surplus and non-recyclable this compound should be handled by a licensed disposal company. It is crucial to contact a professional waste disposal service to manage this material in accordance with local, state, and federal regulations.
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet for this compound, quantitative data regarding disposal parameters is not available. The following table summarizes the qualitative safety and disposal information that has been compiled from available resources.
| Parameter | Guideline | Source/Rationale |
| Waste Classification | Likely Hazardous Chemical Waste | Based on its nature as a bioactive organic compound. |
| Primary Disposal Route | Licensed Professional Waste Disposal Service | Standard procedure for specialized chemical waste. |
| Containerization | Suitable, closed, and properly labeled containers | To prevent leaks, spills, and environmental contamination. |
| Contaminated Materials | Dispose of as unused product | Includes gloves, empty containers, and absorbent materials. |
| Environmental Release | Must be avoided | To prevent harm to aquatic life and ecosystems. |
Experimental Protocols for Decontamination
Specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not documented in publicly available literature. In the absence of validated decontamination procedures, physical removal and containment remain the recommended approach. All disposable materials that come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.
Procedural Steps for Proper Disposal
The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound waste in a laboratory environment.
-
Segregation of Waste :
-
Designate a specific, clearly labeled waste container for this compound and this compound-contaminated materials.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization :
-
Use chemically resistant, leak-proof containers for all this compound waste.
-
Ensure containers are securely closed when not in use.
-
Label the container clearly with "Hazardous Waste," "this compound," and any other information required by your institution.
-
-
Handling and Personal Protective Equipment (PPE) :
-
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound waste.
-
Minimize the generation of dust or aerosols.
-
-
Storage of Waste :
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with all necessary information about the waste stream.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Handling Protocols for Salvinone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety guidelines, operational procedures, and disposal plans for handling Salvinone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potentially hazardous research chemicals, particularly diterpenoid compounds and substances with potential biological activity. Adherence to these protocols is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound in solid (powder) or liquid (solution) form. The following table summarizes the required PPE, which should be donned before any handling activities commence.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents dermal absorption and cross-contamination. Double-gloving offers additional protection in case of a breach in the outer glove.[1] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A full-face shield should be worn over safety glasses when there is a risk of splashes or aerosol generation.[2] | Protects eyes and face from accidental splashes, aerosols, or airborne particles. |
| Lab Coat | Disposable, low-permeability, solid-front laboratory coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the powdered form of this compound to prevent inhalation of fine particles. Also recommended if there is a potential for aerosolization of solutions. |
| Foot Protection | Closed-toe and closed-heel shoes. | Prevents injuries from spills or dropped objects. |
| Hair/Beard Covers | Disposable hair and beard covers. | Prevents contamination of hair and face. |
Operational Plan: Handling and Solution Preparation
All manipulations involving this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Experimental Protocol: Safe Preparation of a this compound Solution
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work surface is decontaminated. Cover the work surface with a disposable absorbent pad.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared, sealed container within the fume hood. Avoid creating dust.
-
Solubilization: Add the desired solvent to the container with the this compound powder. Gently swirl the container to dissolve the compound. If necessary, use a sonicator within the fume hood to aid dissolution.
-
Transfer: Use a calibrated pipette to transfer the this compound solution to a clearly labeled, sealed secondary container.
-
Decontamination: Decontaminate all surfaces and equipment used during the procedure with an appropriate solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all single-use items as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coat, etc.), absorbent pads, and weighing papers. |
| Liquid Waste | Unused this compound solutions and solvent rinses. |
| Sharps Waste | Contaminated pipette tips, needles, and syringes. |
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is significant, contact your institution's environmental health and safety (EHS) office.
-
For minor spills, and if trained to do so, don appropriate PPE, contain the spill with absorbent material, and clean the area with a suitable decontaminating agent.
-
Collect all cleanup materials in a sealed hazardous waste container.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Visual Workflow Diagrams
Caption: this compound Handling and Solution Preparation Workflow.
Caption: this compound Waste Disposal Plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
